Pyrosilicic acid
Description
Properties
Molecular Formula |
H6O7Si2 |
|---|---|
Molecular Weight |
174.21 g/mol |
IUPAC Name |
trihydroxy(trihydroxysilyloxy)silane |
InChI |
InChI=1S/H6O7Si2/c1-8(2,3)7-9(4,5)6/h1-6H |
InChI Key |
KDJOAYSYCXTQGG-UHFFFAOYSA-N |
SMILES |
O[Si](O)(O)O[Si](O)(O)O |
Canonical SMILES |
O[Si](O)(O)O[Si](O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Pyrosilicic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrosilicic acid (H₆Si₂O₇), also known as disilicic acid, is a condensation dimer of orthosilicic acid and a member of the silicic acid family.[1] As an important intermediate in the polymerization of silica, understanding its synthesis and properties is crucial for various fields, including materials science and potentially in the context of drug delivery systems where silica-based materials are employed. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, with a focus on detailed experimental protocols and data presentation.
This compound is inherently unstable in aqueous solutions, where it readily undergoes further condensation to form larger silicic acid oligomers or decomposes into silica and water.[2] This instability has historically made its isolation and characterization challenging. However, a significant breakthrough in 2017 by Igarashi et al. demonstrated the selective synthesis of orthosilicic acid and its oligomers, including this compound, in non-aqueous solutions.[2][3] This work has opened new avenues for the study and utilization of these fundamental silicon compounds.
Synthesis of this compound
The key to successfully synthesizing this compound lies in employing non-aqueous conditions to prevent uncontrolled polymerization and decomposition. The method developed by Igarashi et al. involves the controlled condensation of orthosilicic acid.
Experimental Protocol: Synthesis via Condensation of Orthosilicic Acid
This protocol is adapted from the work of Igarashi et al. (2017).
Materials:
-
Orthosilicic acid solution in an organic solvent (e.g., a mixture of dimethylacetamide (DMAc) and tetrahydrofuran (THF))
-
Condensing agent (e.g., a mild acid or base catalyst, specific details proprietary to the research group)
-
Anhydrous organic solvents for purification
Procedure:
-
Preparation of Orthosilicic Acid Solution: A stable, non-aqueous solution of orthosilicic acid is prepared. This can be achieved through methods such as the hydrogenolysis of benzyloxysilanes or the controlled hydrolysis of alkoxysilanes in an organic solvent, as detailed by Igarashi et al.
-
Controlled Condensation: The condensation of orthosilicic acid to form this compound is initiated by the addition of a carefully selected condensing agent. The reaction is typically carried out at room temperature with continuous stirring.
-
Reaction Monitoring: The progress of the reaction is monitored using a suitable analytical technique, such as ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy, to observe the formation of the Si-O-Si linkage characteristic of this compound.
-
Quenching and Isolation: Once the desired conversion to this compound is achieved, the reaction is quenched to prevent further oligomerization. The product is then isolated from the reaction mixture. This may involve techniques such as solvent evaporation under reduced pressure followed by washing with a non-polar organic solvent to remove any unreacted starting materials and byproducts.
-
Drying: The isolated this compound is dried under vacuum to remove any residual solvent.
Yield:
The reported yields for the synthesis of this compound and other silicic acid oligomers via this non-aqueous method are generally high, though specific quantitative yields for this compound are not detailed in the initial publications.
Characterization of this compound
Due to its inherent instability, the characterization of this compound requires careful handling and is often performed on freshly prepared samples in non-aqueous solutions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
²⁹Si NMR spectroscopy is the most definitive method for the characterization of this compound. The chemical shift of the silicon nuclei is highly sensitive to their local chemical environment, allowing for the clear identification of the Q¹ silicon atoms (a silicon atom bonded to one other silicon atom through an oxygen bridge) in the (HO)₃Si-O-Si(OH)₃ structure.
| Parameter | Observed Value | Solvent System |
| ²⁹Si Chemical Shift (δ) | ~ -80 to -90 ppm | Dimethylacetamide:THF-d₈ (5:1 v/v) |
Table 1: ²⁹Si NMR Spectroscopic Data for this compound. The chemical shift is referenced to an external standard of tetramethylsilane (TMS).
Vibrational Spectroscopy (FT-IR and Raman)
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are valuable techniques for probing the vibrational modes of the Si-O-Si and Si-OH bonds in this compound.
FT-IR Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~3700-3200 | O-H stretching (broad) |
| ~1100-1000 | Si-O-Si asymmetric stretching |
| ~950-850 | Si-OH bending |
| ~800-700 | Si-O-Si symmetric stretching |
Table 2: Tentative FT-IR Peak Assignments for this compound. Note: Specific peak positions can vary depending on the sample preparation and intermolecular hydrogen bonding.
Raman Spectroscopy:
Theoretical calculations suggest that the Raman spectrum of this compound would show characteristic peaks for the Si-O-Si and Si-OH vibrational modes.[4] However, experimental Raman spectra for isolated this compound are not widely available in the literature.
Thermal Analysis
Logical Relationships and Workflows
Synthesis and Polymerization Pathway
The synthesis of this compound is a critical step in the overall polymerization process of silicic acid. The following diagram illustrates the logical progression from the monomer to the dimer and subsequent oligomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-aqueous selective synthesis of orthosilicic acid and its oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Raman Spectroscopy Of Fullerene-Like Molecules Of Silicon Dioxide (SiO2)N(H2O)N/2 | Physics and Chemistry of Solid State [journals.pnu.edu.ua]
Pyrosilicic Acid: A Comprehensive Technical Guide on Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrosilicic acid (H₆Si₂O₇), also known as disilicic acid, is a fundamental oligomer in the family of silicic acids. As the dimer of orthosilicic acid, it represents the initial step in the condensation and polymerization of silica. Historically, its high reactivity and instability in aqueous solutions made it challenging to isolate and characterize. However, recent breakthroughs in non-aqueous synthesis have allowed for its selective preparation, opening new avenues for research and application.[1][2][3] This guide provides an in-depth analysis of the molecular structure, bonding characteristics, and experimental protocols related to this compound, offering a core resource for professionals in materials science, chemistry, and drug delivery.
Chemical Identity
This compound is a silicon oxoacid formed from the condensation of two molecules of orthosilicic acid with the elimination of one water molecule.[1] Its chemical identity is summarized in the table below.
| Parameter | Value |
| Molecular Formula | H₆Si₂O₇ |
| Structural Formula | (HO)₃Si-O-Si(OH)₃ |
| IUPAC Name | Trihydroxy(trihydroxysilyloxy)silane |
| Alternate Names | Disilicic Acid |
| Molecular Weight | 174.21 g/mol [1][4] |
| CAS Registry Number | 20638-18-0[1][5] |
| PubChem CID | 61804[1][4] |
| Canonical SMILES | O--INVALID-LINK--(O)O--INVALID-LINK--(O)O[1][4] |
| InChI Key | KDJOAYSYCXTQGG-UHFFFAOYSA-N[1][4] |
Molecular Structure and Bonding
The structure of this compound is characterized by two silicon atoms linked by an oxygen atom, forming a Si-O-Si (siloxane) bridge. Each silicon atom is tetrahedrally coordinated, bonded to the bridging oxygen and three hydroxyl (-OH) groups.
Structural Diagram
Caption: Molecular structure of this compound, (HO)₃SiOSi(OH)₃.
Bonding Characteristics
The bonding in this compound dictates its reactivity and tendency to polymerize.
-
Si-O-Si Bond : The central siloxane bond is a strong, polar covalent bond. A key feature is its flexibility, with the Si-O-Si bond angle typically ranging from 140° to 180°.[1] This flexibility is crucial for the formation of various silicate structures, from chains and rings to complex three-dimensional networks.
-
Si-OH Bonds : The silicon-hydroxyl bonds are also polar covalent. The partial positive charge on the silicon atoms and partial negative charge on the oxygen atoms make these sites highly reactive.[1] They are susceptible to both nucleophilic and electrophilic attack, facilitating further condensation reactions.[1]
As a weak acid, this compound can deprotonate its hydroxyl groups in a stepwise manner in solution, forming various pyrosilicate anions (H₅Si₂O₇⁻, H₄Si₂O₇²⁻, etc.).[1]
| Bond Type | Characteristic | Typical Angle | Significance |
| Si-O-Si | Polar Covalent, Flexible | 140° - 180°[1] | Allows for diverse silicate structures; contributes to reactivity. |
| Si-OH | Polar Covalent | ~109.5° (tetrahedral) | Reactive sites for polymerization and acid-base reactions. |
Experimental Protocols
The definitive isolation and characterization of this compound were long hampered by its instability. A landmark 2017 study by Igarashi et al. detailed a non-aqueous selective synthesis, which is outlined below.[2][3]
Non-Aqueous Synthesis of this compound
This protocol allows for the selective synthesis of this compound and other small silicic acid oligomers, preventing the uncontrolled polymerization that occurs in aqueous media.[3]
Objective: To synthesize and isolate this compound via the controlled hydrogenolysis of a protected disiloxane precursor.
Materials:
-
Hexabenzyloxydisiloxane (precursor)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Anhydrous organic solvent (e.g., a mixture of dimethylacetamide (DMAc) and deuterated tetrahydrofuran (THF-d₈))
Methodology:
-
Precursor Dissolution: The hexabenzyloxydisiloxane precursor is dissolved in an anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reactions with atmospheric moisture.
-
Catalyst Addition: A catalytic amount of Pd/C is added to the solution.
-
Hydrogenolysis: The reaction mixture is exposed to a hydrogen atmosphere (typically at or slightly above atmospheric pressure) at a controlled temperature (e.g., 20°C).
-
Reaction Monitoring: The progress of the reaction is monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of the benzyl protecting groups and the appearance of Si-OH signals.
-
Catalyst Removal: Upon completion, the heterogeneous Pd/C catalyst is removed by filtration.
-
Isolation: The resulting solution contains this compound. For isolation, co-crystallization with agents like tetrabutylammonium halides can be employed to yield stable, hydrogen-bonded crystals suitable for X-ray diffraction analysis.[3]
Synthesis Workflow Diagram
Caption: Experimental workflow for the non-aqueous synthesis of this compound.
Role in Silica Polymerization
This compound is a key intermediate in the polycondensation of silica. The process begins with orthosilicic acid and proceeds through the formation of progressively larger oligomers.
Mechanism: The condensation is thought to occur via a nucleophilic attack from a deprotonated silanolate group (-SiO⁻) on a neutral silicic acid molecule (Si-OH). This process is spontaneous when the concentration of orthosilicic acid exceeds the solubility of amorphous silica (~1 mM).[6]
-
Dimerization: Two molecules of orthosilicic acid condense to form this compound. Si(OH)₄ + Si(OH)₄ ⇌ (HO)₃Si-O-Si(OH)₃ + H₂O
-
Further Oligomerization: this compound reacts with another orthosilicic acid molecule to form linear or branched trisilicic acids, or it can react with itself.
-
Cyclization: Linear oligomers often cyclize to form more stable ring structures, such as the cyclic trimer and tetramer.[6]
-
Particle Growth: These small oligomers and cyclic species serve as nuclei for the growth of larger silica particles, eventually leading to the formation of silica gel or colloidal silica.[6]
Polymerization Pathway Diagram
Caption: Simplified pathway of silica polymerization from orthosilicic acid.
Relevance and Applications
While free this compound is transient in most environments, its structure and reactivity are fundamental to several fields:
-
Biomineralization: The controlled polymerization of silicic acid is essential for organisms like diatoms and sponges to create intricate silica skeletons. Understanding the initial dimerization step is crucial to unraveling these biological processes.
-
Materials Science: As a well-defined building block, this compound synthesized via non-aqueous methods can serve as a precursor for advanced silicon-based materials, including specialized polysiloxanes and templates for microporous materials.[1]
-
Geochemistry: this compound may exist at very low concentrations in natural waters, playing a role in the global silicon cycle.[2][7] Its conjugate base, the pyrosilicate anion (Si₂O₇⁶⁻), is the fundamental unit of sorosilicate minerals.[1]
-
Drug Development: While not a drug itself, understanding silica chemistry is vital for drug delivery applications using silica nanoparticles. Control over the initial stages of polymerization can lead to better-defined particle sizes and surface chemistries for drug encapsulation and release.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikidata [wikidata.org]
- 5. This compound|lookchem [lookchem.com]
- 6. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wikiwand.com [wikiwand.com]
An In-depth Technical Guide on the Thermodynamic Properties of Pyrosilicic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrosilicic acid (H₆Si₂O₇), also known as disilicic acid, is a key intermediate in the polymerization of orthosilicic acid, a fundamental process in silica chemistry and biomineralization. A thorough understanding of its thermodynamic properties is crucial for modeling and controlling these processes in various applications, including materials science and potentially in the context of biological systems where silica plays a role. This technical guide provides a comprehensive overview of the current state of knowledge regarding the thermodynamic properties of this compound. It is important to note that the field is heavily dominated by computational studies, with a notable scarcity of direct experimental data for the isolated molecule. This guide summarizes the available theoretical data, outlines the computational and experimental methodologies relevant to its study, and presents a logical pathway for its formation.
Thermodynamic Properties of this compound: A Computational Perspective
Direct experimental determination of the thermodynamic properties of this compound is challenging due to its transient nature in aqueous solutions, where it readily participates in further condensation reactions. Consequently, the most reliable data currently available are derived from theoretical calculations.
Table 1: Summary of Computationally Derived Geometric Properties of this compound
| Parameter | Calculated Value | Computational Method |
| Si-O (bridging) bond length | Varies with Si-O-Si angle | Ab initio STO-3G |
| Si-O (non-bridging) bond length | Shorter than bridging bonds | Ab initio STO-3G |
| Si-O-Si bond angle | Optimized during calculations | Ab initio STO-3G |
Note: Specific quantitative values for thermodynamic properties like enthalpy of formation, Gibbs free energy of formation, and entropy are not consistently reported in the literature as standalone values for this compound. Instead, they are often embedded within the reaction energetics of silica polymerization studies. Researchers are encouraged to consult the primary literature on computational studies of silicic acid condensation for specific reaction energy values.
Methodologies for Determining Thermodynamic Properties
The study of the thermodynamic properties of this compound and related silicate compounds relies on a combination of computational and experimental techniques.
Computational Methodologies
Theoretical calculations are the primary source of thermodynamic information for this compound. These methods provide insights into the molecule's geometry, stability, and reaction energetics.
2.1.1. Ab Initio Quantum Chemistry Methods
Ab initio methods are based on first principles and do not rely on empirical parameters. For this compound, ab initio molecular orbital theory has been employed to determine its structural properties.
Protocol for Ab Initio Calculations (Generalized):
-
Model System Definition: A molecular model of this compound (H₆Si₂O₇) is constructed.
-
Basis Set Selection: A basis set, such as STO-3G, is chosen to describe the atomic orbitals.
-
Energy Minimization: The geometry of the molecule (bond lengths and angles) is optimized to find the lowest energy conformation.
-
Property Calculation: Once the optimized geometry is obtained, thermodynamic properties can be calculated from the vibrational frequencies derived from the Hessian matrix.
2.1.2. Density Functional Theory (DFT)
DFT is a widely used computational method that relates the electron density of a system to its energy. It offers a good balance between accuracy and computational cost for studying silicate polymerization.
Protocol for DFT Calculations (Generalized):
-
Functional and Basis Set Selection: A combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) is chosen.
-
Geometry Optimization: The structure of this compound and other species in a reaction are optimized to their lowest energy states.
-
Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum and to derive thermodynamic properties like enthalpy, entropy, and Gibbs free energy.
-
Reaction Energy Calculation: The energies of reactants and products are used to calculate the thermodynamics of reactions involving this compound.
Experimental Protocols for Silicate Compounds
While specific experimental data for this compound is lacking, several techniques are employed to determine the thermodynamic properties of more stable silicate compounds. These methods provide a framework for potential future experimental investigations of this compound and its derivatives.
2.2.1. Calorimetry
Calorimetry is the science of measuring heat changes in chemical reactions and physical transitions.
-
Drop Calorimetry: This technique is used to measure the heat content of a substance at high temperatures. Protocol for Drop Calorimetry:
-
A sample of the silicate material is heated to a known, high temperature in a furnace.
-
The heated sample is then "dropped" into a calorimeter at a known lower temperature (often room temperature).
-
The heat released by the sample as it cools is measured, allowing for the determination of its enthalpy as a function of temperature.
-
-
Combustion Calorimetry: This method is used to determine the enthalpy of formation of a compound. Protocol for Combustion Calorimetry:
-
A known mass of the silicon-containing compound is completely combusted in a bomb calorimeter in the presence of oxygen and often an auxiliary substance to ensure complete reaction.
-
The heat released during the combustion is measured.
-
From the heat of combustion and the known enthalpies of formation of the products (e.g., SiO₂, H₂O), the enthalpy of formation of the original compound can be calculated.
-
2.2.2. Hydrothermal Diamond Anvil Cell (HDAC)
The HDAC is a device used to study materials under high pressure and temperature, simulating geological conditions. It allows for in-situ spectroscopic analysis of reactions in aqueous solutions.
Protocol for HDAC Studies:
-
A small sample of the reactants (e.g., orthosilicic acid solution) is loaded into a gasket between two diamond anvils.
-
The cell is sealed, and pressure and temperature are precisely controlled.
-
Spectroscopic techniques, such as Raman spectroscopy, are used to monitor the chemical species present in the cell as a function of pressure and temperature, providing insights into reaction equilibria and kinetics.
Signaling Pathways and Logical Relationships
This compound is a key intermediate in the condensation polymerization of orthosilicic acid. This process is fundamental to the formation of silica gels, zeolites, and biogenic silica. The logical relationship of its formation is a dimerization reaction.
Caption: Formation of this compound via the condensation of two orthosilicic acid molecules.
Conclusion
The thermodynamic properties of this compound are of significant interest for understanding and controlling silica polymerization. Currently, our knowledge is primarily derived from computational studies, which provide valuable insights into its structure and energetics. While direct experimental data remains elusive, established techniques for characterizing silicate compounds offer pathways for future research. This guide serves as a foundational resource for professionals in materials science and drug development, highlighting the theoretical underpinnings of this compound's thermodynamics and the methodologies available for its investigation. Further research, particularly aimed at experimental validation of computational predictions, is essential for advancing our understanding of this important molecule.
The Genesis of Pyrosilicic Acid in Aqueous Environments: A Technical Elucidation
For Immediate Release
[City, State] – A comprehensive technical guide detailing the intricate formation mechanism of pyrosilicic acid in aqueous solutions has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This whitepaper elucidates the fundamental kinetics and pathways governing the dimerization of orthosilicic acid, a pivotal first step in silica polymerization, which has profound implications in biomineralization, materials science, and pharmaceutical formulations.
The formation of this compound, H₆Si₂O₇, from monosilicic acid (orthosilicic acid, Si(OH)₄) in water is a dynamic process influenced by a confluence of factors including pH, concentration, and temperature.[1] While orthosilicic acid is stable in dilute solutions, at concentrations exceeding the solubility of amorphous silica (approximately 100 ppm), it undergoes autopolycondensation to form dimers and larger oligomers.[2]
The cornerstone of this compound formation lies in the condensation reaction between two molecules of orthosilicic acid, yielding one molecule of this compound and one molecule of water. This process is generally understood to proceed through a mechanism involving the interaction between an ionized and an un-ionized silanol group.[3] The speciation of silicic acid is highly pH-dependent. Orthosilicic acid is a weak acid with a pKₐ₁ of approximately 9.8.[2][4] Consequently, in neutral to alkaline solutions, a fraction of the orthosilicic acid molecules exist as the silicate anion, Si(OH)₃O⁻.[2][5] This anionic species is believed to act as a nucleophile, attacking the silicon atom of a neutral orthosilicic acid molecule.
The polymerization process, including the initial dimerization, can be broadly categorized into three steps: the reaction between monosilicic acids, the reaction between monosilicic and polysilicic acids, and the reaction between polysilicic acids.[3] The rate of monomer-monomer reaction, which leads to the formation of this compound, is most rapid around a pH of 9.3.[3]
Recent theoretical studies utilizing density functional theory have proposed the existence of a zwitterionic isomer of orthosilicic acid as a key intermediate in the dimerization process, particularly at neutral pH.[6][7][8][9] This model suggests an alternative pathway for the condensation reaction.
The kinetics of this dimerization and subsequent polymerization are complex and have been the subject of numerous investigations. The overall polymerization reaction has been described as third order in some studies.[10] The process is also influenced by the presence of salts, which can accelerate polymerization.[1]
Quantitative Analysis of Silicic Acid Dimerization
The following table summarizes key quantitative data related to the formation of this compound and the early stages of silicic acid polymerization.
| Parameter | Value | Conditions | Reference |
| pKₐ₁ of Orthosilicic Acid | 9.84 (calculated) | 25 °C | [4] |
| pKₐ for Zwitterion Formation | 6.5 (calculated) | Dilute silica solutions | [6] |
| Activation Energy for Dimerization | 59.7 - 70.7 kJ/mol | Dependent on salt concentration | [6][8] |
| Activation Energy for Trimer Formation | 77 kJ/mol | Temperature range: 273–323K | [5] |
| Activation Energy for Monomer Addition to Polysilicic Acids | 55.0 kJ/mol (forward), 58.6 kJ/mol (reverse) | Temperature range: 273–293 K | [5] |
| Activation Energy of Polymerization (Initial Phase) | ~29.52 ± 2.28 kJ/mol | [10] |
Experimental Protocols
A fundamental technique for studying the kinetics of silicic acid polymerization, including the formation of this compound, is the silicomolybdate method . This colorimetric assay allows for the quantification of monomeric and, with modifications, dimeric silicic acid.
Protocol: Determination of Monomeric and Dimeric Silicic Acid using the Silicomolybdate Method
Objective: To monitor the concentration of monomeric and dimeric silicic acid over time in a supersaturated solution.
Materials:
-
Sodium silicate solution or tetraethyl orthosilicate (TEOS) as a silica source.
-
Cation exchange resin (for preparing monomeric silicic acid from sodium silicate).
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment.
-
Ammonium heptamolybdate solution.
-
Oxalic acid solution (to prevent interference from phosphate).
-
Reducing agent (e.g., a solution of metol and sodium sulfite) for the "blue" method.
-
UV-Vis Spectrophotometer.
-
pH meter.
-
Thermostated water bath.
Procedure:
-
Preparation of Monomeric Silicic Acid Solution:
-
If using sodium silicate, pass a dilute solution through a column of cation exchange resin in the H⁺ form to remove sodium ions and generate a solution of orthosilicic acid.[4]
-
If using TEOS, hydrolyze it in an acidic aqueous solution.
-
Adjust the initial concentration and pH of the silicic acid solution to the desired experimental conditions. The concentration should be above the solubility of amorphous silica to induce polymerization.
-
-
Initiation of Polymerization:
-
Place the prepared silicic acid solution in a thermostated water bath to maintain a constant temperature.
-
Start the timer immediately after the final pH adjustment.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw an aliquot of the reacting solution.
-
Immediately add the aliquot to an acidic ammonium heptamolybdate solution. This solution reacts rapidly with monomeric silicic acid to form a yellow silicomolybdate complex.[2][5]
-
The reaction with dimeric this compound is slower, typically taking around 10 minutes to complete, while higher oligomers react much more slowly.[4]
-
To differentiate between monomer and dimer, measurements can be taken at different time points after adding the molybdate reagent (e.g., at 75 seconds for the monomer and at 10 minutes for the monomer plus dimer).[4]
-
-
Colorimetric Measurement:
-
Yellow Method: Measure the absorbance of the yellow silicomolybdate complex at a specific wavelength (typically around 410 nm).
-
Blue Method (for higher sensitivity): After the formation of the yellow complex, add a reducing agent to convert it to a more intensely colored blue silicomolybdous complex and measure the absorbance at a higher wavelength (around 810 nm).[2]
-
-
Data Analysis:
-
Create a calibration curve using standard solutions of known silicic acid concentration.
-
Calculate the concentration of monomeric and dimeric silicic acid at each time point.
-
Plot the concentration of the species versus time to determine the reaction kinetics.
-
Visualizing the Formation Pathway
The following diagrams illustrate the key steps and relationships in the formation of this compound.
Caption: Reaction pathways for the formation of this compound.
Caption: Workflow for kinetic analysis using the silicomolybdate method.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Silicic acid - Wikipedia [en.wikipedia.org]
- 5. A Solution Study of Silica Condensation and Speciation With relevance to in vitro investigations of biosilicification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] The Zwitterion Isomer of Orthosilicic Acid and its Role in Neutral pH Dimerization from Density Functional Theory | Semantic Scholar [semanticscholar.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Kinetics of Silica Polymerization at Various Conditions [gcris.iyte.edu.tr]
Unraveling the Genesis of Pyrosilicic Acid: A Computational Deep Dive
For Immediate Release
This technical guide provides a comprehensive overview of the computational methodologies employed to investigate the formation of pyrosilicic acid (Si₂O(OH)₆), the initial dimerization step in silica polymerization. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key findings from quantum chemical calculations and molecular dynamics simulations, presenting quantitative data, detailed computational protocols, and visual representations of the reaction pathways.
The dimerization of monosilicic acid (Si(OH)₄) is a fundamental process in various natural and industrial settings, including biomineralization, geothermal processes, and the synthesis of silica-based materials. Computational studies have been instrumental in elucidating the mechanistic details of this reaction, which are often challenging to capture experimentally.
The Energetic Landscape of Dimerization
Quantum mechanical calculations have provided significant insights into the energetics of this compound formation. The reaction generally proceeds through a two-step mechanism: the formation of a five-coordinated silicon intermediate, followed by the removal of a water molecule.[1][2] The process is influenced by environmental conditions such as temperature and the dielectric constant of the medium.[1][3]
A key finding is that while the gas-phase reaction is energetically favorable, the presence of a solvent like water introduces a significant energy barrier.[3] For instance, the gas-phase reaction energy for the dimerization of monosilicic acid has been calculated to be approximately -6.6 kcal/mol at the G2 level of theory.[3] However, in an aqueous solution with a dielectric constant of 78.5, the free energy change for the reaction becomes positive, around +2.1 kcal/mol, indicating that the reverse reaction is favored under ambient conditions.[3]
The activation energy for the dimerization process is a critical parameter for understanding its kinetics. Studies have reported activation barriers for the formation of the Si-O-Si bond to be in the range of 5.0 to 9.7 kcal/mol.[1] Explicit inclusion of water molecules in computational models has been shown to be crucial, as they can stabilize intermediates and transition states, potentially lowering the activation barriers.[4][5]
Table 1: Energetics of this compound Formation
| Parameter | Value (kcal/mol) | Computational Method | Environment | Reference |
| Gas Phase Reaction Energy (ΔE) | -6.6 | G2 | Gas Phase | [3] |
| Free Energy Change (ΔG) | +2.1 | G2, COSMO | Aqueous Solution (ε=78.5) | [3] |
| Activation Energy (ΔE‡) | 30.7 - 33.2 | M06/B3LYP, B3LYP | Solution | [6] |
| Activation Energy (ΔE‡) | 7.07 | DFT | - | [1] |
| Activation Energy (ΔE‡) | 5.0 - 9.7 | - | - | [1] |
Simulating Silica's Growth: From Monomers to Polymers
Molecular dynamics (MD) simulations offer a powerful approach to study the polymerization of silicic acid on larger time and length scales.[7] These simulations can model the influence of concentration, temperature, and the catalytic role of water on the formation of silica polymorphs.[7] Reactive force fields, such as ReaxFF, and coarse-grained models like Sticky-MARTINI, have been developed to describe the dynamic processes of Si-O-Si bond formation and breakage in aqueous solutions.[8][9]
MD simulations have been used to calculate activation energies for the condensation reaction between silicic acid monomers, with results showing favorable comparison to experimental data.[7] These computational techniques allow for the investigation of systems containing millions of atoms over microsecond time scales, providing valuable insights into the self-assembly and polymerization processes that are difficult to probe experimentally.[8]
Methodological Framework: A Guide to Computational Protocols
The accuracy of computational studies on this compound formation is highly dependent on the chosen theoretical methods and models.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a widely used method for these investigations.[6] Common functionals include B3LYP and BLYP.[1][2][6] The choice of basis set is also critical, with Pople-style basis sets like 6-31+G(d) and 6-311++G(2d,2p) being frequently employed.[2][6] To account for the solvent effects, continuum solvation models such as the Conductor-like Screening Model (COSMO) or the Solvation Model based on Density (SMD) are often utilized.[1][3][6] For higher accuracy, composite methods like G2 can be used for energy calculations.[3] Calculations are typically performed using software packages like Gaussian 09 and the Amsterdam Density Functional (ADF) package.[1][2][6]
Molecular Dynamics Simulations
For MD simulations of silica polymerization, the choice of force field is paramount. Potentials specifically developed to model the interactions of silica and water are employed.[7] Reactive force fields (ReaxFF) are particularly useful as they can model chemical reactions.[9] Simulations are often performed at elevated temperatures (e.g., 1500-2500 K) to accelerate the reactions to time scales accessible by MD.[7]
Visualizing the Path to Dimerization
The following diagrams illustrate the key pathways and workflows in the computational study of this compound formation.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Theoretical investigations into the nucleation of silica growth in basic solution part I – ab Initio studies of the formation of trimers and tetramers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Exploration of the Mechanism of the Dimerization of Hydroxymethylsilanetriol Using Electronic Structure Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sticky-MARTINI as a reactive coarse-grained model for molecular dynamics simulations of silica polymerization - ProQuest [proquest.com]
- 9. pubs.acs.org [pubs.acs.org]
The Transitory Life of Pyrosilicic Acid: A Critical Intermediate in Geochemical Silica Cycling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The geochemical cycling of silica, a cornerstone of Earth's biogeochemistry, is fundamentally governed by the dissolution and precipitation of silicate minerals. While monosilicic acid (H₄SiO₄) is recognized as the primary dissolved silica species, the role of its dimeric form, pyrosilicic acid (H₆Si₂O₇), as a transient but crucial intermediate is often understated. This technical guide provides a comprehensive examination of the formation, stability, and reactivity of this compound in aqueous geochemical systems. It delves into the kinetics of its formation during the initial stages of silicate mineral dissolution and its subsequent polymerization or decomposition, processes that are central to the global silica cycle. This document synthesizes quantitative data, details key experimental protocols for silica speciation, and presents visual representations of the underlying chemical pathways to offer a deeper understanding of this ephemeral yet significant molecule.
Introduction to the Geochemical Silica Cycle
The Earth's crust is predominantly composed of silicate minerals, making the geochemical cycling of silica a fundamental process that influences global climate, ocean chemistry, and the biosphere.[1] This cycle involves the weathering of continental rocks, transport of dissolved silica to the oceans via rivers, and its eventual removal from the water column through biological uptake and sedimentation.[1] Dissolved silica primarily exists in the form of monosilicic acid (Si(OH)₄), a weak acid that serves as the building block for biogenic silica skeletons and the precursor for the formation of secondary silicate minerals.[2]
The initial step in the mobilization of silica is the dissolution of silicate minerals, a complex process influenced by factors such as pH, temperature, and the presence of organic and inorganic ligands.[3] During the early stages of dissolution, particularly under acidic conditions, a significant portion of the dissolved silica can exist as polymeric species.[4] Among these, the dimer, this compound ((HO)₃SiOSi(OH)₃), is the first and most fundamental polymeric species formed through the condensation of two monosilicic acid molecules.[2]
Although often transient, this compound plays a pivotal role in the subsequent polymerization of silica. Its formation represents the initial step towards the creation of higher-order polysilicic acids, colloidal silica, and ultimately, the precipitation of amorphous silica phases. Understanding the kinetics of this compound formation and its subsequent reactions is therefore critical for accurately modeling silica cycling in natural and engineered systems.
Formation and Stability of this compound
This compound is formed through a reversible condensation reaction between two molecules of monosilicic acid:
2Si(OH)₄ ⇌ (HO)₃Si-O-Si(OH)₃ + H₂O[2]
This dimerization is the first step in the polymerization of silicic acid. The stability of this compound is highly dependent on the geochemical environment, particularly pH, temperature, and the total concentration of dissolved silica.
In acidic solutions (pH ~3), the decomposition of polysilicic acids, including this compound, is slow, allowing for their temporary accumulation during the initial dissolution of silicate minerals.[5] However, in most natural waters, which have a pH closer to neutral, this compound is a transient species that readily decomposes back to monosilicic acid.[4] The polymerization of silicic acid is catalyzed by hydroxyl ions (OH⁻) at pH values above ~2.[6]
The table below summarizes key parameters influencing the stability and formation of this compound.
| Parameter | Influence on this compound | Reference |
| pH | Polymerization is slow at low pH (~3), allowing for transient accumulation. The rate of polymerization increases significantly at higher pH. | [5][7] |
| Temperature | Higher temperatures generally increase the rate of both formation and decomposition of this compound. | [8] |
| Total Silica Concentration | Higher concentrations of monosilicic acid favor the formation of this compound and higher-order polymers. | [2] |
| Ionic Strength | Increased ionic strength can influence polymerization rates, though the effect is complex and depends on the specific ions present. | [6] |
Role in Silica Dissolution and Precipitation
A Transient Intermediate in Silicate Dissolution
Experimental studies on the dissolution of various silicate minerals, such as albite, orthoclase, and diopside, have shown that a significant fraction of the initially dissolved silica can be in a polymeric form.[5] This suggests that this compound and other small oligomers are released directly from the mineral surface or form rapidly in the solution immediately adjacent to it. These polymeric species are metastable and, over time, decompose to the more stable monosilicic acid.[4]
The logical flow of silica release during mineral dissolution can be visualized as follows:
Nucleation and Growth of Silica Particles
When the concentration of monosilicic acid exceeds the solubility of amorphous silica (typically around 100-150 mg/L as SiO₂ at 25°C), polymerization and precipitation can occur. The formation of this compound is the critical first step in this process, initiating a cascade of condensation reactions that lead to the formation of larger polysilicic acids, nanoparticles, and eventually a silica gel.[2]
The general pathway for silica polymerization from monosilicic acid can be illustrated as:
Quantitative Data on this compound and Silica Polymerization
The following tables summarize available quantitative data related to the formation and reactivity of this compound and the broader process of silica polymerization.
Table 1: Dissociation Constants of Silicic Acid
| Acid | Formula | pKa₁ | pKa₂ | Temperature (°C) | Reference |
| Orthosilicic Acid | Si(OH)₄ | 9.84 | 13.2 | 25 | [9] |
| This compound | H₆Si₂O₇ | Not explicitly reported | Not explicitly reported | - | - |
Note: While specific pKa values for this compound are not well-documented, its acidic behavior is expected to be similar to orthosilicic acid.
Table 2: Kinetic Data for Silica Polymerization
| Process | Conditions | Rate Constant/Activation Energy | Reference |
| Dimerization of monosilicic acid | Gas phase | ΔG = -14.2 kJ/mol at 700 K | [8] |
| Dimerization of monosilicic acid | Aqueous solution | Activation energy: 59.7 - 70.7 kJ/mol | [8] |
| Depolymerization of polysilicic acid | - | Activation energy: ~96 kJ/mol | [5] |
Experimental Protocols
Speciation of Dissolved Silica using the Molybdate Blue Method
This method distinguishes between monomeric and polymeric forms of silicic acid based on their reaction rates with a molybdate reagent. Monomeric silicic acid reacts rapidly to form a yellow silicomolybdate complex, which can then be reduced to a more intensely colored "molybdenum blue" complex for spectrophotometric quantification. Dimeric this compound reacts at a slower rate, and higher polymers react even more slowly.[9]
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation: Filter the water sample through a 0.45 µm membrane filter to remove particulate matter.[11]
-
Reagent Preparation:
-
Ammonium Molybdate Solution: Dissolve 10 g of ammonium molybdate tetrahydrate in 100 mL of deionized water.[9]
-
Hydrochloric Acid (1:1): Mix equal volumes of concentrated HCl and deionized water.[9]
-
Oxalic Acid Solution: Dissolve 7.5 g of oxalic acid in 100 mL of deionized water. This is added to eliminate interference from phosphate.[9]
-
Reducing Agent (e.g., Ascorbic Acid): Prepare a fresh solution as required.
-
Silica Standard Solution: Prepare a stock solution from sodium metasilicate nonahydrate and dilute to create a series of standards.
-
-
Procedure:
-
To a 50 mL aliquot of the sample (and standards and a blank), add 1 mL of 1:1 HCl and 2 mL of ammonium molybdate solution.[9] Mix well.
-
Allow the solution to stand for 5 to 10 minutes for the yellow silicomolybdate complex to form.[12]
-
Add 2 mL of oxalic acid solution and mix to destroy any phosphomolybdate complex.[9]
-
Add the reducing agent and mix. A blue color will develop.
-
Allow the color to develop for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution using a spectrophotometer at the appropriate wavelength (typically around 815 nm for the blue complex or 410 nm for the yellow complex).[9][12]
-
-
Data Analysis: Construct a calibration curve from the absorbance of the standard solutions. Determine the concentration of reactive silica in the sample from this curve. By taking measurements at different time intervals after adding the molybdate reagent, the concentrations of monomer, dimer (this compound), and higher polymers can be estimated based on their different reaction kinetics.[9]
Silicate Mineral Dissolution Experiment
This protocol outlines a general procedure for measuring the dissolution rate of a silicate mineral, such as feldspar, in a controlled laboratory setting.
Experimental Workflow:
Detailed Protocol:
-
Mineral Preparation:
-
Crush and grind the silicate mineral (e.g., feldspar) to a specific size fraction (e.g., 100-200 µm).[1]
-
Clean the mineral powder to remove fine particles and any surface contamination. This may involve washing with deionized water, ethanol, and acetone in an ultrasonic bath.
-
Characterize the initial mineral surface area using a method such as BET N₂ gas adsorption.[13]
-
-
Experimental Setup:
-
Use a flow-through reactor system where a solution of controlled composition is continuously pumped through a reaction cell containing the mineral sample.[14]
-
Maintain a constant temperature using a water bath or oven.
-
The leaching solution should be of a known initial chemical composition (e.g., a buffer solution at a specific pH).
-
-
Procedure:
-
Place a known mass of the prepared mineral sample into the reaction cell.
-
Initiate the flow of the leaching solution through the reactor at a constant rate.
-
Collect effluent samples at regular time intervals.
-
Filter the collected samples immediately.
-
-
Analysis:
-
Analyze the collected samples for the concentration of dissolved silica using the molybdate blue method (as described in 5.1) or an instrumental technique like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).[3]
-
Analyze for other elements released from the mineral (e.g., Al, Na, K for feldspar) to assess if the dissolution is congruent or incongruent.
-
-
Data Analysis:
-
Calculate the dissolution rate based on the concentration of silica in the effluent, the flow rate of the solution, the mass of the mineral, and its surface area.
-
Conclusion
This compound, though ephemeral in most natural waters, is a linchpin in the complex cascade of silica polymerization and a key transient species in the dissolution of silicate minerals. Its formation marks the critical transition from monomeric to polymeric silica, thereby initiating the processes of nucleation and growth that lead to the formation of solid silica phases. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further investigate the intricate role of this compound in geochemical silica cycling. A more profound understanding of the kinetics and thermodynamics of this compound formation and decomposition will undoubtedly enhance the predictive power of geochemical models and provide deeper insights into the fundamental processes that shape our planet's surface. Further research focused on the direct determination of the dissociation constants and reaction rates of this compound under a range of geochemical conditions is warranted to refine our understanding of its pivotal role.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Silica dimerization in the presence of divalent cations. | Semantic Scholar [semanticscholar.org]
- 6. Silicic Acid Polymerization and SiO2 Nanoparticle Growth in Hydrothermal Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Silicic acid - Wikipedia [en.wikipedia.org]
- 10. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Theoretical characterizations of the mechanism for the dimerization of monosilicic acid in basic solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Oligomerization of Silicic Acids in Neutral Aqueous Solution: A First-Principles Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Pyrosilicic Acid: A Fleeting Intermediate with a Pivotal Role in Biomineralization
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biomineralization, the process by which living organisms produce minerals, offers a rich source of inspiration for the development of advanced materials and novel therapeutic strategies. At the heart of silica biomineralization lies the polymerization of silicic acid, a complex process involving a series of transient intermediates. Among these, pyrosilicic acid (H₆Si₂O₇), the dimer of orthosilicic acid, represents a critical, albeit ephemeral, step in the formation of intricate biosilica structures. This technical guide provides an in-depth exploration of the role of this compound as an intermediate in biomineralization, summarizing the current state of knowledge, detailing key experimental protocols for its study, and proposing future research directions. While direct quantitative data on this compound in biological systems remains elusive, this paper synthesizes the available information on the early stages of silicic acid polymerization to provide a comprehensive resource for professionals in materials science and drug development.
Introduction: The Significance of this compound in Biosilicification
The formation of biosilica, observed in organisms ranging from diatoms and sponges to higher plants, is a meticulously controlled process that occurs under ambient conditions.[1] This process begins with the uptake of the monomeric precursor, orthosilicic acid (Si(OH)₄), from the environment.[2] The subsequent polymerization into amorphous hydrated silica is not a simple, spontaneous precipitation. Instead, it is a highly regulated cascade of condensation reactions.
The very first step in this polymerization is the formation of a dimer, this compound, through the condensation of two orthosilicic acid molecules. While thermodynamically favorable, this initial dimerization is a key kinetic bottleneck. The concentration of this compound and other small oligomers is typically low, as they are reactive intermediates that are rapidly consumed in subsequent polymerization steps.[2]
Understanding the dynamics of this compound formation and its subsequent reactions is crucial for several reasons:
-
Controlling Material Properties: The initial stages of polymerization significantly influence the final structure and properties of the resulting biosilica. By understanding the role of this compound, researchers can potentially tailor the synthesis of bio-inspired silica materials with desired characteristics.
-
Developing Novel Therapeutics: Silicon, in the form of silicic acid, has been shown to play a role in bone health and other physiological processes.[3] Manipulating the early stages of silicic acid polymerization could offer new avenues for therapeutic intervention in bone regeneration and other medical applications.
-
Unraveling Biological Mechanisms: The study of this compound provides insights into the sophisticated molecular machinery that organisms have evolved to control mineralization, including the roles of specialized proteins like silicateins and silaffins.
This guide will delve into the available data on silicic acid polymerization, with a specific focus on what is known and what remains to be discovered about the critical intermediate, this compound.
The Chemical Landscape of Early-Stage Silicic Acid Polymerization
The polymerization of orthosilicic acid is a complex process influenced by factors such as pH, temperature, concentration, and the presence of catalysts and structure-directing agents. The formation of this compound is the initial and rate-limiting step in this process.
The Dimerization Reaction
The formation of this compound from two molecules of orthosilicic acid is a condensation reaction that releases one molecule of water:
2 Si(OH)₄ ⇌ (HO)₃Si-O-Si(OH)₃ + H₂O
While this reaction is fundamental, specific kinetic and thermodynamic data for this compound under physiological conditions are not well-documented in the literature. However, general principles of silicic acid chemistry provide a framework for understanding its behavior.
Quantitative Data on Silicic Acid Polymerization
Direct measurement of this compound concentrations in vivo has not been reported. The transient nature of this intermediate makes its quantification challenging. However, studies on the overall kinetics of silicic acid polymerization provide valuable insights. The following table summarizes key parameters from the literature, which, while not specific to this compound, are relevant to the conditions under which it forms and reacts.
| Parameter | Value/Range | Conditions | Reference(s) |
| Orthosilicic Acid Solubility | ~2 mM | Neutral pH, Room Temperature | [4] |
| pKₐ of Orthosilicic Acid | 9.8 | Aqueous solution | [2] |
| Activation Energy for Trimer Formation | 77 kJ·mol⁻¹ | pH 4.7-6.9 | [4] |
| Activation Energy for Monomer Addition to Polymers | 55.0 kJ·mol⁻¹ (forward) 58.6 kJ·mol⁻¹ (reverse) | 273-293 K | [4] |
Note: The lack of specific quantitative data for this compound highlights a significant knowledge gap and an area ripe for future research.
The Biological Machinery of Silicification: Role of Proteins
In biological systems, the polymerization of silicic acid is not left to chance. A suite of specialized proteins orchestrates this process with remarkable precision. While their direct interaction with this compound has not been quantitatively detailed, their role in catalyzing the overall condensation process is well-established.
Silicateins: Nature's Silica-Synthesizing Enzymes
Found in marine sponges, silicateins are enzymes that catalyze the hydrolysis of silicon alkoxides and the polycondensation of silicic acid.[5][6] They are homologous to the protease cathepsin L and possess a catalytic triad of amino acids.[1] Molecular modeling suggests that silicateins can bring two orthosilicic acid molecules into close proximity, facilitating the condensation reaction to form a siloxane bond, the backbone of this compound and larger polymers.[7]
Silaffins and Long-Chain Polyamines (LCPAs): Architects of Diatom Frustules
Diatoms, single-celled algae, construct intricate silica cell walls called frustules. This process is mediated by a family of proteins called silaffins, in conjunction with long-chain polyamines (LCPAs).[4][8] Silaffins are highly post-translationally modified proteins that can precipitate silica from silicic acid solutions in vitro.[4] It is hypothesized that the cationic nature of LCPAs and positively charged domains of silaffins act as catalysts and templates for silica polymerization, likely influencing the formation and subsequent condensation of this compound.[4]
Experimental Protocols for Studying Early-Stage Silicic Acid Polymerization
Investigating the role of this compound requires sophisticated analytical techniques capable of detecting and quantifying transient oligomeric species.
29Si Nuclear Magnetic Resonance (NMR) Spectroscopy
29Si NMR is a powerful, non-invasive technique for identifying and quantifying different silicate species in solution.[9] It can distinguish between monomeric (Q⁰), dimeric and end-chain (Q¹), middle-chain (Q²), branching (Q³), and fully condensed (Q⁴) silicon environments.
Detailed Methodology for 29Si NMR Analysis of Silicic Acid Oligomers:
-
Sample Preparation:
-
Prepare solutions of silicic acid at the desired concentration, pH, and temperature. For biological samples, this may involve extraction and purification steps to isolate soluble silica species.
-
To enhance signal intensity, 29Si-enriched silicic acid can be used.
-
Add a relaxation agent, such as chromium(III) acetylacetonate, to reduce the long spin-lattice relaxation times (T₁) of 29Si nuclei, allowing for faster data acquisition.
-
-
NMR Data Acquisition:
-
Acquire 29Si NMR spectra on a high-field NMR spectrometer.
-
Employ a pulse sequence appropriate for quantitative analysis, ensuring complete relaxation between pulses.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, especially for detecting low-abundance oligomers like this compound.
-
-
Data Analysis:
-
Process the raw NMR data (Fourier transformation, phasing, and baseline correction).
-
Identify and assign peaks corresponding to different Qⁿ species based on their characteristic chemical shifts.
-
Integrate the peak areas to determine the relative concentrations of each silicate species.
-
Silicomolybdate Colorimetric Assay
This is a widely used method for quantifying "reactive" silica, which primarily consists of monomeric and dimeric silicic acid. The method is based on the reaction of these species with an acidic molybdate solution to form a yellow silicomolybdic acid complex, which can be further reduced to a more intensely colored molybdenum blue complex for enhanced sensitivity.
Detailed Methodology for the Silicomolybdate Assay:
-
Reagent Preparation:
-
Acid Molybdate Solution: Dissolve ammonium molybdate in sulfuric acid.
-
Oxalic Acid Solution: To prevent interference from phosphate.
-
Reducing Agent: Ascorbic acid or a solution containing metol and sodium sulfite.
-
-
Assay Procedure:
-
To a known volume of the sample, add the acid molybdate solution.
-
Allow a specific time for the yellow silicomolybdic acid complex to form (typically 10-15 minutes). This step is critical as longer times can lead to the breakdown of larger oligomers, overestimating the concentration of reactive silica.
-
Add the oxalic acid solution to eliminate phosphate interference.
-
Add the reducing agent and allow time for the blue color to develop (typically 30-60 minutes).
-
Measure the absorbance at the appropriate wavelength (around 810 nm for molybdenum blue) using a spectrophotometer.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of known silicic acid concentrations.
-
Determine the concentration of reactive silica in the sample by comparing its absorbance to the calibration curve.
-
Mass Spectrometry
Mass spectrometry (MS) techniques, such as electrospray ionization mass spectrometry (ESI-MS), can be used to detect and identify silicic acid oligomers in solution.[10] This method provides valuable information on the distribution of different oligomeric species.
Proposed Methodology for Mass Spectrometry Analysis:
-
Sample Preparation:
-
Extract and stabilize soluble silicate species from the biological matrix. This may involve rapid freezing or derivatization to prevent further polymerization.
-
-
MS Analysis:
-
Introduce the sample into the mass spectrometer using a suitable ionization technique (e.g., ESI).
-
Acquire mass spectra to identify the mass-to-charge ratios of the different silicate oligomers present.
-
-
Data Interpretation:
-
Assign peaks in the mass spectrum to specific oligomers (dimer, trimer, etc.) based on their expected molecular weights.
-
Signaling Pathways and Logical Relationships
Currently, there is no direct evidence to suggest that this compound itself acts as a signaling molecule in biological systems. Its primary role appears to be that of a transient chemical intermediate in the pathway of silica formation. The regulation of biomineralization is thought to occur at a higher level, through the expression and activity of proteins like silicateins and silaffins, and the control of silicic acid transport into the cell and into specialized compartments like the silica deposition vesicle (SDV) in diatoms.
The logical relationship in the early stages of silicic acid polymerization can be visualized as a linear progression from monomer to dimer and then to larger oligomers, a process that is catalyzed and directed by specific biomolecules.
Future Directions and Conclusion
The study of this compound as an intermediate in biomineralization is an area with significant potential for advancement. The lack of direct quantitative data presents both a challenge and an opportunity for researchers. Future efforts should focus on:
-
Developing sensitive and specific analytical methods for the in vivo and in vitro quantification of this compound and other small silicic acid oligomers. This may involve advanced mass spectrometry techniques or novel NMR approaches.
-
Conducting kinetic studies under physiologically relevant conditions to determine the rate constants for the formation and consumption of this compound, both in the presence and absence of key biological molecules like silicateins and silaffins.
-
Utilizing computational modeling , such as molecular dynamics simulations, to gain a deeper understanding of the structure, stability, and reactivity of this compound in complex biological environments.
-
Investigating the potential for this compound or its stabilized analogs to influence cellular processes relevant to bone formation and other therapeutic areas.
References
- 1. Crystal structure and silica condensing activities of silicatein α/cathepsin L chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular morphogenesis of diatom silica is guided by local variations in membrane curvature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Silicon Compounds on Biomineralization, Osteogenesis, and Hard Tissue Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silaffins in Silica Biomineralization and Biomimetic Silica Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silicatein: A Unique Silica-Synthesizing Catalytic Triad Hydrolase From Marine Sponge Skeletons and Its Multiple Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. princeton.edu [princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Proteins in Biosilicification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Speciation in Solution: Silicate Oligomers in Aqueous Solutions Detected by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
theoretical models of pyrosilicic acid polymerization
An In-depth Technical Guide on the Theoretical Models of Silicic Acid Polymerization
Introduction
The polymerization of silicic acid is a fundamental process in chemistry, materials science, and geochemistry, underpinning the formation of silica gels, zeolites, and biogenic silica. The process begins with the condensation of orthosilicic acid (Si(OH)₄), a weakly acidic molecule, to form pyrosilicic acid (H₆Si₂O₇), the simplest dimeric species.[1] This initial dimerization is the foundational step for subsequent reactions that lead to the formation of larger linear chains, cyclic oligomers, and eventually, three-dimensional silica networks.[2][3] Understanding the theoretical models of this process is crucial for controlling the synthesis of silica-based materials and for comprehending natural silica cycling.
Computational modeling has become an indispensable tool for elucidating the complex mechanisms of silicic acid condensation.[1] Theoretical studies, ranging from high-accuracy quantum chemical calculations to large-scale molecular dynamics simulations, provide molecular-level insights into reaction pathways, transition states, and the energetics that govern the polymerization process.[4][5] This guide provides a technical overview of the core theoretical models, computational methodologies, and key quantitative findings relevant to researchers, scientists, and professionals in drug development who may utilize silica nanoparticles for delivery systems.
Core Mechanisms of Polymerization
The condensation reaction involves the formation of a siloxane bond (Si-O-Si) and the elimination of a water molecule. The mechanism is highly dependent on the pH of the solution and the presence of catalysts.
-
Neutral and Acidic Conditions: In neutral or acidic solutions, the reaction proceeds through a direct attack of a neutral Si(OH)₄ molecule on another. Ab initio studies suggest that in a neutral aqueous environment, the condensation of two orthosilicic acid monomers has a significant activation barrier.[2]
-
Basic (Anionic) Conditions: Under basic conditions (pH > pKa of ~9.8), orthosilicic acid deprotonates to form the silicate anion [Si(OH)₃O]⁻.[1] This anion is a stronger nucleophile, and the polymerization is generally much faster. The commonly accepted mechanism in basic conditions involves the nucleophilic attack of a silicate anion on a neutral silicic acid molecule, proceeding through a five-coordinate (pentacoordinate) silicon intermediate.[1][3]
-
Catalysis: The presence of catalysts, such as amines or hydroxyl ions, can significantly alter the reaction mechanism and lower the energy barriers. Amines, for instance, can stabilize the pentacoordinate silicon intermediate, effectively reducing the activation energy for condensation.[2]
Theoretical Models and Computational Methodologies
Several computational techniques are employed to model silicic acid polymerization, each offering unique advantages in terms of accuracy and scale.
Ab Initio and Density Functional Theory (DFT)
Ab initio and DFT methods are quantum chemical approaches used to study the electronic structure of molecules and to calculate the energetics of chemical reactions with high accuracy. They are ideal for investigating reaction mechanisms, identifying transition states, and determining activation energy barriers for the initial steps of polymerization.[2][4] Studies have shown that anionic routes to condensation are energetically favored, which aligns with experimental observations.[1]
A typical DFT study to model the dimerization of silicic acid involves the following steps:
-
Model System Setup: Reactant, intermediate, and product structures are constructed. For dimerization, this includes two Si(OH)₄ molecules (reactants), the pentacoordinate intermediate, and the this compound dimer plus a water molecule (products). Often, several explicit water molecules are included to simulate the solvent environment.[3]
-
Geometry Optimization: The geometries of all species are optimized to find their lowest energy conformations using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G**).[2][3]
-
Transition State Search: A transition state (TS) search is performed to locate the saddle point on the potential energy surface connecting reactants and intermediates, or intermediates and products. Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) are used.
-
Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures. For reactants, intermediates, and products, all frequencies should be real. For a transition state, there must be exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Profile Calculation: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies. These are combined with zero-point vibrational energies (ZPVE) and thermal corrections from the frequency analysis to compute the free energy profile of the reaction, including activation barriers.
Molecular Dynamics (MD) Simulations
MD simulations are used to study the time evolution of large systems containing thousands to millions of atoms. For silica polymerization, reactive force fields are necessary to model the formation and breaking of chemical bonds. These simulations provide insights into the growth of silica clusters, the formation of ring structures, and the eventual development of a gel network.[5][6] To accelerate the slow polymerization kinetics, simulations are often run at elevated temperatures (e.g., 1500-2500 K).[7][8]
A typical reactive MD simulation of silicic acid polymerization follows these steps:
-
System Preparation: A simulation box is created containing a specified number of orthosilicic acid molecules and water molecules to achieve a desired concentration and water-to-silicon ratio.
-
Force Field Selection: A reactive potential, such as the Feuston-Garofalini (FG) potential, is chosen to accurately describe the interactions and chemical reactions between silicon, oxygen, and hydrogen atoms.[6][7]
-
Equilibration: The system is equilibrated at the desired temperature and pressure (e.g., using an NVT or NPT ensemble) to reach a stable starting state.
-
Production Run: A long production simulation (nanoseconds to microseconds) is performed, during which condensation reactions occur. Trajectories, including atomic positions and velocities, are saved at regular intervals.
-
Analysis: The simulation trajectories are analyzed to identify polymerization events, track the growth of clusters, and characterize the resulting structures. This includes analyzing the distribution of Qn species (silicon atoms bonded to n other silicon atoms via oxygen bridges), ring size distributions, and network topology.[9] Activation energies can be estimated by running simulations at multiple temperatures and analyzing the reaction rates.[6]
Monte Carlo (MC) Simulations
Kinetic Monte Carlo (kMC) simulations offer a way to study the long-term evolution of the polymerizing system, bridging the gap between high-accuracy DFT calculations and large-scale MD simulations.[2] The method simulates the reaction kinetics by treating polymerization as a series of probabilistic events. Recent studies have used MC simulations to successfully model the evolution of Qn distributions over time, identifying distinct regimes of oligomerization, ring formation, and cluster aggregation.[9]
Quantitative Data: Energetics of Condensation
Theoretical models provide critical quantitative data on the energy barriers that control the kinetics of polymerization. The activation energy (Ea) for the dimerization of orthosilicic acid is highly sensitive to the reaction conditions and mechanism.
| Condition / Reaction Step | Method | Activation Energy (Ea) / Barrier (kJ/mol) | Reference |
| Dimerization in Neutral Solution | DFT | 133 | [2] |
| Amine-Promoted: 5-coordinated Intermediate Formation | DFT | 58 | [2] |
| Amine-Promoted: Proton Transfer for Water Release | DFT | 63 | [2] |
| OH⁻-Promoted: 5-coordinated Intermediate Formation | DFT | 63 | [2] |
| OH⁻-Promoted: Proton Transfer | DFT | 94 | [2] |
| 4-Ring Formation (in presence of Cl⁻) | AIMD | 73 | [3] |
| 3-Ring Formation (in presence of Cl⁻) | AIMD | 98 | [3] |
| Initial Polymerization (Experimental) | Kinetic | 29.52 ± 2.28 | [10] |
Polymerization Pathways and Structures
The initial condensation of orthosilicic acid forms this compound, which can then grow by adding more monomers to form linear trimers and tetramers. These linear chains can also cyclize to form more stable ring structures, such as cyclic trimers and tetramers.[2] The relative stability and formation rates of these different oligomers dictate the structure of the final silica material.
References
- 1. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Promoter Role of Amines in the Condensation of Silicic Acid: A First-Principles Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Silica condensation reaction: an ab initio study - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Silicic Acid Polymerization and SiO2 Nanoparticle Growth in Hydrothermal Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. samson.chem.umass.edu [samson.chem.umass.edu]
- 10. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
Spectroscopic Identification of Pyrosilicic Acid versus Orthosilicic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate identification and characterization of silicic acids, particularly distinguishing between orthosilicic acid (Si(OH)₄) and its primary condensation product, pyrosilicic acid (H₆Si₂O₇), is crucial for understanding silica polymerization, biomineralization, and the development of silicon-based materials and therapeutics. This technical guide provides a comprehensive overview of the spectroscopic techniques employed for this purpose, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. Detailed experimental protocols, quantitative data, and logical workflows are presented to aid researchers in the unambiguous identification of these fundamental silicon compounds.
Introduction
Orthosilicic acid, the simplest form of silicic acid, is a key precursor in the formation of silica and silicates.[1][2] It is a weakly acidic molecule that readily undergoes condensation to form dimers, such as this compound, and higher-order oligomers, eventually leading to the formation of silica gels or amorphous silica.[1][2] this compound, also known as disilicic acid, is characterized by a single siloxane (Si-O-Si) bridge connecting two silicon atoms.[3][4][5][6] The ability to distinguish between the monomer (orthosilicic acid) and the dimer (this compound) is fundamental to controlling silicification processes and understanding the role of silicon in biological systems.
The primary challenge in studying these acids is their inherent instability in aqueous solutions, where they tend to polymerize.[3][4] However, recent advancements in non-aqueous synthesis have enabled the selective preparation and isolation of orthosilicic acid and its oligomers, facilitating their detailed spectroscopic characterization.[7][8]
This guide focuses on the application of key spectroscopic techniques for the identification and differentiation of orthosilicic and pyrosilicic acids.
Spectroscopic Techniques for Identification
The primary spectroscopic methods for distinguishing between orthosilicic acid and this compound are ²⁹Si NMR, Fourier-Transform Infrared (FTIR), and Raman spectroscopy. Each technique provides unique structural information.
²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy
²⁹Si NMR is arguably the most definitive method for identifying and quantifying different silicate species in solution and the solid state.[7][9] The chemical shift of a silicon nucleus is highly sensitive to its local bonding environment, specifically the number of bridging oxygen atoms (siloxane bonds) attached to it. This is described by the Qⁿ notation, where 'n' represents the number of bridging oxygen atoms bonded to the silicon atom.
-
Orthosilicic Acid (Si(OH)₄): Contains a single, isolated silicon tetrahedron with no bridging oxygens. Therefore, it is designated as a Q⁰ species.[10]
-
This compound ((HO)₃SiOSi(OH)₃): Consists of two silicon tetrahedra linked by one bridging oxygen atom. Each silicon atom is therefore a Q¹ species.[10]
The ²⁹Si NMR spectrum will thus show distinct peaks for these two species in well-defined chemical shift ranges.
Vibrational Spectroscopy: FTIR and Raman
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. The key to differentiating orthosilicic and this compound with these methods lies in detecting the presence of the Si-O-Si bond, which is characteristic of this compound and all higher-order silicates.[11]
-
Orthosilicic Acid: The vibrational spectra are dominated by Si-OH stretching and bending modes.
-
This compound: The spectra will exhibit additional bands corresponding to the symmetric and asymmetric stretching and bending modes of the Si-O-Si linkage.[12]
Quantitative Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for the identification of orthosilicic and pyrosilicic acids.
Table 1: ²⁹Si NMR Chemical Shifts for Silicic Acids
| Silicic Acid Species | Qⁿ Designation | Typical ²⁹Si Chemical Shift Range (ppm) | Key Reference |
| Orthosilicic Acid | Q⁰ | -71 to -72 | [7] |
| This compound | Q¹ | -80 to -82 | [7] |
| Trisilicic Acid (linear) | Q¹ (terminal), Q² (central) | -80 to -82 (Q¹), -91 to -93 (Q²) | [13] |
Note: Chemical shifts are relative to tetramethylsilane (TMS) and can be influenced by solvent, pH, and concentration.
Table 2: Key Vibrational Spectroscopy Bands for Silicic Acids
| Vibrational Mode | Orthosilicic Acid (cm⁻¹) | This compound (cm⁻¹) | Technique |
| Si-O-Si Asymmetric Stretch | Absent | ~1085 | FTIR |
| Si-O-Si Symmetric Stretch | Absent | ~650 | Raman |
| Si-OH Stretch | ~3740 (free), broad ~3200-3400 (H-bonded) | ~3740 (free), broad ~3200-3400 (H-bonded) | FTIR/Raman |
| Si-O(H) Bending | ~950 | ~950 | FTIR/Raman |
Note: The exact positions of vibrational bands can vary with the physical state (solid, solution), solvent, and hydrogen bonding interactions.
Experimental Protocols
Synthesis of Orthosilicic and Pyrosilicic Acids (Non-aqueous Method)
A reliable method for preparing orthosilicic acid and its oligomers for spectroscopic analysis is based on the work of Igarashi et al. (2017).[7][8]
-
Preparation of Orthosilicic Acid (1): The hydrogenolysis of tetrakis(benzyloxy)silane in a mixed solvent of methyl methacrylate (MMAc) and dimethylacetamide (DMAc) using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere yields orthosilicic acid.
-
Preparation of this compound (2): The controlled condensation of orthosilicic acid in the presence of a suitable catalyst or by adjusting the reaction conditions can selectively yield this compound.
²⁹Si NMR Spectroscopy
-
Sample Preparation: Dissolve the synthesized silicic acid in a suitable deuterated organic solvent (e.g., DMAc-d₉).
-
Instrumentation: Utilize a high-field NMR spectrometer.
-
Acquisition Parameters:
-
Frequency: 79.796 MHz or higher.
-
Pulse Program: Inverse-gated decoupling to suppress the negative Nuclear Overhauser Effect (NOE).
-
Relaxation Delay: A long relaxation delay (e.g., 60 s) is crucial to allow for the full relaxation of the low-gamma ²⁹Si nuclei, ensuring accurate quantification.
-
Scans: Accumulate a sufficient number of scans (e.g., 700 or more) to achieve an adequate signal-to-noise ratio.
-
Referencing: Reference the chemical shifts to an external standard of tetramethylsilane (TMS).
-
FTIR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For solutions, use a liquid cell with windows transparent in the mid-IR range (e.g., CaF₂ or BaF₂).
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Collection:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Background: Collect a background spectrum of the pure KBr pellet or the empty liquid cell.
-
Sample Spectrum: Collect the spectrum of the sample.
-
Analysis: Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum.
-
Raman Spectroscopy
-
Sample Preparation: Place the solid sample on a microscope slide or the solution in a quartz cuvette.
-
Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
Data Collection:
-
Laser Power: Use a low laser power to avoid sample degradation.
-
Acquisition Time and Accumulations: Adjust to obtain a good signal-to-noise ratio.
-
Spectral Range: Collect the Raman spectrum over a range that includes the characteristic Si-O-Si and Si-OH vibrations.
-
Visualization of Identification Logic
The following diagrams illustrate the relationship between orthosilicic and this compound and a logical workflow for their spectroscopic identification.
Caption: Condensation of orthosilicic acid to this compound.
Caption: Workflow for spectroscopic identification.
Conclusion
The differentiation between orthosilicic acid and this compound is a critical step in the study of silica chemistry. ²⁹Si NMR spectroscopy provides the most unambiguous identification through the clear distinction between Q⁰ and Q¹ silicon environments. Vibrational spectroscopy, through the detection of the characteristic Si-O-Si linkage in this compound, offers a complementary and often more accessible method for identification. By employing the detailed protocols and reference data provided in this guide, researchers can confidently characterize these fundamental building blocks of silica, paving the way for advancements in materials science, geochemistry, and drug development.
References
- 1. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthosilicic acid - Wikipedia [en.wikipedia.org]
- 3. This compound () for sale [vulcanchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikiwand [wikiwand.com]
- 6. Formula of Pyro silicic acid AH2Si4O9 BH4Si2O6 CH4Si3O8 class 11 chemistry CBSE [vedantu.com]
- 7. Non-aqueous selective synthesis of orthosilicic acid and its oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 29Si N.M.R. studies of aqueous silicate solutions - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pure.psu.edu [pure.psu.edu]
- 12. Infrared and Raman spectroscopic characterization of some organic substituted hybrid silicas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Silylation of a crystalline silicic acid: an MAS NMR and porosity study - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Silicic Acid Species in Natural Waters, Including Pyrosilicic Acid
Introduction
Silicon is a prevalent element in natural waters, primarily existing in the form of silicic acids. The simplest form, orthosilicic acid (Si(OH)₄), can polymerize to form a variety of oligomeric species, including pyrosilicic acid (H₆Si₂O₇), and larger polysilicic acids, especially at concentrations exceeding the solubility limit of amorphous silica[1][2]. The speciation of silicic acid is crucial for understanding geochemical cycles, biomineralization processes, and for preventing silica scaling in industrial applications[3].
Direct and routine analytical methods specifically for the quantification of this compound in natural waters are not yet well-established, as its synthesis in a non-aqueous solution was a relatively recent development[4]. Therefore, the detection of this compound is approached through the broader field of silicic acid speciation. This application note details analytical techniques that can be employed to differentiate and quantify various forms of silicic acid, thereby providing an inferential basis for the presence and concentration of this compound. The primary methods discussed are ion-exclusion chromatography and spectrophotometry, with additional mention of advanced techniques.
Analytical Techniques for Silicic Acid Speciation
Several analytical methods can be employed to measure different forms of silica in aqueous solutions. The choice of method depends on the specific silica species of interest (monomeric, oligomeric, or total) and the required sensitivity.
1. Spectrophotometry (Molybdate Blue Method)
This is the most common method for determining "molybdate-reactive" silica, which primarily consists of monomeric orthosilicic acid and to a lesser extent, the dimeric this compound[5][6]. The method is based on the reaction of silicic acid with a molybdate reagent in an acidic medium to form a yellow silicomolybdic acid complex. Subsequent reduction of this complex, typically with ascorbic acid, produces a stable blue color, the intensity of which is proportional to the concentration of molybdate-reactive silica[7].
2. Ion-Exclusion Chromatography (IEC)
Ion-exclusion chromatography is a powerful technique for separating weak inorganic acids, such as different species of silicic acid, from a sample matrix[8]. Under alkaline conditions, weak acids like orthosilicic and this compound dissociate and can be separated on an appropriate ion-exchange column[9]. This method shows promise for the direct separation and quantification of different silicic acid oligomers.
3. Inductively Coupled Plasma (ICP) Techniques
ICP-Atomic Emission Spectrometry (ICP-AES) and ICP-Mass Spectrometry (ICP-MS) are elemental analysis techniques that measure the total silicon concentration in a sample[5][8][10]. These methods do not provide information on the speciation of silicic acid but are useful for determining the total silica content, which is a crucial parameter for understanding the overall silica budget in a water sample.
Quantitative Data Summary
The following table summarizes the performance characteristics of the discussed analytical techniques for the determination of silicic acid. It is important to note that for spectrophotometry, the data pertains to molybdate-reactive silica, while for chromatography, it can potentially be applied to specific oligomers.
| Analytical Technique | Analyte | Detection Limit | Quantitation Limit | Typical Range in Natural Waters | Reference |
| Spectrophotometry | Molybdate-Reactive Silica | 0.05 mg Si/L | 0.21 mg Si/L | 1 - 30 mg/L | [3][11] |
| (Molybdate Blue) | (as SiO₂) | 0.25 µg/L (with 100-mm cell) | 1.93 µg/L (GF-AAS comparison) | ||
| Ion-Exclusion | Silicic Acid (as SiO₃²⁻) | 0.078 mg/L | 0.26 mg/L | Varies | [9] |
| Chromatography | Boric Acid | 0.18 mg/L | 0.60 mg/L | [9] | |
| ICP-AES/ICP-MS | Total Silicon | Low ppb to sub-ppb | Varies with instrument | Varies | [10] |
Experimental Protocols
Protocol 1: Determination of Molybdate-Reactive Silica by Spectrophotometry
This protocol is adapted from the well-established silicomolybdate blue method[6][11].
1. Principle: Monomeric and some dimeric forms of silicic acid react with an acidic molybdate solution to form a yellow silicomolybdic acid complex. This complex is then reduced by ascorbic acid to a more intensely colored molybdenum blue complex, which is measured spectrophotometrically at approximately 810 nm[7]. Oxalic or citric acid is added to eliminate interference from phosphate[3][11].
2. Reagents:
-
Ammonium Molybdate Reagent: Dissolve ammonium molybdate in deionized water, then slowly add concentrated sulfuric acid.
-
Oxalic Acid Solution: Prepare a saturated solution of oxalic acid in deionized water.
-
Ascorbic Acid Solution: Prepare a fresh solution of ascorbic acid in deionized water.
-
Silica Standard Stock Solution: Use a commercially available 1000 mg/L silica standard.
3. Procedure:
-
Collect water samples in clean plastic bottles.
-
To a 50 mL sample, add 1 mL of the ammonium molybdate reagent and mix.
-
Allow the reaction to proceed for 10 minutes for the formation of the yellow silicomolybdic acid complex.
-
Add 1 mL of oxalic acid solution and mix thoroughly to decompose any phosphomolybdate complex.
-
After 2 minutes, add 1 mL of ascorbic acid solution and mix.
-
Allow 30 minutes for full color development.
-
Measure the absorbance of the solution at 815 nm using a spectrophotometer.
-
Prepare a calibration curve using a series of dilutions of the silica standard stock solution.
-
Determine the concentration of molybdate-reactive silica in the sample from the calibration curve.
Protocol 2: Speciation of Silicic Acids by Ion-Exclusion Chromatography (IEC)
This protocol provides a general framework for the separation of weak inorganic acids, which can be adapted for the speciation of silicic acid oligomers[8][9].
1. Principle: IEC separates weak acids based on their pKa values and size. By using an alkaline eluent, silicic acids are ionized and can be separated on an anion-exchange column. A conductivity detector is typically used for detection.
2. Instrumentation and Conditions:
-
Ion Chromatograph: Equipped with a conductivity detector.
-
Analytical Column: A suitable anion-exchange column, such as a Dionex IonPac™ AS20[9].
-
Eluent: A solution of sodium hydroxide and mannitol in deionized water (e.g., 6 mmol/L NaOH and 60 mmol/L mannitol)[9].
-
Flow Rate: 1.0 mL/min[9].
-
Column Temperature: 30 °C[9].
-
Injection Volume: 50 µL[9].
3. Procedure:
-
Filter water samples through a 0.22 µm filter to remove particulate matter.
-
Prepare a series of standards for orthosilicic acid. If available, standards for this compound and other oligomers should also be prepared.
-
Inject the standards and samples into the ion chromatograph.
-
Identify and quantify the peaks corresponding to the different silicic acid species based on the retention times of the standards.
Visualizations
Below are diagrams illustrating the polymerization of silicic acid and a typical experimental workflow for its analysis.
Caption: Polymerization pathway of orthosilicic acid to this compound and larger polysilicic acids.
References
- 1. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Solution Study of Silica Condensation and Speciation With relevance to in vitro investigations of biosilicification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silica in Water Testing & Analysis | Silica Test Kits for Water [chemetrics.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. imwa.info [imwa.info]
- 6. file.yizimg.com [file.yizimg.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. [Determination of boric acid and silicic acid in mineral water by nonsuppressed ion chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. balazs.com [balazs.com]
- 11. umces.edu [umces.edu]
Application Notes and Protocols for the Quantification of Pyrosilicic Acid Using Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrosilicic acid (H₆Si₂O₇), the dimer of orthosilicic acid, is an important intermediate in the geochemistry of silicon and in various industrial processes involving silica.[1] Its quantification is crucial for understanding the kinetics of silica polymerization and deposition, which can impact geothermal energy production, semiconductor manufacturing, and the stability of silica-based materials.[2] However, the inherent instability of this compound in aqueous solutions, where it readily participates in condensation and decomposition reactions, presents significant analytical challenges.[1][3]
These application notes provide detailed protocols for three promising chromatographic approaches for the quantification of this compound: Ion-Exclusion Chromatography (IEC), Capillary Zone Electrophoresis (CZE), and Gas Chromatography with Silylation Derivatization (GC-MS). Additionally, the application of ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful, non-chromatographic technique for the speciation and quantification of silicate oligomers is discussed.
Silicic Acid Condensation Pathway
The formation of this compound is the initial step in the condensation of orthosilicic acid. Understanding this equilibrium is fundamental to the analysis of silicate species.
Figure 1: Condensation of orthosilicic acid to form this compound and higher oligomers.
Chromatographic Methodologies
Ion-Exclusion Chromatography (IEC) for Silicic Acid Speciation
Ion-exclusion chromatography is a powerful technique for separating weak inorganic acids.[4][5] This proposed method aims to separate orthosilicic and this compound based on their differential exclusion from a cation-exchange resin in the H⁺-form.
Experimental Protocol
-
Sample Preparation:
-
Filter aqueous samples through a 0.22 µm syringe filter to remove particulate matter.
-
If necessary, dilute the sample with ultra-pure water to bring the silicate concentration within the linear range of the calibration curve.
-
Maintain samples at a low temperature (e.g., 4°C) to minimize further polymerization of silicic acid.[3]
-
-
Instrumentation and Conditions:
-
HPLC System: An inert HPLC system equipped with a pump, autosampler, column oven, and a charged aerosol detector (CAD) or a refractive index (RI) detector.
-
Column: A column packed with a weakly acidic cation-exchange resin in the H⁺-form (e.g., Shodex RSpak KC-811).[6]
-
Mobile Phase: Ultra-pure water, potentially with a small percentage of acetonitrile to improve detector response.[5]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30 - 40°C.
-
Detector: Charged Aerosol Detector (CAD) for high sensitivity or Refractive Index (RI) detector.
-
Injection Volume: 20 - 100 µL.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of orthosilicic acid. Due to the difficulty in isolating pure this compound, a relative quantification can be performed, or a standard can be synthesized using non-aqueous methods.[1]
-
Construct a calibration curve by plotting the peak area versus the concentration for orthosilicic acid.
-
The concentration of this compound can be estimated using the orthosilicic acid calibration curve, assuming a similar response factor, and expressed as an equivalent concentration.
-
Experimental Workflow: IEC
Figure 2: Workflow for the quantification of this compound using Ion-Exclusion Chromatography.
Capillary Zone Electrophoresis (CZE)
CZE separates ions based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-mass ratio.[7] As this compound is larger than orthosilicic acid and will have a different charge at a given pH, CZE offers a high-resolution separation approach.
Experimental Protocol
-
Sample Preparation:
-
Prepare samples as described for the IEC method.
-
Ensure the sample matrix is compatible with the background electrolyte to avoid precipitation or peak distortion.
-
-
Instrumentation and Conditions:
-
CE System: A capillary electrophoresis system with a UV or UV-Vis detector.
-
Capillary: Fused-silica capillary (e.g., 50-75 µm I.D., 50-60 cm total length).
-
Background Electrolyte (BGE): A buffer at a pH where orthosilicic and pyrosilicic acids are partially deprotonated to carry a charge, for example, a borate buffer at pH 9.2.[8]
-
Voltage: 15-25 kV (normal polarity, with the inlet at the anode and the outlet at the cathode).
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: Indirect UV detection at a wavelength where the BGE absorbs, and the analytes displace the absorbing ions, creating negative peaks (e.g., 254 nm).
-
-
Calibration and Quantification:
-
Prepare calibration standards as described for the IEC method in the BGE.
-
Generate a calibration curve by plotting the corrected peak area (peak area divided by migration time) against the concentration.
-
Quantify this compound in samples using the calibration curve.
-
Experimental Workflow: CZE
Figure 3: Workflow for the quantification of this compound using Capillary Zone Electrophoresis.
Gas Chromatography with Mass Spectrometry (GC-MS) after Silylation
This method involves the chemical derivatization of the hydroxyl groups of silicic acids to form volatile trimethylsilyl (TMS) esters, which can then be separated and quantified by GC-MS.[9] This is a well-established technique for the analysis of silicate oligomers.[10]
Experimental Protocol
-
Sample Preparation and Derivatization:
-
Lyophilize aqueous samples to dryness.
-
To the dried residue, add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% trimethylchlorosilane - TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).[11]
-
Heat the mixture in a sealed vial (e.g., at 70°C for 1 hour) to ensure complete derivatization.
-
Cool the reaction mixture to room temperature before injection.
-
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., with electron ionization - EI).
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: Splitless injection at 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp to a higher temperature (e.g., 280°C) at a rate of 10°C/min.
-
Mass Spectrometer: Scan in the range of m/z 50-800 or use selected ion monitoring (SIM) for higher sensitivity and specificity.
-
-
Calibration and Quantification:
-
Prepare standards of orthosilicic acid and derivatize them in the same manner as the samples.
-
Identify the TMS derivatives of orthosilicic acid and this compound based on their retention times and mass spectra.
-
Generate a calibration curve and quantify the analytes.
-
Complementary Technique: ²⁹Si NMR Spectroscopy
²⁹Si NMR spectroscopy is a powerful tool for the direct observation and quantification of different silicate species in solution.[12] It can be used to validate the results obtained from chromatographic methods. The different silicon environments are denoted as Qⁿ, where 'n' is the number of bridging oxygen atoms connected to the silicon atom.
-
Q⁰: Monomeric species (orthosilicic acid)
-
Q¹: End groups of silicate chains (present in this compound)
-
Q²: Middle groups in linear chains and cycles
-
Q³: Branching points in silicate structures
-
Q⁴: Fully cross-linked silica
By integrating the corresponding signals in the ²⁹Si NMR spectrum, the relative concentrations of each silicate species, including this compound (which contains two Q¹ silicon atoms), can be determined.[13]
Quantitative Data Summary
The following tables present hypothetical quantitative data for this compound in various sample matrices, as would be determined by the methods described above.
Table 1: this compound in Geothermal Water Samples
| Sample ID | Method | Orthosilicic Acid (mg/L as SiO₂) | This compound (mg/L as SiO₂) | Higher Oligomers (mg/L as SiO₂) |
| GW-001 | IEC-CAD | 150.2 | 25.8 | 10.5 |
| GW-002 | CZE-UV | 210.5 | 35.1 | 18.2 |
| GW-003 | GC-MS | 185.7 | 30.4 | 14.9 |
Table 2: this compound in Industrial Silica Solutions
| Sample ID | Method | Orthosilicic Acid (mg/L as SiO₂) | This compound (mg/L as SiO₂) | Higher Oligomers (mg/L as SiO₂) |
| IS-A1 | IEC-CAD | 55.6 | 12.3 | 4.1 |
| IS-A2 | CZE-UV | 82.1 | 18.9 | 7.8 |
| IS-A3 | GC-MS | 75.4 | 16.5 | 6.2 |
Conclusion
The quantification of this compound is a complex analytical task due to its transient nature. The chromatographic methods outlined in these application notes—Ion-Exclusion Chromatography, Capillary Zone Electrophoresis, and Gas Chromatography with silylation—provide viable pathways for its separation and quantification. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. For unambiguous identification and as a validation tool, ²⁹Si NMR spectroscopy is highly recommended. These protocols provide a solid foundation for researchers and scientists to develop and implement robust analytical methods for the study of this compound and other silicate oligomers.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. gfzpublic.gfz.de [gfzpublic.gfz.de]
- 3. rruff.net [rruff.net]
- 4. Novel, trifunctional diamine for silica coating in capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Simultaneous Determination of Silicic, Boric and Carbonic Acids in Natural Water via Ion-Exclusion Chromatography with a Charged Aerosol Detector [mdpi.com]
- 6. shodex.com [shodex.com]
- 7. sciex.com [sciex.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. commons.case.edu [commons.case.edu]
Application Notes and Protocols for Utilizing Pyrosilicic Acid as a Precursor for Silica Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silica nanoparticles (SiNPs) are at the forefront of nanomaterials research, with significant potential in biomedical applications such as drug delivery and cancer therapy.[1][2] Their high surface area, tunable pore size, biocompatibility, and ease of functionalization make them ideal candidates for advanced therapeutic strategies.[3][4] While precursors like tetraethyl orthosilicate (TEOS) and sodium silicate are commonly employed for SiNP synthesis, there is growing interest in exploring novel precursors that may offer advantages in terms of reactivity, purity, or resulting nanoparticle characteristics.[3][5]
Pyrosilicic acid (H₆Si₂O₇), a dimeric form of silicic acid, represents a novel, yet largely unexplored, precursor for the synthesis of SiNPs.[6][7] Synthesized in a non-aqueous solution in 2017, its application in the widely-used aqueous sol-gel methods for nanoparticle synthesis is not yet established in the literature.[6] These application notes provide a theoretical framework and generalized protocols for researchers interested in investigating the potential of this compound as a precursor for SiNPs, based on established principles of acid-catalyzed sol-gel chemistry.
Data Presentation: Influence of Reaction Parameters on Nanoparticle Size
The following table summarizes the general effects of key reaction parameters on the size of silica nanoparticles in acid-catalyzed sol-gel synthesis, derived from studies using common silicon alkoxide precursors. These trends are expected to be broadly applicable to the synthesis using this compound, although empirical validation is necessary.
| Parameter | Effect on Nanoparticle Size | Rationale |
| Precursor Concentration | Increased concentration generally leads to larger nanoparticles. | Higher precursor concentration can favor particle growth over nucleation, resulting in larger final particle sizes.[8] |
| Acid Catalyst Concentration | Higher acid concentration can lead to smaller nanoparticles. | Acid catalysis promotes the hydrolysis of the silica precursor. A higher catalyst concentration can lead to a more rapid formation of nuclei, resulting in a larger number of smaller particles.[8] |
| Reaction Temperature | Increased temperature can lead to larger nanoparticles. | Higher temperatures can increase the rates of both hydrolysis and condensation, potentially leading to larger particle sizes.[9] |
| Water-to-Precursor Ratio | A higher water ratio can lead to smaller nanoparticles. | An excess of water can promote the hydrolysis rate, leading to the formation of more nuclei and consequently smaller nanoparticles. |
| Solvent | The choice of solvent can influence nanoparticle size. | The polarity and viscosity of the solvent can affect the hydrolysis and condensation rates, as well as the stability of the forming nanoparticles. For instance, using longer-chain alcohols as solvents can result in larger particle sizes.[9] |
Experimental Protocols
The following protocols are generalized for the acid-catalyzed sol-gel synthesis of silica nanoparticles and are adapted for the exploratory use of this compound.
Protocol 1: Synthesis of Silica Nanoparticles via Acid-Catalyzed Sol-Gel Method
This protocol outlines the fundamental steps for synthesizing silica nanoparticles using an acid catalyst.
Materials:
-
This compound (as a solution in a suitable non-aqueous solvent, given its synthesis method)
-
Ethanol (or other suitable alcohol)
-
Deionized water
-
Hydrochloric acid (HCl) or other suitable acid catalyst
-
Ammonium hydroxide (for quenching the reaction, optional)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
Condenser (if refluxing)
-
Centrifuge and centrifuge tubes
-
Drying oven
Methodology:
-
Solution Preparation:
-
In the reaction vessel, prepare a solution of ethanol and deionized water. The ratio will influence the final particle size.
-
While stirring, add the desired amount of acid catalyst (e.g., HCl) to the ethanol/water mixture.
-
-
Initiation of Hydrolysis and Condensation:
-
Slowly add the this compound solution to the stirred acidic ethanol/water mixture. The rate of addition can influence the particle size distribution.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or elevated temperature with reflux) for a specific duration (e.g., 2-24 hours). The reaction time will affect the extent of particle growth.
-
-
Particle Collection and Purification:
-
After the desired reaction time, the resulting silica nanoparticle suspension can be quenched by adding a base (e.g., ammonium hydroxide) to neutralize the acid catalyst.
-
Collect the nanoparticles by centrifugation.
-
Wash the collected nanoparticles multiple times with deionized water and/or ethanol to remove unreacted precursors, catalyst, and byproducts. This can be done by repeated cycles of centrifugation and redispersion.
-
-
Drying:
-
Dry the purified silica nanoparticles in an oven at a suitable temperature (e.g., 60-120°C) to obtain a fine powder.
-
Protocol 2: Characterization of Silica Nanoparticles
Instrumentation:
-
Dynamic Light Scattering (DLS) for particle size and size distribution analysis.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) for morphological characterization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy to confirm the presence of silica.
-
Zeta Potential measurement to assess the surface charge and stability of the nanoparticles in suspension.
Visualizations
Experimental Workflow
Caption: Generalized workflow for silica nanoparticle synthesis and characterization.
Cellular Uptake of Silica Nanoparticles
Caption: Simplified pathway of cellular uptake of silica nanoparticles for drug delivery.
Application in Drug Development
Silica nanoparticles synthesized from precursors like this compound hold immense promise for drug development due to their favorable properties:
-
Drug Delivery: The porous structure of SiNPs allows for the loading of therapeutic agents, protecting them from degradation and enabling controlled release.[3][10] The surface of SiNPs can be functionalized with targeting ligands to direct the nanoparticles to specific cells or tissues, such as tumor cells, thereby enhancing therapeutic efficacy and reducing side effects.[5]
-
Cancer Therapy: SiNPs can be utilized as carriers for chemotherapeutic drugs, improving their solubility and bioavailability.[11] They can also be designed to respond to stimuli within the tumor microenvironment, such as lower pH, to trigger drug release precisely at the target site.[5]
-
Biocompatibility: Silica is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration.[11] The biocompatibility of SiNPs makes them suitable for in vivo applications.[1]
Cellular Uptake Mechanisms: The cellular uptake of silica nanoparticles is a critical step for their therapeutic action. While the exact mechanisms can vary depending on nanoparticle size, surface chemistry, and cell type, endocytosis is a primary route of entry.[12] Studies have shown that silica nanoparticles can enter cells through passive means, involving adhesive interactions with the cell membrane, as well as active endocytic pathways.[13][14][15] Once inside the cell, the nanoparticles are often trafficked through endosomes and lysosomes, where the acidic environment can facilitate the release of the encapsulated drug.[16]
Conclusion
The exploration of this compound as a precursor for silica nanoparticles is a novel research avenue with the potential to advance the field of nanomaterials synthesis. While direct experimental data is currently limited, the principles of acid-catalyzed sol-gel chemistry provide a solid foundation for initiating such investigations. The protocols and data presented herein serve as a guide for researchers to systematically explore the synthesis of silica nanoparticles from this compound and to characterize their properties for potential applications in drug delivery and beyond. Further research is essential to establish the specific reaction kinetics and to optimize the synthesis parameters for achieving desired nanoparticle characteristics.
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. Silica nanoparticles in medicine: overcoming pathologies through advanced drug delivery, diagnostics, and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Silica Nanoparticles Through Microwave-assisted Acid-catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Review of Mesoporous Silica Nanoparticle Delivery Systems in Chemo-Based Combination Cancer Therapies [frontiersin.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. wikiwand.com [wikiwand.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Key Parameters for the Rational Design, Synthesis, and Functionalization of Biocompatible Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Mesoporous Silica Nanoparticles in Cancer Therapy and Delivery of Repurposed Anthelmintics for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of Mesoporous Silica Nanoparticles in Cancer Therapy and Delivery of Repurposed Anthelmintics for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mechanism of cellular uptake of genotoxic silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of cellular uptake of genotoxic silica nanoparticles. - White Rose Research Online [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Pivotal Role of Pyrosilicic Acid in Zeolite Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeolites, crystalline aluminosilicates with well-defined microporous structures, are indispensable materials in a vast array of applications, including catalysis, ion exchange, and separations—fields of significant interest in drug development and pharmaceutical manufacturing. The synthesis of zeolites is a complex process governed by numerous parameters, with the nature of the silica precursor playing a crucial role in the nucleation and crystal growth phases. While often not explicitly named in synthesis protocols, pyrosilicic acid (H₆Si₂O₇) , the simplest dimeric form of silicic acid, represents a critical intermediate at the nascent stages of silicate condensation. Understanding and controlling the formation of this compound and other small silicate oligomers is paramount to directing the synthesis towards desired zeolite frameworks, controlling crystal size and morphology, and tailoring the material's properties for specific applications.
These application notes provide a detailed overview of the role of this compound in zeolite synthesis, supported by experimental protocols and quantitative data. The information is intended to guide researchers in the rational design and synthesis of zeolites with tailored properties.
The Role of this compound in Zeolite Nucleation and Growth
The hydrothermal synthesis of zeolites begins with the dissolution and hydrolysis of a silica source in an alkaline medium, leading to the formation of monomeric silicic acid (Si(OH)₄). Under these conditions, a series of condensation reactions occur. The very first step in this polymerization is the dimerization of two silicic acid molecules to form this compound and a water molecule.
This initial dimerization is a cornerstone of the subsequent formation of larger silicate oligomers and, ultimately, the nucleation of the zeolite framework. The concentration and reactivity of this compound and other small silicate species are influenced by several factors, most notably pH, temperature, and the presence of structure-directing agents (SDAs).
-
Influence of pH: The rate of silicate condensation is highly pH-dependent. In alkaline solutions, the deprotonation of silicic acid facilitates nucleophilic attack, promoting the formation of Si-O-Si bonds characteristic of this compound and larger oligomers. Control of pH is therefore a key parameter in managing the concentration of these crucial building blocks.
-
Structure-Directing Agents (SDAs): Organic cations, often used as SDAs, can interact with silicate anions, including deprotonated this compound, stabilizing them and directing the assembly of specific zeolite frameworks. The size, shape, and charge distribution of the SDA can favor the formation of certain silicate oligomers, thereby influencing the final zeolite topology.
-
Precursor to Larger Structures: this compound is a fundamental building block for the formation of more complex silicate structures, such as cyclic trimers and tetramers, and larger branched oligomers. These species, in turn, assemble to form the primary building units (PBUs) and secondary building units (SBUs) that constitute the zeolite framework.
Data Presentation: Synthesis Parameters and Resulting Zeolite Properties
The following tables summarize quantitative data from various studies on zeolite synthesis, illustrating the impact of key synthesis parameters on the final product. These parameters indirectly control the speciation of silicate precursors, including the formation of this compound.
Table 1: Influence of SiO₂/Al₂O₃ Molar Ratio on Zeolite A Crystallization
| SiO₂/Al₂O₃ Molar Ratio | Na₂O/SiO₂ Molar Ratio | H₂O/Na₂O Molar Ratio | Crystallization Temperature (°C) | Crystallization Time (h) | Resulting Zeolite Phase | Crystal Size (μm) |
| 1.0 | 2.5 | 35 | 100 | 4 | Zeolite A | 2.5 |
| 2.0 | 2.5 | 35 | 100 | 4 | Zeolite A | 1.8 |
| 2.2 | 2.5 | 35 | 100 | 4 | Zeolite A | 1.5 |
Data adapted from studies on the synthesis of Zeolite 4A, where controlling the initial gel composition is crucial for obtaining a pure phase.
Table 2: Effect of Alkalinity (Na₂O/SiO₂ Molar Ratio) on Zeolite A Synthesis
| SiO₂/Al₂O₃ Molar Ratio | Na₂O/SiO₂ Molar Ratio | H₂O/Na₂O Molar Ratio | Crystallization Temperature (°C) | Crystallization Time (h) | Resulting Zeolite Phase | Crystal Size (μm) |
| 2.2 | 2.29 | 35 | 100 | 4 | Zeolite A | 2.0 |
| 2.2 | 2.5 | 35 | 100 | 4 | Zeolite A | 1.5 |
| 2.2 | 3.0 | 35 | 100 | 4 | Zeolite A | 1.0 |
This table demonstrates that higher alkalinity leads to smaller crystal sizes, likely due to an increased nucleation rate influenced by a higher concentration of reactive silicate species.
Table 3: Synthesis of ZSM-5 with Varied Crystallization Time
| SiO₂/Al₂O₃ Molar Ratio | Na₂O/SiO₂ Molar Ratio | Crystallization Temperature (°C) | Crystallization Time (h) | Relative Crystallinity (%) | Specific Surface Area (m²/g) |
| 200 | 0.2 | 170 | 6 | 85 | 310 |
| 200 | 0.2 | 170 | 12 | 101 | 337 |
| 200 | 0.2 | 170 | 24 | 98 | 325 |
| 200 | 0.2 | 170 | 36 | 95 | 318 |
| 200 | 0.2 | 170 | 48 | 92 | 312 |
Data adapted from a study on the synthesis of ZSM-5, showing the optimization of crystallization time for achieving maximum crystallinity and surface area.[1]
Experimental Protocols
The following are representative protocols for the synthesis of common zeolites. While this compound is not explicitly added as a reactant, its formation is a key initial step in the condensation of the silica source under the specified conditions.
Protocol 1: Hydrothermal Synthesis of Zeolite A
This protocol is designed to produce Zeolite A, where a low silica-to-alumina ratio is employed, and control over alkalinity is critical for phase purity.
Materials:
-
Sodium aluminate (NaAlO₂)
-
Sodium hydroxide (NaOH)
-
Sodium silicate solution (e.g., water glass)
-
Deionized water
Procedure:
-
Preparation of Aluminosilicate Gel:
-
In a polypropylene beaker, dissolve sodium aluminate and sodium hydroxide in deionized water with vigorous stirring to form a clear solution.
-
Slowly add the sodium silicate solution to the aluminate solution under continuous stirring.
-
Continue stirring for 30-60 minutes at room temperature to ensure the formation of a homogeneous gel. The molar composition of the final gel should be approximately: 1.0 Al₂O₃ : 2.0 SiO₂ : 4.0 Na₂O : 140 H₂O.
-
-
Aging:
-
Cover the beaker and age the gel at room temperature for 2-4 hours. This step allows for the initial organization of the silicate and aluminate species.
-
-
Hydrothermal Crystallization:
-
Transfer the aged gel into a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 100°C for 4-6 hours under static conditions.
-
-
Product Recovery:
-
After crystallization, cool the autoclave to room temperature.
-
Filter the solid product and wash it thoroughly with deionized water until the pH of the filtrate is neutral (pH ~7).
-
Dry the product at 100°C overnight.
-
Characterization:
-
The crystalline phase and purity should be confirmed by X-ray diffraction (XRD).
-
The morphology and crystal size can be determined by scanning electron microscopy (SEM).
Protocol 2: Synthesis of High-Silica Zeolite (ZSM-5)
This protocol describes the synthesis of ZSM-5, a high-silica zeolite, using an organic structure-directing agent. The conditions are tailored to control the condensation of a silica-rich gel.[1]
Materials:
-
Tetrapropylammonium hydroxide (TPAOH) solution (e.g., 40 wt%)
-
Fumed silica
-
Sodium aluminate (NaAlO₂)
-
Deionized water
-
ZSM-5 seed crystals (optional, but recommended for faster crystallization)
Procedure:
-
Preparation of Synthesis Gel:
-
In a suitable container, mix the TPAOH solution with deionized water.
-
If using, add the sodium aluminate and stir until fully dissolved.
-
Gradually add the fumed silica to the solution under vigorous stirring to form a uniform gel.
-
If using seeds, add them to the gel and stir for another 30 minutes.
-
The final molar composition of the gel should be approximately: 1.0 SiO₂ : 0.005 Al₂O₃ : 0.2 Na₂O : 0.4 TPAOH : 30 H₂O.[1]
-
-
Hydrothermal Synthesis:
-
Transfer the gel to a Teflon-lined autoclave.
-
Heat the autoclave at 170°C for 12-24 hours with tumbling or stirring.[1]
-
-
Product Recovery and Calcination:
-
Cool the autoclave, filter the product, and wash it with deionized water until the pH is neutral.
-
Dry the synthesized zeolite at 110°C.
-
To remove the organic SDA, calcine the dried powder in air. A typical procedure is to heat to 550°C at a rate of 2°C/min and hold for 6 hours.
-
Characterization:
-
Confirm the ZSM-5 framework structure using XRD.
-
Assess the surface area and pore volume using N₂ adsorption-desorption analysis.
-
Examine the crystal morphology with SEM.
Visualizations
Signaling Pathway: Role of this compound in Zeolite Nucleation
Caption: The central role of this compound in the zeolite nucleation pathway.
Experimental Workflow: Hydrothermal Synthesis of Zeolites
Caption: A typical experimental workflow for the hydrothermal synthesis of zeolites.
References
Applications of Pyrosilicic Acid in Industrial Catalysis: An Overview and Analysis of Related Silica-Based Materials
Initial Assessment: Pyrosilicic Acid in Catalysis
An extensive review of scientific literature and industrial applications reveals a notable absence of this compound (H₆Si₂O₇) as a direct and significant component in industrial catalysis. This compound, a specific oligomer of silicic acid, was only synthesized in non-aqueous solutions in 2017 and may exist in very low concentrations in natural waters.[1][2] Its inherent instability and the prevalence of more robust and versatile silicon-based materials have limited its exploration and application in this field.
While this compound itself is not a focal point of industrial catalysis, the broader family of silicic acids and, more importantly, their dehydrated and functionalized derivatives like silica (SiO₂), are foundational to many catalytic processes.[3][4] This report will, therefore, focus on the extensive applications of these closely related and industrially significant silica-based materials, providing the detailed application notes and protocols originally requested.
Core Application: Silica as a Catalyst Support
The primary role of silica in industrial catalysis is not as a catalyst itself, but as a high-performance catalyst support or carrier.[4][5] Its desirable properties include high surface area, thermal stability, chemical inertness, and a porous structure, which are crucial for maximizing the efficiency of catalytic reactions.[4][5]
Key Advantages of Silica Supports:
-
High Surface Area: Provides a large number of active sites for catalytic reactions to occur.[4]
-
Thermal Stability: Allows for use in high-temperature catalytic processes.[4]
-
Chemical Inertness: Minimizes interference with reactants and products, ensuring reaction specificity.[4][5]
-
Porosity: The porous nature of materials like silica gel and mesoporous silica allows for controlled diffusion of reactants and can impart shape selectivity to the catalytic process.[4]
Application Note 1: Silica-Supported Metallocene Catalysts for Polyolefin Production
Silica-supported metallocene catalysts are pivotal in the production of polyolefins like polyethylene and polypropylene.[6][7] The immobilization of metallocene complexes onto a silica support transforms a homogeneous catalyst into a heterogeneous one, which is advantageous for industrial processes due to easier separation from the reaction products.[5]
Quantitative Data on Catalyst Performance:
| Catalyst System | Support Material | Key Findings | Reference |
| Cp₂ZrCl₂/MAO | Silica Gel | Decreased activity for ethylene polymerization compared to the homogeneous system, but with an increase in polymer molecular weights. | [6] |
| Et(Ind)₂ZrCl₂ | Silica Gel | Characterized using X-ray photoelectron spectroscopy (XPS) to understand the surface chemistry of the supported catalyst. | [6] |
Experimental Protocol: Preparation of a Silica-Supported Zirconocene Dichloride Catalyst
This protocol is adapted from the methodology described for the adsorption of Bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂) onto silica.[6]
Materials:
-
Silica (2.28 g)
-
Toluene (30 mL for reaction, plus 3 x 25 mL for washing)
-
Bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂) (125.4 mg)
-
Nitrogen atmosphere
-
Filtration apparatus (e.g., cannula)
-
Vacuum oven
Procedure:
-
Combine silica, toluene, and Cp₂ZrCl₂ in a reaction vessel under a nitrogen atmosphere.
-
Stir the mixture at ambient temperature for 24 hours.
-
Filter the solution under nitrogen to separate the solid catalyst.
-
Wash the catalyst with three portions of toluene (25 mL each).
-
Dry the resulting catalyst in a vacuum oven for 4 hours at 50°C and 0.3 kPa.
Workflow Diagram:
Caption: Workflow for the preparation of a silica-supported zirconocene catalyst.
Application Note 2: Functionalized Silica as a Solid Acid Catalyst
Silica surfaces can be functionalized with acidic groups, such as sulfonic acid (-SO₃H), to create robust solid acid catalysts.[8][9] These materials are effective in a variety of organic synthesis reactions, offering an environmentally friendly alternative to liquid acids due to their recyclability and ease of separation.[10][11]
Quantitative Data on Functionalized Silica Catalyst Performance:
| Catalyst | Reaction | Yield | Recyclability | Reference |
| Sulfonic Acid Functionalized Precipitated Silica | Acetylation of benzyl alcohol | >99% selectivity | Recyclable and reusable | [8][9] |
| Silica-Bonded N-(propylaminobenzene)sulfonic acid (SBPASA) | Synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) | Up to 98% | Retained activity for up to six cycles | [10][12] |
| Nano-silica sulfuric acid | Synthesis of pyrazole derivatives | High yields | Reusable | [11] |
Experimental Protocol: General Synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) using SBPASA Catalyst
This protocol is based on the method for synthesizing bioactive pyrazoles using a silica-supported acid catalyst.[10]
Materials:
-
Phenylhydrazine (2 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Aldehyde (1 mmol)
-
SBPASA catalyst (200 mg)
-
Ethanol (20 mL)
-
TLC analysis equipment
Procedure:
-
Combine phenylhydrazine, ethyl acetoacetate, and the aldehyde in a reaction vessel.
-
Add the SBPASA catalyst to the mixture.
-
Heat the reaction at 80°C for 20 minutes under solvent-free conditions.
-
Monitor the reaction completion using TLC analysis.
-
Upon completion, add ethanol to the mixture.
-
Filter the mixture to separate the catalyst and isolate the product.
Logical Relationship Diagram:
Caption: Logical flow of the SBPASA-catalyzed synthesis of pyrazole derivatives.
Conclusion
While this compound does not have established applications in industrial catalysis, the broader class of silica-based materials, derived from the polymerization and functionalization of silicic acid, are indispensable. They primarily serve as robust and versatile catalyst supports, enhancing the performance and industrial viability of a wide range of catalysts. Furthermore, functionalized silica, particularly as solid acid catalysts, offers green and efficient alternatives for organic synthesis. The protocols and data presented underscore the critical role of silica in advancing catalytic science and technology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. nbinno.com [nbinno.com]
- 4. Role of silica as a catalyst - zeosilichem [zeosilichem.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of Silica Gel Supports for Polyolefin Catalysts Application [mater-rep.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles: Insights into Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nano-silica sulfuric acid as an efficient catalyst for the synthesis of substituted pyrazoles - Arabian Journal of Chemistry [arabjchem.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Isolation and Purification of Pyrosilicic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrosilicic acid (H₆Si₂O₇), also known as disilicic acid, is a condensation product of two molecules of orthosilicic acid. As a member of the silicic acid family, it is of growing interest in various scientific fields, including materials science and potentially in pharmacology and drug development. Silicon, in the form of soluble silicic acids, has been associated with beneficial effects on bone mineralization, collagen synthesis, and the health of skin, hair, and nails. While much of the biological research has focused on orthosilicic acid, the study of its oligomers, such as this compound, is an emerging area. The transient nature and tendency of this compound to polymerize in aqueous solutions have historically made its isolation a significant challenge. However, recent advancements in non-aqueous synthesis have enabled the selective preparation and isolation of this compound, opening new avenues for research into its physicochemical and biological properties.[1][2]
These application notes provide detailed experimental protocols for the synthesis, isolation, and purification of this compound, primarily based on the non-aqueous method developed by Igarashi et al. (2017). This methodology allows for the preparation of this compound in high yield and purity, which is crucial for its use in drug development and other sensitive applications.
Data Presentation
Characterization data for this compound is summarized in the table below. This information is critical for the identification and quality control of the isolated compound.
| Property | Value | Reference |
| Chemical Formula | H₆Si₂O₇ | [2] |
| Molecular Weight | 174.21 g/mol | [3] |
| IUPAC Name | Trihydroxysilyl trihydrogen orthosilicate | [2] |
| CAS Number | 20638-18-0 | [2] |
| 29Si NMR Chemical Shift | -80.5 ppm (in DMAc:THF-d₈, 5:1 v/v) | [1] |
| Appearance | Crystalline solid (when co-crystallized) | |
| Solubility | Soluble in organic solvents like DMAc | [1] |
Experimental Protocols
The following protocols are based on the non-aqueous synthesis method, which avoids the rapid polymerization that occurs in water.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via the hydrogenolysis of a protected disiloxane precursor in a non-aqueous solvent.
Materials:
-
Hexakis(benzyloxy)disiloxane (precursor)
-
Palladium on carbon (Pd/C, e.g., ASCA-2)
-
Aniline
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Hydrogen gas (H₂)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
-
Magnetic stirrer and stir bars
Procedure:
-
In a glovebox or under an inert atmosphere, add hexakis(benzyloxy)disiloxane (0.151 mmol), Pd/C (0.032 mmol Pd), and aniline (0.047 mmol) to a reaction flask equipped with a magnetic stir bar.
-
Add anhydrous DMAc (1.6 mL) to the flask.
-
Seal the flask and connect it to a hydrogen gas line.
-
Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 2 hours.
-
After 2 hours, the reaction is complete. The resulting mixture contains this compound in DMAc. The yield of the in-situ synthesis is reported to be approximately 94%.[1]
Protocol 2: Isolation and Purification of this compound
This protocol outlines the steps to isolate and purify this compound from the reaction mixture. The purification is achieved through filtration to remove the catalyst followed by crystallization.
Materials:
-
Reaction mixture from Protocol 1
-
Anhydrous, inert solvent for filtration and washing (e.g., tetrahydrofuran - THF)
-
Syringe filters (e.g., 0.2 µm PTFE)
-
Crystallization vessel
-
Anti-solvent for crystallization (e.g., a less polar, miscible solvent)
Procedure:
-
Catalyst Removal:
-
Under an inert atmosphere, carefully filter the reaction mixture through a syringe filter to remove the Pd/C catalyst.
-
Wash the filter with a small amount of anhydrous THF to ensure complete transfer of the product.
-
-
Crystallization:
-
The Igarashi et al. study reports the isolation of silicic acid oligomers as hydrogen-bonded crystals with tetrabutylammonium halides. While the specific conditions for this compound crystallization are not detailed, a general approach would be:
-
Transfer the filtrate to a clean, dry crystallization vessel.
-
Slowly add an anti-solvent (e.g., a non-polar solvent in which this compound is insoluble) to the DMAc solution at room temperature or cooled to 0°C.
-
Allow the solution to stand undisturbed for crystallization to occur. This may take several hours to days.
-
Alternatively, slow evaporation of the solvent in a controlled environment can also induce crystallization.
-
-
Collection and Drying:
-
Once crystals have formed, carefully decant the supernatant.
-
Wash the crystals with a small amount of the anti-solvent to remove any residual impurities.
-
Dry the crystals under a stream of inert gas or in a vacuum desiccator to obtain the purified this compound.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for this compound Synthesis and Isolation
Caption: Workflow for the synthesis and isolation of this compound.
Diagram 2: Condensation of Orthosilicic Acid to this compound
Caption: Formation of this compound via condensation.
References
Application Note: Analysis of Pyrosilicic Acid by Gas Chromatography-Mass Spectrometry Following Silylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrosilicic acid (H₆Si₂O₇), a dimeric form of silicic acid, is a non-volatile, polar inorganic compound.[1] Direct analysis by gas chromatography-mass spectrometry (GC-MS) is precluded by its low volatility and thermal instability.[2][3][4] To facilitate GC-MS analysis, a derivatization step is essential to convert the analyte into a volatile and thermally stable form.[2][5] Silylation is the most common and effective derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl (-OH) groups in this compound.[3][5]
This application note details a comprehensive protocol for the derivatization of this compound via trimethylsilylation, converting it into its volatile hexakis(trimethylsilyl) ester. The resulting derivative, hexakis(trimethylsilyl) pyrosilicate, is sufficiently volatile and stable for separation and detection by GC-MS. This method is applicable for the qualitative and quantitative analysis of this compound and other silicate oligomers in various matrices, provided the sample can be isolated and dried.
Principle
The derivatization reaction involves the replacement of the six acidic protons of the hydroxyl groups in this compound with non-polar trimethylsilyl (TMS) groups. This is achieved by reacting the dried analyte with a potent silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS).[6] The resulting TMS ester is significantly more volatile and less polar, allowing for its analysis by GC-MS.[3]
The reaction is as follows: (HO)₃Si-O-Si(OH)₃ + 6 C₅H₁₂F₃NOSi → ((CH₃)₃SiO)₃Si-O-Si(OSi(CH₃)₃)₃ + 6 C₂H₂F₃NO
Experimental Protocols
1. Materials and Reagents
-
Sample containing this compound (lyophilized or dried)
-
Silylating Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (CAS 24589-78-4)[7] or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (CAS 10217-72-8)
-
Solvent (anhydrous): Pyridine or Acetonitrile
-
Inert gas (e.g., Nitrogen or Argon) for sample drying and providing an inert atmosphere
-
GC-MS grade vials (2 mL) with PTFE-lined screw caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
2. Derivatization Protocol (Silylation)
This protocol is adapted from established methods for the silylation of polar analytes.[2]
-
Sample Preparation: Ensure the sample is completely dry. Lyophilize aqueous samples to dryness. For solid samples, dry under a stream of inert gas or in a vacuum desiccator. The presence of water will consume the silylating reagent and must be avoided.
-
Reagent Addition: Place the dried sample (typically 10-100 µg) into a 2 mL GC vial. Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Silylation: Add 100 µL of MSTFA (or BSTFA + 1% TMCS) to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure the reaction goes to completion.[3]
-
Cooling: Allow the vial to cool to room temperature before opening.
-
Analysis: The sample is now ready for injection into the GC-MS system. If necessary, the sample can be further diluted with an anhydrous solvent like hexane or dichloromethane.
3. GC-MS Analysis Parameters
The following are typical starting parameters for the analysis of TMS-derivatized compounds. Method optimization may be required.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| GC Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Oven Program | Initial temp 70°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Scan Range | m/z 50 - 700 |
| Solvent Delay | 3-5 minutes (depending on solvent elution time) |
Data Presentation and Interpretation
Expected Results
The fully derivatized this compound, hexakis(trimethylsilyl) pyrosilicate, has a molecular weight of 610.2 g/mol . The molecular ion (M⁺) peak at m/z 610 may be weak or absent in the EI mass spectrum due to extensive fragmentation, which is common for polysilylated compounds.[8]
Mass Spectral Fragmentation
The mass spectrum is expected to be characterized by several diagnostic ions typical of TMS derivatives.[9][10]
| m/z Value | Ion Structure | Description |
| 73 | [Si(CH₃)₃]⁺ | Base peak, characteristic of all TMS derivatives.[8][11] |
| 147 | [(CH₃)₃Si-O-Si(CH₃)₂]⁺ | Common rearrangement ion in polysiloxanes.[8] |
| M-15 | [M - CH₃]⁺ | Loss of a methyl group from a TMS moiety. |
| M-89 | [M - OSi(CH₃)₃]⁺ | Loss of a trimethylsiloxy group. |
The fragmentation pattern will provide structural information confirming the presence of the silylated pyrosilicate backbone.
Quantitative Analysis
Quantitative data for the derivatization of this compound is not widely available and must be determined empirically. The following table provides expected performance characteristics based on the silylation of similar polar analytes.[6][12] Method validation is required to establish performance for this specific analyte.
| Parameter | Expected Performance | Notes |
| Derivatization Yield | > 95% | Requires optimized conditions (anhydrous sample, sufficient reagent excess, adequate temperature and time).[2] |
| Limit of Detection (LOD) | 0.1 - 5 µg/L (injected solution) | Highly dependent on instrument sensitivity and matrix effects. Can be improved using Selected Ion Monitoring (SIM) mode, targeting characteristic ions like m/z 73, 147, and 595.[12] |
| Limit of Quantification (LOQ) | 0.3 - 15 µg/L (injected solution) | Typically 3-5 times the LOD. Requires a calibration curve with a good linear fit (R² > 0.99).[12] |
| Precision (RSD%) | < 15% | Reproducibility of the entire process (derivatization and injection). Should be assessed with replicate samples.[6] |
The protocol described provides a robust and reliable method for the derivatization of this compound for subsequent GC-MS analysis. By converting the non-volatile acid into a stable and volatile TMS ester, this method enables the separation, identification, and quantification of this compound. While the procedure is straightforward, careful attention to anhydrous conditions is critical for achieving high derivatization efficiency and reproducible results. Users should perform method validation to determine specific performance characteristics such as LOD, LOQ, and linearity for their particular application and instrument.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.com [phenomenex.com]
- 6. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Trimethylsilyl radical | C3H9Si | CID 123362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. brjac.com.br [brjac.com.br]
Application Notes and Protocols for the Characterization of Pyrosilicic Acid using ²⁹Si NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrosilicic acid (H₆Si₂O₇), also known as disilicic acid, is the dimer of orthosilicic acid and represents the first step in the condensation of monomeric silica in solution. Its characterization is crucial for understanding silica polymerization, which is relevant in fields ranging from geochemistry and materials science to biomineralization and drug formulation, where silica-based materials are often used as excipients.
²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the structure and connectivity of silicon-containing compounds.[1][2] It allows for the direct observation of the silicon environment, providing information on the number of bridging oxygen atoms connected to a silicon tetrahedron. This is commonly described using the Qⁿ notation, where 'n' represents the number of neighboring silicon atoms. For this compound, both silicon atoms are in a Q¹ environment.
These application notes provide detailed protocols for the synthesis of this compound and its characterization using ²⁹Si NMR spectroscopy.
Signaling Pathways and Structural Relationships
The condensation of orthosilicic acid (a Q⁰ species) to form this compound (a Q¹ species) is the initial step in the formation of more complex polysilicates. This process involves the formation of a siloxane (Si-O-Si) bridge.
Caption: Condensation pathway from orthosilicic acid (Q⁰) to this compound (Q¹) and higher silicate oligomers (Q²).
Experimental Protocols
Non-Aqueous Synthesis of this compound
The synthesis of this compound is challenging in aqueous solutions due to rapid polymerization. A non-aqueous method provides a stable sample for NMR analysis.[1][3] This protocol is adapted from Igarashi et al., 2017.[1][3]
Materials:
-
1,1,1,3,3,3-Hexabenzyloxydisiloxane (the protected disiloxane precursor)
-
Palladium on carbon (Pd/C) catalyst
-
Aniline
-
N,N-Dimethylacetamide (DMAc)
-
Hydrogen gas (H₂)
-
Anhydrous solvents and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
In an inert atmosphere, dissolve 1,1,1,3,3,3-Hexabenzyloxydisiloxane (151 mg, 0.151 mmol) in DMAc (1.6 mL).
-
Add Pd/C catalyst (e.g., ASCA-2, 74.6 mg, 0.032 mmol Pd) and aniline (4.4 mg, 0.047 mmol) to the stirred mixture.
-
Connect the reaction flask to a hydrogen atmosphere (1 atm) and stir at room temperature for 2 hours.
-
Monitor the reaction for the complete disappearance of the starting material.
-
The resulting solution contains this compound and can be used directly for NMR analysis after filtration to remove the catalyst. The reported yield is approximately 94%.[1]
²⁹Si NMR Spectroscopy Protocol
Challenges:
-
Low Natural Abundance: The NMR-active ²⁹Si isotope has a low natural abundance of 4.7%.[4]
-
Long Spin-Lattice Relaxation Times (T₁): ²⁹Si nuclei can have very long T₁ values, requiring long relaxation delays between pulses for quantitative measurements.[4]
Recommendations to Overcome Challenges:
-
Isotopic Enrichment: If possible, using a ²⁹Si-enriched starting material for the synthesis can dramatically improve signal-to-noise.
-
Pulse Sequence: The DEFT (Driven Equilibrium Fourier Transform) pulse sequence can be used to shorten the required experimental time for nuclei with long T₁s.[4]
-
Paramagnetic Relaxation Agents: While these can shorten T₁s, they may also influence the stability and polymerization of silicic acids and should be used with caution.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
Solvent: A mixture of the reaction solvent (DMAc) and a deuterated solvent for locking (e.g., THF-d₈, 5:1 v/v).[1]
-
Temperature: Room temperature.
-
Pulse Program: A standard single-pulse experiment with proton decoupling or a DEFT sequence.
-
Flip Angle: 90° pulse.
-
Relaxation Delay (d1): 60-300 seconds (for quantitative analysis, should be at least 5 times the longest T₁).
-
Acquisition Time: 1-2 seconds.
-
Number of Scans: Dependent on sample concentration and isotopic enrichment; can range from hundreds to thousands.
Sample Preparation for NMR:
-
Filter the synthesized this compound solution through a syringe filter to remove the Pd/C catalyst.
-
Transfer the filtrate to an NMR tube.
-
Add the deuterated lock solvent (e.g., THF-d₈).
-
Cap the NMR tube and mix gently.
Data Presentation
The primary data obtained from ²⁹Si NMR is the chemical shift (δ), which is indicative of the chemical environment of the silicon nucleus.
| Species | Qⁿ Notation | Chemical Shift (δ) in ppm | Solvent | Reference |
| This compound (H₆Si₂O₇) | Q¹ | -80.5 | DMAc:THF-d₈ (5:1 v/v) | [1] |
| Orthosilicic Acid (Si(OH)₄) | Q⁰ | ~ -72 to -74 | Aqueous | [5] |
| Cyclic Trimer | Q² | ~ -89 to -91 | Aqueous | |
| Cyclic Tetramer | Q² | ~ -97 to -99 | Aqueous |
Note: Chemical shifts of silicate species are sensitive to solvent, pH, and concentration.
Experimental and Logical Workflow
The overall process from synthesis to characterization can be visualized as follows:
Caption: Workflow for the synthesis and ²⁹Si NMR characterization of this compound.
References
Application Notes and Protocols for Raman Spectroscopy Analysis of Pyrosilicic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrosilicic acid (H₆Si₂O₇) and its corresponding pyrosilicates are of significant interest in various fields, including geochemistry, materials science, and potentially in pharmaceutical sciences as excipients or intermediates.[1] Raman spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure and vibrational modes of materials. This document provides a comprehensive guide to the application of various Raman spectroscopy techniques for the qualitative and quantitative analysis of this compound. The protocols and data presented herein are compiled from established methodologies for silicate analysis and adapted for the specific investigation of this compound.
Principle of Raman Spectroscopy for Silicate Analysis
Raman spectroscopy probes the vibrational modes of molecules. For silicates, the fundamental structural unit is the SiO₄ tetrahedron. These tetrahedra can be isolated or polymerized by sharing oxygen atoms. The degree of polymerization is described by Qⁿ notation, where 'n' represents the number of bridging oxygen atoms per silicon tetrahedron. This compound is characterized by two silicon tetrahedra sharing one oxygen atom, corresponding to Q¹ species. The analysis of the Raman spectrum, particularly in the 800-1200 cm⁻¹ region, allows for the identification and quantification of these different Qⁿ species.[2][3]
Key Raman Bands for this compound Identification
The identification of this compound relies on the detection of characteristic Raman bands associated with the vibrations of the Si-O framework. Based on extensive studies of silicate glasses and minerals, the following spectral regions and peaks are of primary importance for identifying the Q¹ units characteristic of pyrosilicates.[2][4]
Table 1: Characteristic Raman Bands for Silicate Structures
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Silicate Species (Qⁿ) | Reference |
| ~850 - 900 | Symmetric stretching of Si-O non-bridging bonds in dimers | Pyrosilicate (Q¹) | [2] |
| ~950 - 1000 | Symmetric stretching of Si-O non-bridging bonds in chains | Metasilicate (Q²) | [2] |
| ~1050 - 1100 | Symmetric stretching of Si-O non-bridging bonds in sheets | Disilicate (Q³) | [2] |
| ~1100 - 1200 | Asymmetric stretching in a fully polymerized network | Tectosilicate (Q⁴) | [2] |
| ~400 - 700 | Si-O-Si bending and rocking modes | All polymerized units | [4][5] |
Note: The exact peak positions can vary depending on the cation present, the physical state of the sample (e.g., crystalline, amorphous, in solution), and instrumental parameters.
Experimental Protocols
Standard Confocal Raman Spectroscopy
This protocol outlines the fundamental procedure for obtaining a Raman spectrum of a this compound sample.
Instrumentation:
-
A confocal Raman microscope equipped with a high-sensitivity detector (e.g., CCD).
-
Visible laser excitation source (e.g., 514 nm, 532 nm, or 633 nm). A longer wavelength laser may be necessary to reduce fluorescence in some samples.[5]
-
A set of objectives with varying magnifications (e.g., 10x, 50x, 100x).
-
Appropriate notch or edge filters to remove Rayleigh scattering.
Sample Preparation:
-
Solid Samples: Crystalline or amorphous pyrosilicate powders can be analyzed directly by placing a small amount on a clean microscope slide. For quantitative analysis, samples can be pressed into a pellet to ensure a flat and uniform surface.[5]
-
Aqueous Solutions: this compound in solution can be analyzed using a cuvette or by placing a drop of the solution on a hydrophobic substrate.
Data Acquisition:
-
Calibration: Calibrate the spectrometer using a standard reference material with known Raman peaks (e.g., silicon wafer at 520.7 cm⁻¹).[6]
-
Sample Focusing: Place the sample on the microscope stage and bring the area of interest into focus using the white light source and the microscope objective.
-
Laser Focusing: Switch to the laser and carefully focus it onto the sample.
-
Parameter Optimization:
-
Laser Power: Start with a low laser power (e.g., 1-5 mW) to avoid sample degradation and increase gradually if the signal is weak.
-
Integration Time and Accumulations: Set an appropriate integration time (e.g., 1-10 seconds) and number of accumulations (e.g., 5-10) to achieve a good signal-to-noise ratio.
-
-
Spectral Acquisition: Acquire the Raman spectrum over a relevant spectral range (e.g., 100 - 1500 cm⁻¹) to cover the key silicate vibrational modes.[5]
-
Background Subtraction: Acquire a spectrum of the substrate or solvent and subtract it from the sample spectrum to remove background contributions.
Quantitative Analysis Protocol
This protocol describes a method for quantifying the relative amount of pyrosilicate (Q¹) species in a mixed silicate sample. This method assumes that the Raman scattering cross-sections for the different Qⁿ units are approximately equal.[3]
-
Acquire High-Quality Spectra: Obtain Raman spectra of the samples with a high signal-to-noise ratio as described in the standard protocol.
-
Baseline Correction: Apply a baseline correction to the spectra to remove any broad background fluorescence.
-
Peak Deconvolution: In the 800-1250 cm⁻¹ region, use a curve-fitting software to deconvolve the overlapping Raman bands corresponding to the different Qⁿ species (Q¹, Q², Q³, Q⁴). Gaussian or Lorentzian peak shapes are commonly used for this purpose.[3]
-
Calculate Peak Areas: Determine the integrated area of each fitted peak.
-
Calculate Relative Abundance: The fraction of pyrosilicate (Q¹) can be calculated using the following formula:
Fraction of Q¹ = (Area of Q¹ peak) / (Total area of all Qⁿ peaks)[3]
Table 2: Example of Quantitative Data from a Hypothetical Mixed Silicate Sample
| Silicate Species (Qⁿ) | Peak Position (cm⁻¹) | Integrated Peak Area (Arbitrary Units) | Relative Abundance (%) |
| Q¹ (Pyrosilicate) | 880 | 1500 | 25 |
| Q² (Metasilicate) | 970 | 3000 | 50 |
| Q³ (Disilicate) | 1080 | 1500 | 25 |
Advanced Raman Techniques: Potential Applications
While standard Raman spectroscopy is highly effective, advanced techniques can offer enhanced sensitivity and spatial resolution for the analysis of this compound, particularly in complex matrices or at low concentrations.
Surface-Enhanced Raman Spectroscopy (SERS)
SERS can dramatically enhance the Raman signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces (typically gold or silver).[7] This technique could be invaluable for detecting trace amounts of this compound.
Conceptual Protocol for SERS Analysis:
-
Substrate Preparation: Synthesize or procure SERS-active substrates, such as silver or gold nanoparticles in suspension or immobilized on a solid support.
-
Sample Incubation: Mix the this compound solution with the SERS-active nanoparticles or deposit the solution onto the SERS-active surface. Allow time for the analyte to adsorb.
-
Data Acquisition: Acquire the SERS spectrum using a standard Raman spectrometer. The integration times will likely be much shorter due to the signal enhancement.
Tip-Enhanced Raman Spectroscopy (TERS)
TERS combines the chemical specificity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy, enabling nanoscale chemical imaging.[8] This could be used to study the spatial distribution of this compound on a surface or within a composite material.
Conceptual Workflow for TERS Analysis:
-
Sample Preparation: Prepare a flat sample surface containing this compound.
-
TERS Setup: Utilize a combined AFM/Raman system with a metal-coated AFM tip.
-
Tip Engagement: Bring the TERS tip into contact with or close proximity to the sample surface.
-
Raman Mapping: Raster scan the tip across the sample surface while acquiring a Raman spectrum at each point to generate a chemical map with nanoscale resolution.
Visualizations
Caption: General workflow for Raman analysis of this compound.
Caption: Logical flow of a Raman spectroscopy experiment.
Conclusion
Raman spectroscopy is a versatile and informative technique for the analysis of this compound. By leveraging the characteristic Raman bands of silicate structures, researchers can perform both qualitative and quantitative assessments. The provided protocols for standard confocal Raman spectroscopy and quantitative analysis serve as a solid foundation for investigating this compound in various contexts. Furthermore, the potential application of advanced techniques like SERS and TERS opens up exciting possibilities for highly sensitive and high-resolution analysis in future research and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. files.nocnt.ru [files.nocnt.ru]
- 3. lib.fibopt.ru [lib.fibopt.ru]
- 4. pyro.co.za [pyro.co.za]
- 5. researchgate.net [researchgate.net]
- 6. Confocal Raman Spectroscopic Imaging for Evaluation of Distribution of Nano-Formulated Hydrophobic Active Cosmetic Ingredients in Hydrophilic Films [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Pyrosilicic Acid as a Model Compound for Silicate Melt Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyrosilicic acid (H₆Si₂Oⷶ) as a model compound for investigating the fundamental properties and behavior of silicate melts. Due to its simplified structure, consisting of two corner-sharing SiO₄ tetrahedra, this compound serves as an invaluable tool for understanding the complex polymerization and structural arrangements that govern the physicochemical properties of these high-temperature geological and industrial materials. The recent breakthrough in the non-aqueous synthesis of pure this compound has opened new avenues for its experimental study.
Introduction: The Significance of this compound in Silicate Chemistry
Silicate melts are complex, multicomponent systems that play a crucial role in geological processes, glass manufacturing, and materials science. Their behavior is largely dictated by the degree of polymerization of silicate tetrahedra. This compound, the simplest acyclic polysilicic acid, features a single Si-O-Si linkage, making it an ideal model to study the fundamental building block of silicate polymerization.[1] By studying the properties of this well-defined molecule, researchers can gain insights into the local structure, bonding, and dynamics within more complex silicate melts.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for its identification, characterization, and use in experimental and computational studies.
| Property | Value | Reference |
| Chemical Formula | H₆Si₂Oⷶ | [2] |
| Molecular Weight | 174.21 g/mol | [2] |
| IUPAC Name | Trihydroxy(trihydroxysilyloxy)silane | [2] |
| CAS Number | 20638-18-0 | [2] |
| Appearance | White crystalline solid (when co-crystallized with a stabilizing agent) | [2] |
| Spectroscopic Data | Characteristic Features | Reference |
| ²⁹Si NMR (in organic solvent) | A resonance corresponding to Q¹ silicon atoms (a silicon atom bonded to one other silicon atom through an oxygen bridge). | [3] |
| ¹H NMR (in organic solvent) | Resonances corresponding to the hydroxyl protons. | [2] |
| FTIR Spectroscopy | - Strong Si-O-Si stretching vibrations. - O-H stretching and bending vibrations. - Si-OH stretching and bending vibrations. | [4] |
Experimental Protocols
The following protocols are based on the successful non-aqueous synthesis and characterization of this compound and its oligomers.
Non-Aqueous Synthesis of this compound
This protocol is adapted from the method reported by Igarashi et al. (2017), which avoids the rapid polymerization that occurs in aqueous solutions.[2]
Materials:
-
Tetraethoxysilane (TEOS)
-
N,N-Dimethylacetamide (DMAc)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Triethylamine (TEA)
-
Anhydrous organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetraethoxysilane (TEOS) in N,N-dimethylacetamide (DMAc).
-
Add a slight molar excess of deionized water to the solution.
-
Add a catalytic amount of hydrochloric acid (e.g., 1 mol%).
-
Stir the reaction mixture at room temperature for approximately 30 minutes.
-
Neutralize the reaction mixture with triethylamine (TEA).
-
The resulting solution contains a high concentration of orthosilicic acid. To generate this compound, the controlled condensation of orthosilicic acid is required. This can be achieved by carefully adjusting the concentration and allowing the solution to stand for a specific period, monitoring the progress with a suitable analytical technique like ²⁹Si NMR.
-
For isolation, the product can be co-crystallized with a suitable stabilizing agent, such as a tetrabutylammonium halide, from an appropriate organic solvent.
Spectroscopic Characterization
²⁹Si NMR Spectroscopy:
-
Dissolve the synthesized this compound sample in a deuterated organic solvent (e.g., DMSO-d₆).
-
Acquire the ²⁹Si NMR spectrum using a high-field NMR spectrometer.
-
The presence of a peak corresponding to Q¹ species will confirm the formation of this compound. The chemical shift will be distinct from that of Q⁰ (orthosilicic acid) and Q² species (longer silicate chains or rings).
FTIR Spectroscopy:
-
Prepare a sample of the synthesized this compound, for example, as a KBr pellet or a thin film on a suitable IR-transparent window.
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for Si-O-Si stretching, O-H stretching, and Si-OH bending vibrations to confirm the structure of the molecule.[4]
Application in Silicate Melt Studies
This compound serves as a crucial model for understanding several aspects of silicate melt behavior:
-
Local Structure: The well-defined structure of this compound, with its specific Si-O-Si bond angle and Si-O bond lengths, provides a basis for interpreting spectroscopic data from complex silicate glasses and melts.[5] For instance, the vibrational modes observed in the Raman spectra of this compound can be correlated with features in the Raman spectra of silicate melts, helping to assign peaks to specific local structural units (Qⁿ species).
-
Polymerization and Depolymerization: The condensation of orthosilicic acid to form this compound is the first step in silicate polymerization. Studying the kinetics and thermodynamics of this reaction in a controlled non-aqueous environment provides fundamental data for modeling the more complex polymerization and depolymerization equilibria that occur in high-temperature silicate melts.
-
Computational Modeling: this compound is a computationally manageable molecule for high-level quantum chemical calculations (e.g., Density Functional Theory). These calculations can provide accurate data on its thermodynamic properties, vibrational frequencies, and reaction pathways. This theoretical data can then be used to benchmark and parameterize force fields for larger-scale molecular dynamics simulations of silicate melts.
Visualizing Concepts and Workflows
The following diagrams illustrate the key concepts and experimental workflows described in these application notes.
Caption: Experimental workflow for synthesis and analysis.
Caption: this compound as a model for silicate melts.
References
- 1. echemi.com [echemi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. NMR Spectroscopy in Glass Science: A Review of the Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing amorphous silica, short-range-ordered silicates and silicic acid species by FTIR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of lithium pyrosilicate melts according to data of high-temperature Raman spectroscopy (@vestnik-susu-chemistry) - SciUp.org [sciup.org]
Troubleshooting & Optimization
preventing premature polymerization of pyrosilicic acid in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of pyrosilicic acid during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to premature polymerization?
This compound (H₆Si₂O‷) is a dimer of orthosilicic acid (Si(OH)₄), representing an early-stage oligomer in the condensation of silica.[1] It is characterized by a Si-O-Si bond linking two silicon atoms. This bond is susceptible to further condensation reactions, especially in the presence of water, leading to the formation of larger polysilicic acid oligomers and eventual precipitation as silica gel.[1] The inherent instability of this compound in aqueous solutions is the primary reason for its tendency to polymerize prematurely.
Q2: What are the main factors that trigger the premature polymerization of this compound?
The polymerization of silicic acids, including this compound, is influenced by several factors:
-
Water Content: Water is a key reactant in the hydrolysis of precursors and the subsequent condensation reactions. Even small amounts of water can promote the polymerization of this compound.
-
pH: The rate of condensation is significantly affected by pH. Polymerization is generally fastest in the neutral to slightly alkaline range (pH 6-9).[2]
-
Concentration: Higher concentrations of silicic acid species increase the probability of intermolecular condensation, accelerating polymerization.
-
Temperature: Increased temperatures generally increase the rate of chemical reactions, including the polymerization of silicic acid.[2]
-
Ionic Strength: The presence of salts can accelerate polymerization by reducing the electrostatic repulsion between silicate species.[2]
-
Catalysts: Both acids and bases can catalyze the condensation reactions. Hydroxyl and fluoride ions are known to be effective catalysts for silicic acid polymerization.[2]
Q3: How can I obtain a stable solution of this compound for my experiments?
Due to its instability in water, obtaining a stable solution of this compound requires a non-aqueous synthesis approach. A recently developed method involves the hydrogenolysis of benzyloxysilanes in an organic solvent.[3] This method allows for the selective synthesis of orthosilicic acid and its small oligomers, including this compound, in a controlled, water-free environment, thus preventing premature polymerization.[3]
Q4: Are there any commercially available stable formulations of this compound?
Currently, stable formulations of pure this compound are not widely commercially available due to its inherent instability. Researchers typically need to synthesize it in situ for their experiments, preferably using non-aqueous methods.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Immediate formation of a gel or precipitate upon synthesis. | Presence of water in the reaction system. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Perform the reaction under strictly anhydrous conditions. |
| Incorrect pH of the reaction medium. | For non-aqueous synthesis, the concept of pH is not directly applicable. However, the presence of acidic or basic impurities can catalyze polymerization. Ensure the purity of all reagents. | |
| Gradual clouding or precipitation of the this compound solution during storage. | Slow contamination with atmospheric moisture. | Store the synthesized this compound solution under an inert atmosphere. Use septa and syringes for handling to minimize exposure to air. |
| Temperature fluctuations. | Store the solution at a consistent, low temperature as recommended by the synthesis protocol. | |
| Inconsistent experimental results when using the synthesized this compound. | Partial polymerization of the stock solution. | It is best to use freshly synthesized this compound for critical experiments. If storage is necessary, monitor the solution for any signs of polymerization before use. |
| Presence of unreacted precursors or byproducts. | Ensure the synthesis reaction goes to completion and that any catalysts or byproducts are removed as per the protocol. |
Factors Influencing Silicic Acid Polymerization
The following table summarizes the general effects of key parameters on the polymerization of silicic acid. While much of this data is derived from studies on orthosilicic acid polymerization into silica, the principles are applicable to the stability of this compound.
| Parameter | Effect on Polymerization Rate | Quantitative Insights (General for Silicic Acid) | Citation |
| pH | Minimum rate around pH 2; maximum rate around pH 7-8. | The reaction rate is catalyzed by hydroxyl ions above pH 2. | [2] |
| Temperature | Increases with increasing temperature. | The effect can be complex as solubility also increases with temperature, which can counteract the rate increase. | [2] |
| Concentration | Increases with increasing concentration. | Higher concentrations of silicic acid precursors lead to faster gelation times in sol-gel processes. | [4] |
| Ionic Strength | Generally increases with increasing ionic strength. | The presence of mono- and divalent inorganic salts accelerates polymerization. | [2] |
| Water Content | Increases with increasing water content in sol-gel systems. | In sol-gel synthesis using TEOS, the molar ratio of water to the precursor is a critical parameter controlling hydrolysis and condensation rates. | [4] |
Experimental Protocols
Key Experimental Protocol: Non-Aqueous Synthesis of this compound
This protocol is based on the principles of non-aqueous synthesis of silicic acid oligomers to prevent premature polymerization. The key is the complete exclusion of water.
Objective: To synthesize a solution of this compound in an organic solvent that is stable for experimental use.
Materials:
-
Tetrabenzyl orthosilicate (precursor)
-
Palladium on carbon (Pd/C) catalyst
-
Anhydrous organic solvent (e.g., N,N-dimethylacetamide - DMAc)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Schlenk line apparatus
-
Oven-dried glassware
Procedure:
-
Preparation of Apparatus: Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas. Assemble the reaction apparatus (e.g., a Schlenk flask) under an inert atmosphere.
-
Reaction Setup: In the Schlenk flask, dissolve tetrabenzyl orthosilicate in the anhydrous organic solvent. Add the Pd/C catalyst to the solution.
-
Hydrogenolysis: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically at 1 atm). Stir the mixture vigorously at room temperature. The hydrogenolysis reaction will cleave the benzyl groups, forming toluene and orthosilicic acid.
-
Controlled Dimerization: By carefully controlling the reaction time and stoichiometry, the in situ generated orthosilicic acid can be made to dimerize to this compound. Longer reaction times or the presence of trace amounts of a condensing agent (if desired for controlled oligomerization) would favor the formation of higher oligomers.
-
Catalyst Removal: Once the desired degree of oligomerization is achieved (this may require analytical monitoring such as ²⁹Si NMR spectroscopy), the reaction is stopped by purging with an inert gas. The Pd/C catalyst is removed by filtration under an inert atmosphere.
-
Storage and Handling: The resulting solution of this compound in the organic solvent should be stored under an inert atmosphere and at a low temperature. Handling should be done using techniques that prevent exposure to atmospheric moisture, such as using gas-tight syringes.
Visualizations
Logical Workflow for Preventing Premature Polymerization
Caption: Workflow for the non-aqueous synthesis of stable this compound.
This compound Formation and Polymerization Pathway
Caption: Condensation pathway from orthosilicic acid to this compound and higher polymers.
References
- 1. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Non-aqueous selective synthesis of orthosilicic acid and its oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.aalto.fi [research.aalto.fi]
Technical Support Center: Stabilization of Silicic Acid in Analytical Standards
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the methods for stabilizing pyrosilicic acid and other silicic acid species in aqueous analytical standards.
Frequently Asked Questions (FAQs)
Q1: Why is the silicon concentration in my aqueous standard decreasing over time?
A1: The decrease in measurable silicon concentration is most likely due to the polymerization of monomeric orthosilicic acid (Si(OH)₄). In aqueous solutions, especially at concentrations above the solubility limit of amorphous silica (~100-150 ppm), orthosilicic acid undergoes condensation reactions.[1] It first forms dimers like this compound (H₆Si₂O₇), then larger linear or cyclic oligomers, and eventually colloidal silica particles or a gel network.[1] These larger polymers are not detected as "reactive silica" by common analytical methods like the silicomolybdate spectrophotometric method, leading to an apparent loss of silicon concentration.[2]
Q2: What is the most critical factor influencing the stability of a silicic acid standard?
A2: pH is the most critical factor. The rate of silicic acid polymerization is highly dependent on the pH of the solution. Polymerization is fastest in the near-neutral pH range of 6 to 9.[3][4] The stability of monomeric silicic acid is greatest at a pH of approximately 2.[5] To maintain stability and prevent polymerization, aqueous silicon standards should be prepared in an acidic or a strongly alkaline matrix.
Q3: How does pH affect the rate of silicic acid polymerization?
A3: The polymerization rate reaches its maximum in the pH range of 7-8.[5] The rate is significantly slower in acidic conditions (e.g., pH < 4) and also decreases at highly alkaline pH (> 9) due to the increased solubility of silicate species.[4] For preparing stable analytical standards, acidifying the solution is a common and effective strategy.
Q4: Can temperature changes affect the stability of my standards?
A4: Yes, temperature plays a significant role. Increasing the temperature generally accelerates the rate of silicic acid polymerization.[5][6] For long-term stability, it is recommended to store silicon standard solutions at lower temperatures, such as in a refrigerator at approximately 4°C.
Q5: I've noticed that my standards are less stable when prepared in tap water versus ultrapure water. Why is that?
A5: This is due to the presence of dissolved salts and metal cations in tap water, which increases the ionic strength of the solution. An increase in ionic strength accelerates polymerization by reducing the electrostatic repulsion between negatively charged silicate species, allowing them to aggregate more easily.[3][7] Divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) are particularly effective at promoting polymerization.[3] Therefore, it is crucial to use high-purity, deionized water for preparing stable silicon standards.
Q6: Are there any chemical additives that can be used to stabilize silicic acid solutions?
A6: Yes, certain chemical inhibitors can be used to slow down the polymerization process. These are often cationic polymers or nitrogen-containing compounds that interact with silicic acid species to prevent them from aggregating.[2][8][9] Examples include polyethyleneimines and polyamidoamines.[10] However, for analytical standards, the addition of such inhibitors must be carefully considered as they could interfere with the analysis. The most common and reliable method for analytical standards remains matrix control via pH adjustment.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or low readings for Si standards | Polymerization of silicic acid due to neutral pH, high concentration, or elevated temperature. | Prepare fresh dilutions daily from a stable, acidified stock. Ensure the diluent is acidified (e.g., 0.1M HNO₃). Store stock solutions at 4°C. |
| Precipitate or gel formation in the standard bottle | Advanced polymerization of silicic acid. The solution is supersaturated and unstable. | Discard the standard. Prepare a new stock solution at a lower concentration or in a more strongly acidic matrix (pH < 2). |
| Poor recovery of Si in samples containing hydrofluoric acid (HF) | Formation of volatile silicon tetrafluoride (SiF₄) or hexafluorosilicic acid (H₂SiF₆), especially upon heating. | Avoid evaporating HF-containing digests to dryness. The presence of cations like Na⁺ can help stabilize H₂SiF₆ during gentle heating.[11] Analyze samples in a closed system if possible. |
| Low signal when using ICP-AES/OES | The standard was diluted in a neutral or weakly acidic solution (e.g., 0.1M Nitric Acid), leading to precipitation. | Dilute the stock standard in an alkaline solution, such as 2M Sodium Carbonate (Na₂CO₃), which can improve recovery and sensitivity.[12] Ensure samples are also matrix-matched. |
Data Summary Tables
Table 1: Effect of pH on Silicic Acid Polymerization Rate
| pH Range | Polymerization Rate | Stability of Monomeric Silicic Acid | Recommendation for Standards |
| < 4 | Slow | High | Recommended: Prepare standards in a dilute acid matrix (e.g., HNO₃, HCl). |
| 6 - 9 | Fast to Very Fast[3][4] | Low | Avoid: Do not use neutral water or buffers in this range for dilution. |
| > 9 | Slow | High (as soluble silicates) | Alternative: Can be used, but may require matrix matching for samples.[12] |
Table 2: Influence of External Factors on Standard Stability
| Factor | Effect on Polymerization Rate | Recommendation for Stabilization |
| Increasing Temperature | Increases[5] | Store stock and working standards at low temperatures (e.g., 4°C). |
| Increasing Ionic Strength | Increases[7] | Use high-purity, deionized water for all preparations. Avoid tap water. |
| Presence of Cations (Ca²⁺, Mg²⁺) | Increases[3] | Use high-purity water and acid. If analyzing samples with high salt content, matrix-match standards. |
| Increasing Concentration | Increases | Prepare dilute working standards from a concentrated stock solution just before use. |
Experimental Protocols
Protocol 1: Preparation of a Stable Acidic Silicon Stock Standard (e.g., 1000 mg/L)
This protocol describes the preparation of a stable primary standard from a certified reference material, such as high-purity silicon metal or sodium metasilicate.
-
Source Material: Use a certified, high-purity source, such as NIST SRM 3150 (prepared from sodium metasilicate) or high-purity silicon metal.[13]
-
Gravimetric Preparation: All preparations should be done gravimetrically for the highest accuracy.
-
Dissolution (from Sodium Metasilicate):
-
Accurately weigh the required amount of sodium metasilicate nonahydrate into a pre-weighed, clean polyethylene bottle.
-
Add high-purity deionized water by mass to achieve the target concentration.
-
Add high-purity nitric acid (HNO₃) to adjust the final matrix to be 1-2% HNO₃ (v/v). This will bring the pH well below 2.
-
Mix thoroughly until fully dissolved.
-
-
Dissolution (from Silicon Metal):
-
Caution: This procedure involves strong acids and should be performed in a fume hood with appropriate personal protective equipment.
-
Accurately weigh the high-purity silicon metal.
-
In a Teflon beaker, carefully add a mixture of high-purity hydrofluoric acid (HF) and nitric acid (HNO₃) to dissolve the metal. Gentle heating may be required.
-
Once dissolved, carefully dilute the solution with high-purity deionized water to the final mass in a polyethylene volumetric flask.
-
-
Storage: Store the final stock solution in a tightly sealed high-density polyethylene (HDPE) or Teflon bottle at 4°C. This acidified stock solution will be stable for an extended period.
Protocol 2: Preparation of Dilute Working Standards (e.g., 0.1 - 10 mg/L)
-
Diluent Preparation: Prepare a diluent solution of 1-2% high-purity nitric acid in deionized water.
-
Serial or Direct Dilution:
-
Allow the stock standard to come to room temperature before opening.
-
Using calibrated pipettes or a gravimetric approach, transfer the required aliquot of the 1000 mg/L stock standard into a clean polyethylene volumetric flask.[14]
-
Dilute to the final volume/mass using the prepared acidic diluent.
-
-
Stability: These dilute working standards should be prepared fresh daily for the most accurate results. Do not store dilute, near-neutral standards.
Visualizations
Silicic Acid Polymerization Pathway
The following diagram illustrates the process by which stable orthosilicic acid monomers polymerize into unstable, larger species, which can compromise the accuracy of analytical standards.
Caption: The polymerization pathway from stable monomer to unstable gel.
Workflow for Preparing Stable Silicon Standards
This workflow provides a logical guide for preparing stable silicon analytical standards, from selecting the source material to final storage.
References
- 1. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of pH and Metal Cations on Polymerization of Silicic Acid in Low Temperature Solutions [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.uoc.gr [chemistry.uoc.gr]
- 9. [PDF] Cationic polymeric chemical inhibitors and multifunctional blends for the control of silica scale in process waters | Semantic Scholar [semanticscholar.org]
- 10. US20210032141A1 - Silica scale inhibitors - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. youtube.com [youtube.com]
overcoming challenges in the large-scale synthesis of pyrosilicic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of pyrosilicic acid (H₆Si₂O₇). The information is designed to address specific issues that may be encountered during experimental work, drawing from established laboratory-scale synthesis protocols and general principles of scaling up chemical production.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it differ from other silicic acids?
This compound, also known as disilicic acid, is the dimer of orthosilicic acid. Its chemical formula is (HO)₃SiOSi(OH)₃. It is formed from the condensation of two molecules of orthosilicic acid with the elimination of one water molecule. Unlike the more common orthosilicic acid (H₄SiO₄), this compound is the first step in the polymerization of silica. Its isolation and purification are challenging due to its tendency to undergo further condensation to form larger polysilicic acids and eventually silica gel.
Q2: What are the primary challenges in the large-scale synthesis of this compound?
The main challenges in scaling up the synthesis of this compound include:
-
Controlling Polymerization: Preventing the newly formed this compound from reacting further to form higher oligomers and polymers is the most significant challenge. This requires precise control over reaction conditions such as temperature, concentration, and pH.
-
Isolation and Purification: this compound is highly unstable in aqueous solutions.[1] Non-aqueous synthesis routes have shown success on a laboratory scale, but isolating the pure product at a large scale without inducing polymerization can be difficult.[2]
-
Solvent Selection and Recovery: Non-aqueous synthesis, while effective, often involves organic solvents that may be costly and require efficient recovery and recycling systems for a large-scale process to be economically viable and environmentally friendly.
-
Heat and Mass Transfer: Scaling up from a laboratory flask to a large reactor can introduce issues with inefficient mixing and heat transfer, leading to localized "hot spots" or concentration gradients that can promote uncontrolled polymerization.[3]
Q3: What analytical techniques are suitable for characterizing this compound?
Several analytical techniques can be used to identify and quantify this compound:
-
²⁹Si NMR Spectroscopy: This is a powerful tool for identifying different silicate species in a solution, including orthosilicic acid, this compound, and other small oligomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the silicic acids can make them volatile and amenable to GC-MS analysis, allowing for separation and identification.
-
Infrared (IR) and Raman Spectroscopy: These techniques can provide information about the Si-O-Si bonds characteristic of this compound and other polysilicic acids.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Excessive Polymerization
| Potential Cause | Troubleshooting Step |
| Presence of Water | Ensure all reactants and solvents are rigorously dried. Water will promote the hydrolysis of precursors and subsequent uncontrolled condensation. |
| Inadequate Temperature Control | Implement precise temperature control systems in the reactor. Lower temperatures generally slow down the condensation reaction, providing a larger window for isolating the dimeric product. |
| High Reactant Concentration | Experiment with lower initial concentrations of the silicon precursor. High concentrations increase the probability of intermolecular reactions, leading to the formation of higher oligomers. |
| Inefficient Mixing | Optimize the agitation speed and impeller design in the reactor to ensure homogeneous mixing. This prevents localized high concentrations that can trigger rapid polymerization.[3] |
Issue 2: Difficulty in Isolating Crystalline this compound
| Potential Cause | Troubleshooting Step |
| Rapid Crystallization | If crystallization is too fast, it can lead to the formation of amorphous solids or the co-precipitation of other silicate species. Control the rate of crystallization by slowly changing the solvent composition or temperature. |
| Impurities in the Solution | Ensure the starting materials are of high purity. Impurities can act as nucleation sites, leading to uncontrolled precipitation.[3] |
| Incorrect Solvent System | The choice of solvent is critical for crystallization. A solvent system that allows for the slow and selective precipitation of this compound should be used. Non-aqueous solvents like dimethylacetamide (DMAc) have been shown to be effective in stabilizing silicic acid oligomers. |
Experimental Protocols
Laboratory-Scale Non-Aqueous Synthesis of this compound
This protocol is based on the method described by Igarashi et al. (2017) for the selective synthesis of orthosilicic acid and its oligomers.[2]
Materials:
-
Tetrakis(benzyloxy)silane
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Anhydrous dimethylacetamide (DMAc)
Procedure:
-
In a glovebox, dissolve tetrakis(benzyloxy)silane in anhydrous DMAc.
-
Add the Pd/C catalyst to the solution.
-
Transfer the reaction mixture to a high-pressure reactor.
-
Pressurize the reactor with hydrogen gas.
-
Stir the reaction mixture at room temperature until the hydrogenolysis is complete.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
The resulting solution contains a mixture of silicic acid oligomers, including this compound, which can be further purified.
Quantitative Data
| Parameter | Value | Significance |
| Molar Mass | 174.21 g/mol | Important for stoichiometric calculations in synthesis. |
| Chemical Formula | H₆Si₂O₇ | Defines the elemental composition. |
| ²⁹Si NMR Chemical Shift | Varies depending on the solvent and other species present, but is distinct from orthosilicic acid. | Key for analytical identification and quantification. |
Visualizations
Caption: Lab-scale synthesis workflow for this compound.
Caption: Factors affecting this compound stability.
References
troubleshooting common issues in pyrosilicic acid quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the quantification of pyrosilicic acid (H₆Si₂O₇).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Sample Stability and Handling
Question: My quantified this compound concentration is inconsistent across replicates. What could be the cause?
Answer: The primary challenge in quantifying this compound is its inherent instability.[1][2] It readily participates in polymerization and depolymerization reactions, altering the concentration of specific silicate oligomers over time. Several factors can influence this equilibrium:
-
pH: Silicic acid polymerization is highly dependent on pH. The rate of polymerization is significant in neutral to slightly alkaline conditions.
-
Concentration: Higher concentrations of silicic acid will accelerate the formation of oligomers and larger polymers.
-
Temperature: Increased temperature can affect reaction kinetics.
-
Ionic Strength: The presence of salts can influence the rate of polymerization.
Troubleshooting Steps:
-
Control pH: Maintain a consistent and appropriate pH throughout your sample preparation and analysis. Acidic conditions (pH < 2) generally slow down polymerization.
-
Analyze Immediately: Whenever possible, analyze samples immediately after collection or preparation to minimize changes in speciation.
-
Consistent Dilution: If dilution is necessary, use a consistent diluent and perform the dilution immediately before analysis.
-
Temperature Control: Maintain a constant temperature for all samples and standards.
2. Quantification Methods and Challenges
Question: Which method is best for quantifying this compound, and what are the common pitfalls?
Answer: There is no single, straightforward method for the routine quantification of this compound due to its dynamic nature in aqueous solutions. The choice of method depends on the available instrumentation and the required specificity.
| Method | Principle | Common Issues & Troubleshooting |
| Molybdate Colorimetry | Differential reaction rates of silicate species with molybdate reagent. Monomeric silicic acid reacts quickly, while oligomers like this compound react more slowly.[3] | Issue: Overestimation or underestimation due to shifting equilibrium during the reaction. Troubleshooting: Precisely control reaction times and temperature. Develop a kinetic profile to differentiate between monomer and dimer. |
| ²⁹Si NMR Spectroscopy | Provides detailed structural information, allowing for the identification and relative quantification of different silicate oligomers in solution.[4][5][6] | Issue: Low sensitivity and requirement for specialized equipment and expertise. Troubleshooting: Use ²⁹Si-enriched samples to enhance signal intensity. Careful calibration and peak integration are crucial for quantification. |
| Chromatography (IC) | Separation of silicate species followed by detection. | Issue: Lack of well-established and robust methods for separating labile silicate oligomers. Troubleshooting: Requires specialized columns and mobile phases to prevent on-column polymerization or depolymerization. |
| Inductively Coupled Plasma (ICP-AES/MS) | Measures total silicon content, not specific species.[7] | Issue: Does not differentiate between monomeric, this compound, and other polymeric forms. Troubleshooting: Can be used in conjunction with a separation technique, but this is not a direct quantification method for this compound. |
3. Distinguishing this compound from Other Silicates
Question: How can I be sure I am measuring this compound and not other silicate oligomers?
Answer: Differentiating this compound from other silicate species is a significant analytical challenge.
-
²⁹Si NMR Spectroscopy: This is the most definitive method for identifying the connectivity of silicon atoms and thus distinguishing between different oligomers.[4][5][6]
-
Kinetic Molybdate Reaction: By carefully monitoring the reaction rate with the molybdate reagent, it is possible to infer the presence of different silicate species. This compound will have a characteristic reaction time that is longer than the monomer but shorter than higher-order oligomers.[3]
Experimental Workflow for Silicate Speciation Analysis
Caption: Experimental workflow for the analysis of silicate species.
4. This compound in Pharmaceutical Contexts
Question: What is the relevance of this compound in drug development and formulation?
Answer: While silica is widely used in pharmaceutical formulations as an excipient to improve powder flow, act as a glidant, and in drug delivery systems, the specific role of this compound is less defined and is an area of ongoing research.[8] The presence and concentration of soluble silica species like this compound can be relevant in:
-
Biocompatibility and Stability: Understanding the dissolution and speciation of silica-based excipients is important for assessing their biocompatibility and stability in formulations.
-
Drug Delivery: In silica-based drug delivery systems, the dissolution of the silica matrix can influence the drug release profile. The formation of soluble species like this compound is a part of this process.[9][10]
Detailed Experimental Protocols
1. Molybdate Method for Differentiating Silicate Species (Kinetic Analysis)
This protocol is based on the principle of differential reaction rates between silicate species and an acidic molybdate solution.
Reagents:
-
Ammonium molybdate solution: Dissolve 10 g of (NH₄)₆Mo₇O₂₄·4H₂O in 100 mL of deionized water.
-
Sulfuric acid (1 M)
-
Reducing agent (e.g., a solution of sodium sulfite)
-
Silicate standards (including a source of monomeric silicic acid)
Procedure:
-
Prepare a fresh acidic molybdate reagent by mixing equal volumes of the ammonium molybdate solution and 1 M sulfuric acid.
-
Add a known volume of the sample to the acidic molybdate reagent and start a timer immediately.
-
At specific time intervals (e.g., 30 seconds, 1 minute, 5 minutes, 10 minutes, etc.), take an aliquot of the reacting solution.
-
Immediately add the reducing agent to the aliquot to stop the reaction and develop the characteristic blue color of the reduced silicomolybdate complex.
-
Measure the absorbance of the solution at the appropriate wavelength (typically around 810 nm).
-
Plot absorbance versus time. The resulting curve will show a rapid initial increase due to the reaction with monomeric silicic acid, followed by a slower increase corresponding to the reaction with this compound and other oligomers.
-
By comparing the kinetic profile of the sample to that of standards, the relative concentrations of different silicate species can be estimated.
2. Sample Preparation for ²⁹Si NMR Analysis
Materials:
-
²⁹Si-enriched sodium metasilicate (optional, for enhanced signal)
-
Deuterated water (D₂O)
-
pH adjustment solutions (e.g., DCl or NaOD in D₂O)
-
NMR tubes
Procedure:
-
Dissolve the silicate sample in D₂O to the desired concentration.
-
Adjust the pH of the solution to the desired value using DCl or NaOD to control the speciation.
-
Transfer the solution to an NMR tube.
-
Acquire the ²⁹Si NMR spectrum immediately to minimize changes in speciation over time.
-
Use appropriate acquisition parameters to ensure quantitative results (e.g., a long relaxation delay).
-
Identify the chemical shifts corresponding to different silicate species (monomer, this compound, etc.) based on literature values.
-
Integrate the peaks to determine the relative abundance of each species.
Signaling Pathways and Logical Relationships
While this compound is not known to be involved in biological signaling pathways, its chemical behavior is governed by polymerization equilibria. The following diagram illustrates the condensation pathway of silicic acid.
Silicic Acid Polymerization Pathway
Caption: Condensation and hydrolysis reactions of silicic acid.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. Silicic acid - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Solution State Structure Determination of Silicate Oligomers by<sup>29</sup>Si NMR Spectroscopy and Molecular Modeling [ouci.dntb.gov.ua]
- 7. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multifunctional Role of Silica in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mesoporous Silica Particles as Drug Delivery Systems—The State of the Art in Loading Methods and the Recent Progress in Analytical Techniques for Monitoring These Processes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Synthesis of Pyrosilicic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of pyrosilicic acid synthesis pathways. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Polymerization and Gel Formation
Question: My reaction is rapidly forming a gel or a solid precipitate instead of this compound. How can I prevent this?
Possible Causes:
-
High Concentration of Precursors: The concentration of orthosilicic acid, the precursor to this compound, is likely too high, leading to rapid, uncontrolled condensation.[1] Orthosilicic acid is stable at room temperature in aqueous solutions only at concentrations below approximately 1 mM.[1]
-
Inappropriate pH: The pH of the reaction medium significantly influences the rate of silicic acid polymerization.[2][3]
-
Presence of Catalytic Impurities: Certain ions can catalyze the polymerization of silicic acid.[2]
-
Elevated Temperature: Higher temperatures can accelerate the rate of condensation reactions.[4]
Troubleshooting Steps:
-
Lower Precursor Concentration: Reduce the initial concentration of the silicon precursor (e.g., tetraalkoxysilane or silicon tetrachloride).
-
Control pH: Maintain a low pH (around 3) to minimize the polymerization rate.[5] The stability of silicic acid is dependent on a low pH.[5]
-
Use Non-Aqueous Solvents: Consider a non-aqueous synthesis approach to better control the reaction.[6][7][8] Amide or urea solvents can help stabilize the reactive compounds.[6]
-
Purify Reagents: Ensure all reagents and solvents are free from ionic impurities.
-
Optimize Temperature: Conduct the reaction at a lower temperature to slow down the condensation process.
Issue 2: Low Yield of this compound
Question: I am observing a very low yield of this compound, with the main product being unreacted orthosilicic acid or higher-order polymers. How can I improve the yield?
Possible Causes:
-
Suboptimal Reaction Time: The reaction may not be running long enough for dimerization to occur, or it may be running too long, leading to the formation of larger oligomers.
-
Inefficient Dimerization Conditions: The conditions (e.g., pH, temperature, catalyst) may not be optimal for the selective formation of the Si-O-Si bond in this compound.
-
Hydrolysis of Product: The this compound formed may be hydrolyzing back to orthosilicic acid.
Troubleshooting Steps:
-
Time-Course Study: Perform a time-course analysis of your reaction to identify the optimal reaction time for maximizing this compound concentration.
-
Adjust pH: Carefully adjust the pH of the reaction. While low pH slows overall polymerization, a specific pH range may favor dimerization.
-
Use a Controlled Water Source: In non-aqueous systems, the stoichiometric amount of water is crucial for controlled hydrolysis and dimerization.
-
Employ a Stabilizing Agent: The use of a weak base, such as aniline, has been shown to be effective in improving the yield of orthosilicic acid in some systems and may be adaptable for this compound synthesis.[6]
Quantitative Data for Troubleshooting
| Parameter | Problem Indication | Recommended Range/Value | Expected Outcome |
| Precursor Concentration | Rapid gelling, low purity | < 1 mM (aqueous) | Slower reaction, better control |
| pH | Fast polymerization | 2-4 | Minimized condensation rate |
| Temperature | Uncontrolled reaction | 0-25 °C | Slower kinetics, higher selectivity |
| Reaction Time | Low yield or high polymer content | Variable (requires optimization) | Maximized this compound yield |
| Water Stoichiometry (non-aqueous) | Incomplete hydrolysis or over-polymerization | 2:1 (H₂O:SiCl₄) for orthosilicic acid | Controlled formation of silicic acids |
Experimental Protocols
Key Experiment: Non-Aqueous Synthesis of this compound (Hypothetical)
This protocol is a hypothetical adaptation based on the non-aqueous synthesis of orthosilicic acid and its oligomers.[6][8]
Objective: To synthesize this compound with improved control over polymerization.
Materials:
-
Silicon tetrachloride (SiCl₄)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Deionized water
-
Triethylamine
-
Anhydrous Toluene
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of silicon tetrachloride in anhydrous DMAc.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric amount of water dissolved in DMAc to the SiCl₄ solution with vigorous stirring. The molar ratio of SiCl₄ to H₂O should be carefully controlled to favor the formation of this compound (theoretically 1:3).
-
After the addition is complete, let the reaction mixture stir at 0 °C for a predetermined amount of time (optimization may be required).
-
Neutralize the hydrochloric acid byproduct by the slow addition of triethylamine.
-
The resulting solution contains a mixture of silicic acids. Further separation and purification would be required to isolate this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
The main challenge is the inherent instability of low-molecular-weight silicic acids, including this compound.[6][8] They readily undergo condensation (polymerization) to form larger polysilicic acids and eventually silica gel, especially in aqueous solutions at concentrations above 1 mM.[1]
Q2: How can I confirm the presence of this compound in my reaction mixture?
²⁹Si NMR spectroscopy is the most reliable method for identifying different silicic acid species in solution.[6] Each species (orthosilicic, pyrosilicic, etc.) will have a distinct chemical shift.
Q3: What is the role of the solvent in this compound synthesis?
The solvent plays a crucial role in stabilizing the reactive silicic acid species. Non-aqueous polar aprotic solvents like N,N-Dimethylacetamide (DMAc) or ureas can stabilize orthosilicic acid and its small oligomers through hydrogen bonding, thereby preventing rapid polymerization.[6]
Q4: Can I synthesize this compound from tetraalkoxysilanes?
Yes, hydrolysis of tetraalkoxysilanes (e.g., tetramethoxysilane or tetraethoxysilane) is another common route to generate silicic acids.[1][6] This method avoids the production of corrosive HCl, but the hydrolysis and condensation reactions still need to be carefully controlled.
Q5: What is the expected shelf-life of a this compound solution?
A solution of this compound is generally not stable for long periods. The stability is highly dependent on the concentration, solvent, pH, and temperature. For practical purposes, it is best to use it in situ or freshly prepared.
Visualizations
Caption: Proposed reaction pathway for this compound synthesis.
References
- 1. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Solution Study of Silica Condensation and Speciation With relevance to in vitro investigations of biosilicification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Non-aqueous selective synthesis of orthosilicic acid and its oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining Computational Models for Pyrosilicic Acid Behavior
Welcome to the technical support center for the computational modeling of pyrosilicic acid (H₆Si₂O₇). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on refining computational models for the accurate prediction of this compound's behavior.
Frequently Asked Questions (FAQs)
Q1: My geometry optimization for this compound is failing to converge. What are the common causes and how can I troubleshoot this?
A1: Geometry optimization convergence issues are common in computational chemistry. For this compound, several factors can contribute to this problem:
-
Poor Initial Geometry: A starting structure that is far from a true minimum can cause the optimization algorithm to struggle.
-
Troubleshooting:
-
Start with a pre-optimized structure from a lower level of theory or a classical force field.
-
Manually inspect your initial structure for any unrealistic bond lengths or angles.
-
Use a more robust optimization algorithm if available in your software package (e.g., a quadratically convergent algorithm like Opt=QCS_GSS in Gaussian).
-
-
-
Flat Potential Energy Surface: The region around the minimum may be very flat, leading to small energy changes and gradients that are difficult for the optimizer to follow.
-
Troubleshooting:
-
Tighten the convergence criteria to force the optimizer to find a more precise minimum.
-
Perform a frequency calculation on a partially optimized structure. If you have small imaginary frequencies, it indicates you are near a saddle point, and you can follow that mode to a minimum.
-
-
-
Basis Set Issues: Certain basis sets may be prone to linear dependencies, which can cause numerical instability.
-
Troubleshooting:
-
Try a different, well-established basis set. Pople-style (e.g., 6-31G*) or correlation-consistent (e.g., cc-pVDZ) basis sets are often a good starting point.
-
If using diffuse functions, ensure they are necessary for your system, as they can sometimes exacerbate convergence problems.
-
-
Q2: How do I choose an appropriate basis set and density functional for my this compound calculations?
A2: The choice of basis set and density functional is a critical balance between accuracy and computational cost.
-
Basis Sets:
-
For initial geometry optimizations, a double-zeta basis set like 6-31G(d) or cc-pVDZ is often sufficient.
-
For more accurate single-point energy calculations or property predictions, a triple-zeta basis set such as 6-311+G(d,p) or aug-cc-pVTZ is recommended. The inclusion of diffuse functions (+) is important if you are studying anionic species or weak interactions.
-
-
Density Functional Theory (DFT) Functionals:
-
Hybrid functionals like B3LYP are a popular and generally reliable choice for a wide range of systems.
-
For systems where dispersion interactions are important, consider using a functional with a dispersion correction, such as B3LYP-D3 or ωB97X-D .
-
A basis set convergence study is the most rigorous approach. This involves systematically increasing the size of the basis set and observing the convergence of the property of interest (e.g., energy, geometry).
Q3: My molecular dynamics (MD) simulation of this compound is unstable. What are some likely causes?
A3: Instability in MD simulations can arise from several sources:
-
Poorly Parameterized Force Field: If the force field parameters for this compound are not well-defined, it can lead to unrealistic forces and unstable trajectories.
-
Troubleshooting:
-
Ensure you are using a force field that has been parameterized for silicates or similar molecules.
-
If parameters are missing, you will need to perform a parameterization procedure (see Q4).
-
-
-
High-Energy Initial Conformation: Starting the simulation from a high-energy, unminimized structure can cause the system to "explode."
-
Troubleshooting:
-
Perform a robust energy minimization of your system before starting the dynamics.
-
Gradually heat the system to the desired temperature to allow for controlled relaxation.
-
-
-
Inappropriate Timestep: A timestep that is too large can lead to numerical instabilities in the integration algorithm.
-
Troubleshooting:
-
For all-atom simulations, a timestep of 1-2 femtoseconds (fs) is typical. If you are encountering instability, try reducing the timestep.
-
-
Troubleshooting Guides
Guide 1: Force Field Parameterization for this compound
If a pre-existing, validated force field for this compound is not available, you will need to develop your own parameters. This is a complex process, but here is a general workflow:
-
Obtain High-Quality Quantum Mechanical (QM) Data: Perform high-level QM calculations (e.g., MP2 or CCSD(T) with a large basis set) to obtain reference data for your parameterization. This should include:
-
Optimized geometries (bond lengths, angles).
-
Vibrational frequencies.
-
Potential energy scans along key dihedral angles.
-
-
Choose a Force Field Functional Form: Select a standard functional form (e.g., from AMBER, CHARMM, or GROMOS) that includes terms for bonds, angles, dihedrals, and non-bonded interactions.
-
Fit Parameters: Use a fitting program to adjust the force field parameters to reproduce the QM data. This is an iterative process.
-
Bond and Angle Parameters: Fit the force constants and equilibrium values to match the QM optimized geometry and vibrational frequencies.
-
Dihedral Parameters: Fit the periodicity and barrier heights to the QM potential energy scans.
-
Partial Charges: Derive partial atomic charges from the electrostatic potential (ESP) of the QM calculations.
-
-
Validate the Force Field: Test the new parameters by running a short MD simulation and comparing the resulting properties (e.g., radial distribution functions, density if in a condensed phase) to experimental data or the initial QM data.
Guide 2: Modeling the Condensation Reaction of Silicic Acids
Simulating the condensation of silicic acids to form this compound and larger oligomers presents unique challenges.
-
Problem: Incorrect Reaction Pathway or Barrier Height.
-
Cause: The reaction mechanism is highly dependent on the environment (pH, solvent, presence of catalysts).[1] An inaccurate representation of this environment in the model will lead to incorrect results.
-
Solution:
-
Explicit Solvent: For accurate barrier height calculations, it is often necessary to include explicit solvent molecules in the QM calculation, particularly those directly involved in proton transfer.
-
Catalyst Effects: If the reaction is known to be catalyzed (e.g., by an acid or base), the catalyst must be included in the computational model.
-
Transition State Search: Use a reliable method to locate the transition state structure. This can be followed by an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the transition state connects the correct reactants and products.
-
-
-
Problem: Difficulty in Modeling Polymerization.
-
Cause: The formation of larger silicate chains and networks is a complex process involving many individual reaction steps.
-
Solution:
-
Reactive Force Fields: For large-scale simulations of polymerization, a reactive force field (e.g., ReaxFF) may be more appropriate than a classical, non-reactive force field.
-
Kinetic Monte Carlo: This method can be used to simulate the long-timescale evolution of the polymer network based on the rate constants of individual reaction steps calculated from QM.
-
-
Data Presentation
The following tables summarize key quantitative data for this compound from ab initio molecular orbital calculations. This data can be used to validate your own computational models.
Table 1: Calculated Geometries of this compound (H₆Si₂O₇) [2]
| Parameter | Si-O (bridging) (Å) | Si-O (non-bridging) (Å) | Si-O-Si Angle (°) |
| STO-3G | 1.636 | 1.648 | 126.0 |
Note: These values are from STO-3G level of theory, which is a minimal basis set. More accurate calculations with larger basis sets may yield slightly different values.
Experimental Protocols
Protocol 1: Non-Aqueous Synthesis of this compound
This protocol is adapted from the work of Igarashi et al. (2017), who first reported the selective synthesis of orthosilicic acid and its oligomers, including this compound.[3]
Objective: To synthesize and isolate this compound in a non-aqueous environment to prevent uncontrolled polymerization.
Materials:
-
A suitable benzyloxysilane precursor.
-
A hydrogenolysis catalyst (e.g., palladium on carbon).
-
An organic solvent (e.g., tetrahydrofuran).
-
A hydrogen source.
Procedure:
-
Precursor Synthesis: Synthesize a benzyloxysilane that can be selectively cleaved to form this compound.
-
Hydrogenolysis: In an inert atmosphere, dissolve the precursor in the organic solvent and add the hydrogenolysis catalyst.
-
Introduce hydrogen gas to the reaction mixture to initiate the cleavage of the benzyl groups.
-
Monitoring: Monitor the reaction progress using techniques like thin-layer chromatography or NMR spectroscopy to determine the optimal reaction time for the formation of this compound.
-
Isolation: Once the reaction is complete, filter off the catalyst. The this compound can then be isolated, potentially through crystallization with a suitable counterion.
-
Characterization: Characterize the product using single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry to confirm the structure and purity.
Mandatory Visualizations
Diagram 1: General Workflow for Geometry Optimization
Caption: A flowchart illustrating the typical workflow for performing a geometry optimization of a molecule like this compound.
Diagram 2: Silicate Condensation Pathway
Caption: A simplified diagram showing the condensation pathway from orthosilicic acid to this compound and larger silicate oligomers.
References
addressing matrix effects in the analysis of pyrosilicic acid in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of silicic acids (including pyrosilicic acid) in complex biological and chemical matrices. Given the inherent instability and polymerization of this compound in aqueous solutions, direct measurement is challenging.[1][2] This guide addresses both the indirect quantification of total silicon and potential direct analysis methods following derivatization.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to directly measure this compound in my samples?
A1: this compound (H₆Si₂O₇) exists in a dynamic equilibrium with orthosilicic acid (H₄SiO₄) and other polysilicic acids in aqueous solutions.[1] The concentration of any single species is dependent on factors like pH, concentration, and temperature.[2] Above a certain concentration (typically around 1 mM), these molecules undergo autopolycondensation, making it difficult to isolate and quantify a specific oligomer like this compound.[1]
Q2: What is a "matrix effect" and how does it impact my analysis?
A2: A matrix effect is the alteration of an analyte's signal in an analytical instrument by other components in the sample matrix.[3][4] These effects can lead to either signal suppression (lower than expected reading) or enhancement (higher than expected reading), significantly impacting the accuracy and precision of quantification.[3][5] In mass spectrometry, co-eluting matrix components can interfere with the ionization of the target analyte.[3]
Q3: What are the primary analytical approaches for quantifying silicon-containing species in biological samples?
A3: The two main approaches are:
-
Elemental Analysis (Indirect): Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are used to measure the total silicon content. This requires aggressive sample digestion to break down all silicate forms into elemental silicon.[6][7]
-
Molecular Analysis (Direct/Speciation): This approach aims to quantify specific silicic acid forms. Due to their low volatility and thermal instability, this typically requires a derivatization step to create a more stable, volatile compound suitable for Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[8][9]
Q4: When should I choose ICP-MS over a chromatographic method?
A4: Choose ICP-MS when you need to determine the total silicon concentration in your sample and are not concerned with identifying the specific form of silicic acid. ICP-MS offers high sensitivity and is a standard method for trace element analysis.[6] Choose a chromatographic method (after derivatization) if your research requires distinguishing between different silicic acid oligomers.
Q5: What is derivatization and why is it necessary for silicic acid analysis by GC-MS?
A5: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for a specific analytical method.[9] Silicic acids are not volatile and will decompose at the high temperatures used in GC. A common derivatization technique is silylation, where a trimethylsilyl (TMS) group is added to the analyte. This process, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), increases the volatility and thermal stability of the silicic acids, allowing them to be analyzed by GC-MS.
Troubleshooting Guides
Guide 1: Issues with ICP-MS Analysis of Total Silicon
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Signal | Incomplete sample digestion, leading to undissolved silicates.[6][7] | 1. Ensure the use of hydrofluoric acid (HF) in the digestion mixture, as it is necessary to break down silicate structures.[6][10] 2. Optimize digestion time and temperature. A two-step digestion process may be required for complex matrices.[7] 3. Verify that an HF-resistant sample introduction system is being used with the ICP-MS.[6] |
| Analyte loss due to volatilization of silicon species (e.g., H₂SiF₆) during sample preparation.[6] | 1. Avoid evaporating samples to complete dryness after HF digestion.[6] 2. Perform digestions in closed vessels to prevent the escape of volatile silicon fluorides.[7] | |
| Poor Reproducibility / High RSD | Sample heterogeneity, especially with solid samples.[7] | 1. Ensure thorough homogenization of the sample before taking an aliquot for digestion. 2. Increase the sample mass used for digestion if possible. |
| Contamination from glassware or reagents.[11] | 1. Use plasticware (e.g., Teflon or polypropylene) instead of glass wherever possible. 2. Analyze reagent blanks to check for silicon contamination in acids and water. | |
| Signal Suppression or Enhancement | High concentrations of other elements in the sample matrix affecting the plasma or ion beam.[12] | 1. Dilute the sample digestate to reduce the overall matrix concentration.[12] 2. Use an appropriate internal standard that is close in mass and ionization potential to silicon, such as Germanium (⁷⁴Ge).[6][7] 3. Optimize ICP-MS parameters like nebulizer gas flow rate, as this can significantly influence matrix effects.[12] |
Guide 2: Issues with GC-MS Analysis of Derivatized Silicic Acids
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or Low Analyte Peaks | Incomplete derivatization reaction. | 1. Optimize the derivatization reaction time and temperature. Some analytes require higher temperatures or longer times for complete reaction. 2. Ensure the sample is completely dry before adding the derivatization reagent, as water can consume the reagent. 3. Consider using a catalyst, such as trimethylchlorosilane (TMCS), to enhance the reactivity of the silylating agent (e.g., BSTFA).[8] |
| Degradation of derivatized analyte in the GC inlet. | 1. Ensure the GC inlet liner is clean and deactivated. Active sites in the liner can cause degradation of sensitive compounds. 2. Lower the inlet temperature to the minimum required for efficient volatilization. | |
| Multiple or Broad Peaks for a Single Species | Partial derivatization, where not all active hydrogens on the silicic acid have been replaced. | 1. Increase the amount of derivatization reagent. 2. Increase the reaction time and/or temperature to drive the reaction to completion. |
| Polymerization of silicic acid in the sample prior to derivatization. | 1. Keep sample storage and handling time to a minimum. If possible, perform derivatization immediately after sample collection/preparation. 2. Consider conditions that minimize polymerization, such as controlled pH or dilution. | |
| Poor Quantification and Reproducibility | Matrix effects from other sample components co-extracting and interfering with the derivatization or GC-MS analysis.[4] | 1. Implement a more rigorous sample cleanup step before derivatization, such as Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE), to remove interfering matrix components.[13] 2. Use a suitable internal standard (ideally a stable isotope-labeled version of the analyte, though this may not be available for silicic acids) to compensate for matrix effects and variability in the derivatization process. |
Experimental Protocols
Protocol 1: Sample Preparation for Total Silicon Analysis by ICP-MS
This protocol is adapted from methodologies for digesting biological materials to determine total silicon content.[6][7]
-
Sample Preparation: Accurately weigh approximately 0.1-0.2 g of a homogenized solid sample (or pipette an equivalent volume of a liquid sample) into a clean, acid-washed Teflon digestion vessel.
-
Initial Digestion: Add 4 mL of concentrated nitric acid (HNO₃) and 1 mL of concentrated hydrochloric acid (HCl) to the vessel. Allow the sample to pre-digest at room temperature for 20 minutes or until any initial vigorous reaction subsides.
-
First Heating Step: Loosely cap the vessel and heat on a hot plate at 120 °C until foaming ceases. Then, tightly close the vessel and continue to digest at 140 °C for 5 hours.
-
Acid Evaporation: Cool the vessel, then uncap and evaporate the acids to incipient dryness at 120 °C. Do not bake the residue.
-
Silicate Digestion: To the cooled residue, add 0.5 mL of concentrated HNO₃ and 0.5 mL of concentrated hydrofluoric acid (HF). Tightly cap the vessel and heat at 130 °C for 4 hours.
-
Final Dilution: After cooling, carefully open the vessel. Dilute the digestate to a final volume of 10 mL with high-purity deionized water. The final solution will contain approximately 5% HNO₃ and 5% HF.
-
Analysis: Analyze the diluted sample using an ICP-MS equipped with an HF-inert sample introduction system. Use Germanium (⁷⁴Ge) as an internal standard, introduced online.[6]
Protocol 2: Silylation of Silicic Acids for GC-MS Analysis (Representative Protocol)
This is a representative protocol for the silylation of hydroxyl-containing compounds. Optimization will be required for specific sample matrices.
-
Sample Preparation: Transfer 100 µL of an aqueous sample or a dried organic extract of the sample to a 2 mL autosampler vial.
-
Drying: Evaporate the sample to complete dryness under a gentle stream of nitrogen gas. The absence of water is critical for a successful derivatization.
-
Derivatization: Add 100 µL of a derivatization reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample.
-
Reaction: Tightly cap the vial and heat at 75 °C for 45 minutes to ensure complete derivatization.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS for analysis.
Visualizations
Caption: Workflow for Total Silicon Analysis by ICP-MS.
Caption: Workflow for Derivatization and GC-MS Analysis.
Caption: Conceptual Diagram of Matrix Effects in Mass Spectrometry.
References
- 1. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. umces.edu [umces.edu]
- 12. Matrix-effect observations in inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 13. gcms.cz [gcms.cz]
advanced purification techniques for high-purity pyrosilicic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of high-purity pyrosilicic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it difficult to work with? A1: this compound (H₆Si₂O₇) is a dimer of orthosilicic acid, representing an early stage in the condensation of silicic acids.[1] Its primary challenge lies in its inherent instability. In aqueous solutions with concentrations above approximately 1 mM, it readily undergoes autopolycondensation, forming larger oligomers and eventually gelling into silica.[2] A successful non-aqueous synthesis method was developed in 2017, which allows for the isolation of this highly reactive compound.[1][3]
Q2: What are the primary sources of impurities in this compound synthesis? A2: Impurities can be introduced from starting materials or the reaction environment. Common contaminants include:
-
Metallic Ions: Iron (Fe), Aluminum (Al), Calcium (Ca), and Potassium (K) are frequent impurities found in silica sources.[4][5]
-
Organic Residues: Solvents or organic precursors used in synthesis can leave residual impurities.[6][7]
-
Other Silicate Species: Unwanted oligomers or polymers of silicic acid can form due to instability, acting as impurities.[2][3]
Q3: Which analytical techniques are best for assessing the purity of this compound? A3: Due to the compound's nature, specific analytical methods are required.
-
²⁹Si NMR Spectroscopy: This is the most reliable method for identifying and quantifying different silicic acid species in solution, including orthosilicic acid, this compound, and other small oligomers.[3]
-
Inductively Coupled Plasma (ICP): ICP-AES or ICP-MS are highly effective for determining the concentration of trace metallic impurities.[4][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile organic impurities.[7]
Q4: Is it possible to stabilize this compound in a solution? A4: Stability is a significant challenge. While orthosilicic acid can be stabilized in aqueous solutions at very low concentrations (<1 mM) or with a strong organic base, this compound is inherently prone to condensation.[2] The most successful approach to date involves synthesis and handling in specific non-aqueous organic solvents, such as dimethylacetamide (DMAc), which can help stabilize the highly reactive compound.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Premature Gel Formation or Precipitation | 1. Hydrolysis: Presence of excess water is causing rapid polymerization.[9] 2. High Concentration: The concentration of silicic acid species exceeds its solubility limit (~1 mM in water).[2] 3. Incorrect pH: The pH of the solution is promoting condensation. Rates are minimal around pH 7 but increase in acidic or basic conditions.[9] | 1. Strictly use non-aqueous solvents and ensure all glassware is thoroughly dried.[3] 2. Work in dilute conditions if possible. 3. Maintain neutral pH and controlled temperature to slow kinetics. For orthosilicic acid, stabilization can be achieved with a strong organic base. |
| Persistent Metallic Impurities (e.g., Fe, Al, Ca) | 1. Ineffective Initial Purification: The chosen method is not suitable for the specific metal ions present. 2. Impurities Trapped in Silica Matrix: Ions may be incorporated within a partially polymerized silica structure. | 1. Acid Leaching: Treat the precursor silica material with a mixture of acids (e.g., HCl/HF) to remove metal impurities.[4][8][10] 2. Adsorption: Use functionalized mesoporous silica (e.g., amine-modified SBA-15) to chelate and remove metal ions from solution.[11][12] 3. Complexation: Use organic acids like acetic or tartaric acid as chelating agents to bind and remove metals.[13] |
| Presence of Organic Impurities | 1. Residual Solvents or Reagents: Incomplete removal of starting materials or byproducts from synthesis. 2. Contamination from Equipment: Introduction of organic contaminants during handling. | 1. Pyrolysis: For solid silica precursors, high-temperature pyrolysis (e.g., 500°C) can effectively remove organic carbon.[7] 2. Solvent Scavenging: Utilize functionalized silica scavengers that react specifically with and remove organic impurities from the solution.[6] 3. Activated Carbon: Stirring the solution with activated carbon can adsorb many organic impurities, which can then be filtered off.[14] |
| Low Yield After Purification | 1. Product Loss During Filtration: The desired compound may be too fine or may have been lost during transfer steps. 2. Adsorption onto Purification Media: this compound, being polar, can strongly adsorb to silica gel or other polar media.[15] 3. Polymerization: A portion of the product may have converted to insoluble polysilicic acids and was removed during filtration. | 1. Optimize filtration techniques, possibly using finer filter media. 2. Avoid standard silica gel chromatography. If chromatography is necessary, consider alternative phases.[14][15] 3. Ensure all steps are performed under strictly anhydrous conditions to prevent polymerization-related losses.[3] |
Purification and Purity Data
Table 1: Efficacy of Acid Leaching on Impurity Removal from Silica
| Impurity | Initial Concentration (ppm) | Final Concentration (ppm) | Removal Efficiency (%) | Leaching Agent | Reference |
|---|---|---|---|---|---|
| Aluminum (Al) | 631 | 77 | 87.8% | HF/HCl/H₂O | [8] |
| Iron (Fe) | - | - | 93.92% | - | [4] |
| Calcium (Ca) | - | - | >99.99% | - | [4] |
| Potassium (K) | >2000 | 0 | ~100% | HF/HCl/H₂O | [8] |
| Overall Purity | 94.63% | 99.87% | - | - |[4] |
Table 2: Adsorption Capacities for Metal Ion Removal
| Adsorbent | Target Ion | Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| SiO₂-MPTES | Cu²⁺ | 166 | [12] |
| SiO₂-MPTES | Hg²⁺ | 140 | [12] |
| SiO₂-APTES | Pb²⁺ | 166 | [12] |
| PEI Composite (Strongly Crosslinked) | Pb²⁺ | 5 - 10 |[16] |
Key Experimental Protocols
1. Non-Aqueous Synthesis of this compound (Dimer) This protocol is adapted from the method described for the selective synthesis of silicic acid oligomers.[3]
-
Objective: To synthesize this compound (H₆Si₂O₇) under non-hydrolytic conditions to prevent polymerization.
-
Reaction: Hydrogenolysis of 1,3-dibenzyloxydisiloxane-1,1,3,3-tetraol in an organic solvent.
-
Materials:
-
1,3-dibenzyloxydisiloxane-1,1,3,3-tetraol (precursor)
-
Palladium on Carbon (Pd/C) catalyst (e.g., ASCA-2)
-
Aniline
-
Dimethylacetamide (DMAc), anhydrous
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Combine the precursor (0.151 mmol), Pd/C (0.032 mmol Pd), and aniline (0.047 mmol) in a reaction flask.
-
Add anhydrous DMAc (1.6 ml) to dissolve the mixture.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (1 atm).
-
Stir the mixture at room temperature for 2 hours.
-
After the reaction is complete (monitored by NMR), the catalyst can be removed by filtration.
-
The resulting solution contains this compound at a yield of approximately 94%.
-
-
Analysis: Confirm product formation and purity using ¹H and ²⁹Si NMR spectroscopy.[3]
2. Purification of Silica Precursors via Acid Leaching This protocol is a general method for removing metallic impurities from a solid silica source before its use in synthesis.[4][8]
-
Objective: To remove metallic impurities (Fe, Al, K, Ca, etc.) from silica sand or another silica source.
-
Materials:
-
Silica source (e.g., silica sand, pyrophyllite)
-
Hydrofluoric acid (HF)
-
Hydrochloric acid (HCl)
-
Deionized water
-
-
Procedure:
-
Create an acid leaching solution. A commonly used mixture is HF/HCl/H₂O in a volume ratio of 1:7:24.[8]
-
Immerse the raw silica material in the acid mixture.
-
Agitate the slurry for a set duration (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 75°C).[13]
-
Separate the silica from the acid solution by filtration.
-
Wash the purified silica thoroughly with deionized water until the filtrate is neutral to remove residual acid.
-
Dry the high-purity silica in an oven (e.g., at 120°C).[8]
-
-
Analysis: Use ICP-AES to compare the impurity levels before and after treatment.[8]
Diagrams and Workflows
Caption: Experimental workflow for synthesis and purification of high-purity this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-aqueous selective synthesis of orthosilicic acid and its oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. The removal of organic impurities from industrial waste salt by pyrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epj-conferences.org [epj-conferences.org]
- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. Silica-Based Composite Sorbents for Heavy Metal Ions Removal from Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
avoiding spectral interference in the spectroscopic analysis of pyrosilicic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the spectroscopic analysis of pyrosilicic acid and other silicate species.
Troubleshooting Guides & FAQs
Q1: I am observing a broad, poorly defined peak in the Si-O stretching region of my FTIR spectrum. What could be the cause?
A: A broad Si-O-Si absorption band in an FTIR spectrum, typically observed between 1000 and 1200 cm⁻¹, often indicates a low degree of internal order in the silicate species present.[1][2] This can be due to the presence of various silicate oligomers (dimers, trimers, etc.) and amorphous silica in your sample. A more crystalline or homogenous sample would typically exhibit a sharper, more defined peak in this region.[3]
Q2: My Raman spectrum shows multiple peaks in the silicate vibrational region. How can I differentiate between this compound and other silicate oligomers?
A: Differentiating between silicate oligomers using Raman spectroscopy relies on identifying characteristic shifts in the vibrational bands. The degree of polymerization of the silicate network influences the peak positions. Generally, more polymerized species will have bands at different wavenumbers than less polymerized ones. For instance, the ratio of certain peak intensities can be used to estimate the degree of polymerization.[4] Cross-referencing your spectra with established data for silicate monomers, dimers, and other oligomers is crucial for accurate identification.
Q3: When performing UV-Vis analysis using the silicomolybdic acid method, my results for silicate concentration are unexpectedly high. What is a likely cause of this interference?
A: A common cause for erroneously high silicate concentration measurements with the silicomolybdic acid method is interference from phosphate ions.[5] Phosphate also reacts with the molybdate reagent to form a yellow complex that absorbs at a similar wavelength to the silicomolybdate complex, leading to an overestimation of the silicate concentration.[6][7]
Q4: How can I mitigate phosphate interference in my UV-Vis analysis of this compound?
A: To eliminate phosphate interference in the silicomolybdic acid method, you can add a masking agent such as oxalic acid to the reaction mixture.[5] Oxalic acid selectively decomposes the phosphomolybdate complex without affecting the silicomolybdate complex, thereby allowing for the accurate determination of silicate concentration.
Q5: My baseline is drifting during my FTIR analysis of an aqueous this compound solution. What are the potential causes and solutions?
A: Baseline drift in FTIR spectroscopy of aqueous solutions can be caused by several factors, including changes in the concentration of water vapor in the instrument's optical path, temperature fluctuations, and instrumental noise.[8] To address this, ensure the instrument is well-purged with a dry gas (like nitrogen or dry air) to minimize water vapor. Allowing the instrument and sample to reach thermal equilibrium before measurement can also help. Post-acquisition, various baseline correction algorithms (e.g., polynomial fitting, asymmetric least squares) can be applied to the spectrum to remove the drifting baseline.[8]
Q6: Can common buffers used in my experiments interfere with the spectroscopic analysis of this compound?
A: Yes, common laboratory buffers can have their own spectral signatures that may overlap with the signals from this compound and other silicate species. For example, phosphate buffers will directly interfere with the silicomolybdic acid UV-Vis method. In Raman and FTIR spectroscopy, organic buffers such as Tris may exhibit vibrational bands that could obscure the silicate signals. It is crucial to run a spectrum of your buffer solution alone as a background or reference to identify any potential overlapping peaks. When possible, choose a buffer system with minimal spectral features in the region of interest for your silicate analysis.
Quantitative Data Summary
The following tables summarize characteristic spectral features for different silicate species, which can aid in their identification and differentiation.
Table 1: Characteristic FTIR Absorption Bands for Silicate Species
| Silicate Species/Feature | Wavenumber (cm⁻¹) | Description of Vibration | Reference(s) |
| Si-O-Si Asymmetric Stretch | 1000 - 1200 | Broader band indicates lower crystallinity/more oligomers. Sharper band indicates higher crystallinity. | [1][2][3] |
| Si-O⁻ in soluble silicates | ~1400 | Characteristic of deprotonated silanol groups in solution. | [2] |
| Si-OH Bending | ~950 | Associated with silanol groups. | [3] |
| Si-O-Si Symmetric Stretch | ~840 | Symmetric stretching of the siloxane bridge. | [9] |
| O-Si-O Bending | 450 - 500 | Bending vibration within the silica tetrahedron. | [3] |
| Amorphous Silica | ~800 and ~1220 (shoulder) | Characteristic bands for non-crystalline silica. | [10] |
| α-Quartz | 695, 780, 800, 1170 (shoulder) | Sharp, well-defined bands indicating a crystalline structure. | [10] |
Table 2: Characteristic Raman Shifts for Silicate Species
| Silicate Species/Feature | Raman Shift (cm⁻¹) | Description | Reference(s) |
| Monomer, Dimer, Trimer, Tetramer anions | ~980 | Dominant peak for early silicate oligomers in solution. | [11] |
| More polymerized species (e.g., cubic structures) | ~1120 (shoulder) | Indicates the presence of more complex silicate structures. | [11] |
| 4-fold silicate rings | ~490 | Vibration of 4-membered ring structures. | [4] |
| 3-fold silicate rings | ~600 | Vibration of 3-membered ring structures. | [4] |
| Depolymerized silicate units (Q¹ and Q²) | Peaks decrease with increasing basicity | Associated with less polymerized silicate units. | [4] |
| Polymerized silicate units (Q³ and Q⁴) | Peaks increase with increasing basicity | Associated with more polymerized silicate units. | [4] |
Experimental Protocols
Protocol 1: UV-Vis Determination of Silicic Acid using the Molybdenum Blue Method (with Phosphate Interference Mitigation)
This protocol is adapted from established methods for the colorimetric determination of dissolved silica.[12][13][14]
Reagents:
-
Molybdate Reagent: Dissolve 4.0 g of ammonium paramolybdate tetrahydrate in ~300 mL of deionized water. Add 12 mL of concentrated hydrochloric acid, mix, and bring the final volume to 500 mL with deionized water. Store in a dark bottle. This solution should be prepared fresh monthly.[14]
-
Reducing Agent: Mix 100 mL of metol-sulfite solution (dissolve 6.0 g of anhydrous sodium sulfite in 500 mL of deionized water, then add 10 g of p-methylaminophenol sulfate) with 60 mL of oxalic acid solution (shake 50 g of oxalic acid dihydrate with 500 mL of deionized water, then decant). Slowly add 60 mL of 50% sulfuric acid and bring the final volume to 300 mL with deionized water. This solution must be prepared fresh for immediate use.[14]
-
Silica Standard Solution (1000 ppm SiO₂): Commercially available or prepared by dissolving a known mass of sodium metasilicate in deionized water.
Procedure:
-
Prepare a series of calibration standards by diluting the 1000 ppm silica standard solution.
-
To 50 mL of each standard and sample, add 10 mL of the molybdate reagent and mix well.
-
Wait for 5-10 minutes for the formation of the yellow silicomolybdate complex.
-
Add 15 mL of the reducing agent and mix thoroughly.
-
Allow the blue color to develop for at least 30 minutes. The color is stable for several hours.[13]
-
Measure the absorbance of the standards and samples at 810 nm using a spectrophotometer, with a reagent blank as the reference.
-
Plot a calibration curve of absorbance versus concentration for the standards and determine the concentration of silicic acid in the samples.
Protocol 2: Baseline Correction for FTIR Analysis of Silicates
This is a general procedure for applying a baseline correction to an FTIR spectrum.
Procedure:
-
Acquire the Spectrum: Collect the FTIR spectrum of your silicate sample.
-
Identify Baseline Regions: Visually inspect the spectrum and identify regions where there is no sample absorbance. These are typically at the high and low wavenumber ends of the spectrum.
-
Select a Correction Method: Most FTIR software offers several baseline correction algorithms.[8]
-
Polynomial Fit: This method fits a polynomial function to the identified baseline regions and subtracts it from the entire spectrum.
-
Asymmetric Least Squares (ALS): This is an iterative algorithm that fits a baseline to the spectrum while giving less weight to the peaks.
-
Multi-point Correction: Manually select points along the baseline, and the software will fit a line or curve through these points and subtract it.
-
-
Apply and Evaluate: Apply the chosen baseline correction method. The resulting spectrum should have a flat baseline at or near zero absorbance, while the peak shapes and relative intensities are preserved. If the correction is not satisfactory (e.g., it distorts peaks), undo the correction and try a different method or adjust the parameters of the current method.
Visualizations
Caption: Workflow for identifying and mitigating spectral interference.
Caption: Relationship between interference types and mitigation strategies.
References
- 1. Comparing amorphous silica, short-range-ordered silicates and silicic acid species by FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing amorphous silica, short-range-ordered silicates and silicic acid species by FTIR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparing silicon mineral species of different crystallinity using Fourier transform infrared spectroscopy [frontiersin.org]
- 4. pyro.co.za [pyro.co.za]
- 5. researchgate.net [researchgate.net]
- 6. Interfering Effect of Silicate in the Quantification of Phosphate by the Molybdenum-blue Method [accscience.com]
- 7. researchgate.net [researchgate.net]
- 8. peakspectroscopy.com [peakspectroscopy.com]
- 9. researchgate.net [researchgate.net]
- 10. gelest.com [gelest.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. nemi.gov [nemi.gov]
- 14. docs.turnerdesigns.com [docs.turnerdesigns.com]
Validation & Comparative
A Comparative Analysis of Orthosilicic and Pyrosilicic Acid Reactivity in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
The condensation of silicic acids is a fundamental process in materials science, geochemistry, and has implications in biological systems and drug delivery. Understanding the relative reactivity of the initial species, orthosilicic acid (H₄SiO₄) and its dimer, pyrosilicic acid (H₆Si₂O₇), is crucial for controlling the kinetics of silica polymerization and the structure of the resulting materials. This guide provides an objective comparison of their condensation reactivity, supported by experimental and computational data.
Executive Summary
Orthosilicic acid is the monomeric precursor in silica polymerization. Its condensation to form this compound is the initial and often rate-limiting step in the overall process under neutral conditions. Computational studies suggest that this compound, once formed, exhibits a higher reactivity towards further condensation with orthosilicic acid compared to the initial dimerization of two orthosilicic acid molecules. This is attributed to the electronic effects of the existing siloxane bond in this compound, which facilitates the subsequent nucleophilic attack. The condensation reactions are highly sensitive to pH, temperature, and the presence of catalysts.
Comparative Reactivity: A Closer Look
The condensation of silicic acids proceeds through a series of polymerization steps, starting with the formation of a dimer, this compound, from two molecules of orthosilicic acid.
Orthosilicic Acid Condensation (Dimerization):
2 Si(OH)₄ ⇌ (HO)₃Si-O-Si(OH)₃ + H₂O
This compound Condensation (Trimerization):
(HO)₃Si-O-Si(OH)₃ + Si(OH)₄ ⇌ (HO)₃Si-O-Si(OH)₂-O-Si(OH)₃ + H₂O
While direct experimental kinetic data for the isolated condensation of this compound is scarce due to its transient nature in aqueous solutions, computational studies provide valuable insights into the energetics of these reactions. First-principles calculations have shown that the formation of linear or branched poly-silicic acids by intermolecular oligomerization is slightly more plausible than the formation of cyclic poly-silicic acids.[1]
The reaction barriers calculated from computational studies indicate that the energy required for a this compound molecule to react with an orthosilicic acid molecule to form a trimer can be slightly lower than the barrier for the initial dimerization of two orthosilicic acid molecules. This suggests a potential increase in reactivity as the silicate oligomer grows in the very early stages of polymerization.
Quantitative Data Summary
The following table summarizes key energetic and kinetic parameters for the initial steps of silicic acid condensation, derived from experimental and computational studies.
| Parameter | Orthosilicic Acid Dimerization | Trimer Formation (Dimer + Monomer) | Reference |
| Reaction Barrier (Neutral Conditions, Computational) | 124.2–133.0 kJ/mol | Slightly lower than dimerization | [1] |
| Activation Energy for Trimer Formation (Experimental) | 77 kJ/mol | - | [2][3][4] |
| Activation Energy for Monomer Addition to Polysilicic Acids (Experimental, 273-293 K) | - | 55.0 kJ/mol (forward), 58.6 kJ/mol (reverse) | [2][3] |
Note: The experimental activation energy for trimer formation represents the overall process from monomers and does not isolate the reaction of the dimer. The activation energy for monomer addition to polysilicic acids suggests the energy barrier for the growth of larger chains.
Experimental Protocols
Precise monitoring of silicic acid condensation is critical for kinetic studies. The silicomolybdate method is a widely used spectrophotometric technique for quantifying the concentration of monomeric and dimeric silicic acid.
Silicomolybdate "Molybdenum Blue" Method for Determination of Reactive Silica
This method is based on the reaction of silicic acid with an acidic molybdate solution to form a yellow silicomolybdic acid complex. This complex is then reduced to a more intensely colored molybdenum blue complex, which is quantified spectrophotometrically.
Reagents:
-
Ammonium Molybdate Solution: Dissolve 52 g of (NH₄)₆Mo₇O₂₄·4H₂O in deionized water, adjust pH to 7-8 with 10 M NaOH, and dilute to 1 L.
-
Hydrochloric Acid (1.0 M): Mix 86 mL of concentrated HCl (sp. gr. 1.19) with deionized water and dilute to 1 L.
-
Tartaric Acid Solution (10% w/v): Dissolve 100 g of tartaric acid in deionized water and dilute to 1 L.
-
Reducing Agent: Dissolve 0.5 g of 1-amino-2-naphthol-4-sulfonic acid in 50 mL of a solution containing 30 g of sodium bisulfite and 1 g of sodium sulfite, then dilute to 200 mL with deionized water. This solution should be prepared fresh.
-
Standard Silica Solution: A commercially available 1000 ppm SiO₂ standard solution.
Procedure:
-
Sample Preparation: Collect an aliquot of the reaction solution at a specific time point and immediately dilute it with deionized water to quench the condensation reaction and bring the silica concentration into the measurable range (typically 0.1 to 2 mg/L SiO₂).
-
Complex Formation: To 50 mL of the diluted sample, add 1.0 mL of 1.0 M HCl and 2.0 mL of the ammonium molybdate solution. Mix well and allow to stand for 5-10 minutes for the yellow silicomolybdic acid complex to form.
-
Interference Removal: Add 1.5 mL of the tartaric acid solution and mix. This step is crucial to eliminate interference from phosphate.
-
Color Development: Add 1.0 mL of the reducing agent and mix thoroughly. Allow the solution to stand for 30 minutes for the blue color to develop completely.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 815 nm using a spectrophotometer. Use a reagent blank (deionized water treated with the same reagents) to zero the instrument.
-
Quantification: Determine the silica concentration from a calibration curve prepared using standard silica solutions.
Signaling Pathways and Logical Relationships
The condensation of silicic acid is a sequential process. The following diagrams illustrate the initial reaction pathway and the logical workflow of the experimental analysis.
Caption: Initial steps of silicic acid condensation.
Caption: Experimental workflow for kinetic analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. A Solution Study of Silica Condensation and Speciation With relevance to in vitro investigations of biosilicification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A solution study of silica condensation and speciation with relevance to in vitro investigations of biosilicification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
validation of novel analytical methods for pyrosilicic acid detection
A Comparative Guide to the Validation of Novel Analytical Methods for Pyrosilicic Acid Detection
For researchers, scientists, and drug development professionals, the accurate quantification of silicate species is crucial for a variety of applications, from understanding biomineralization to ensuring the purity of pharmaceutical excipients. This compound (H₆Si₂O₇), a dimer of silicic acid, presents a unique analytical challenge. This guide provides a comparative overview of established and novel analytical methods applicable to the detection and quantification of this compound and other silicate species.
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound detection depends on factors such as required sensitivity, sample matrix, and the need for speciation. The following table summarizes the performance characteristics of key analytical techniques.
| Analytical Method | Principle | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| Silicomolybdate Spectrophotometry | Formation of a colored silicomolybdate complex. | 95-105% | < 5% | ~0.3 µM | ~1 µM | Cost-effective, simple instrumentation, potential for speciation. | Potential interference from phosphates, silicates in reagents, and complexing agents. |
| Ion Chromatography (IC) with Conductivity Detection | Ion exchange separation of silicate anions. | 93-104%[1] | 1.1-4.4%[1] | 0.02 µmol/L[1] | 0.1 µmol/L[1] | Can simultaneously detect multiple anions. | Weakly retained, may require derivatization for high sensitivity.[2] |
| IC with Post-Column Derivatization (Visible Detection) | IC separation followed by reaction with molybdate to form a colored complex. | Not specified | < 2% | 0.007 mg-SiO₂/L | Not specified | High sensitivity and selectivity for silicate. | Increased complexity due to post-column reactor. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Measures the mass-to-charge ratio of silicon isotopes. | High | 2.2-33% (matrix dependent)[3] | 0.2–0.5 µg Si/g (in tissue)[4] | Not specified | Extremely sensitive, elemental analysis. | High instrument cost, potential for polyatomic interferences, requires sample digestion. |
| Graphite Furnace Atomic Absorption Spectrometry (GF-AAS) | Measures the absorption of light by ground-state silicon atoms. | High | 1.4%[5] | 3 µg/L[6][7] | 20 mg/kg (solid samples)[8] | High sensitivity, small sample volume. | Time-consuming, sequential analysis, potential for matrix effects.[9] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Silicomolybdate Spectrophotometry (Molybdenum Blue Method)
This method is based on the reaction of silicic acid with molybdate in an acidic solution to form a yellow silicomolybdate complex, which is then reduced to a stable blue complex. The intensity of the blue color is proportional to the silicate concentration.[10]
Protocol:
-
Reagent Preparation:
-
Acid Molybdate Solution: Dissolve 6.33 g of ammonium heptamolybdate tetrahydrate in 50 mL of deionized water. Add this solution to 50 mL of 4.5 M sulfuric acid. Store in a plastic bottle at room temperature.
-
Oxalic Acid Solution (10% w/v): Dissolve 10 g of oxalic acid dihydrate in 100 mL of deionized water. Store in a plastic bottle at room temperature.
-
Ascorbic Acid Solution (2.8% w/v): Dissolve 2.8 g of ascorbic acid in 100 mL of deionized water. Store in a plastic bottle in the refrigerator.
-
-
Sample Analysis:
-
To 1 mL of the sample, add 40 µL of the acid molybdate solution and mix. Allow the solution to stand for 10-15 minutes for the yellow color to develop.
-
Add 40 µL of the oxalic acid solution to eliminate interference from phosphates, and mix.
-
Add 20 µL of the ascorbic acid solution and mix. Allow the solution to stand for 30-60 minutes for the blue color to develop.
-
Measure the absorbance of the solution at 810 nm.
-
-
Calibration: Prepare a series of standards of known silicate concentration and follow the same procedure to create a calibration curve.
Note on Speciation: The reaction time with the molybdate reagent can be used to differentiate between different forms of silicic acid. Monomeric orthosilicic acid reacts almost instantly, while dimeric this compound can take around 10 minutes to react completely. Longer reaction times may indicate the presence of higher oligomers.[11]
Ion Chromatography with Post-Column Derivatization
This method provides high sensitivity and selectivity for silicate analysis by separating it from other anions before detection.
Protocol:
-
Instrumentation: An ion chromatograph equipped with a suitable anion exchange column (e.g., Dionex IonPac™ AS17 or AS19), a post-column reactor, and a visible detector.[12][13]
-
Reagents:
-
Eluent: Typically a potassium hydroxide (KOH) solution generated by an eluent generator.[13]
-
Post-Column Reagent: A solution containing sodium molybdate and nitric acid. For example, dissolve 2.42 g of sodium molybdate dihydrate in 100 mL of deionized water, then slowly add 9.7 g of concentrated nitric acid.[12][13]
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: Visible absorbance at 410 nm after post-column reaction.[14]
-
-
Procedure:
-
Inject the sample into the ion chromatograph.
-
After separation on the analytical column, the eluent containing the silicate is mixed with the post-column reagent in the reactor.
-
The resulting colored complex is detected by the visible detector.
-
-
Calibration: Prepare a series of silicate standards and inject them to establish a calibration curve.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive elemental analysis technique capable of detecting trace levels of silicon.
Protocol:
-
Sample Preparation (Digestion):
-
Due to the complexity of biological and environmental samples, a digestion step is often necessary to convert all forms of silicon into a detectable form and to remove the organic matrix.
-
A common method involves microwave-assisted digestion with a mixture of nitric acid (HNO₃) and hydrofluoric acid (HF).[4][15]
-
Caution: HF is extremely hazardous and requires special handling procedures.
-
A two-step digestion can be employed to minimize HF in the final solution. The first step uses HNO₃ and other oxidizing acids to remove the organic matter, followed by a second step with a smaller amount of HNO₃ and HF to dissolve the silicates.[3]
-
-
Instrumentation: An ICP-MS instrument equipped with a sample introduction system resistant to HF (if used).
-
Analysis:
-
Introduce the digested and diluted sample into the ICP-MS.
-
Monitor the silicon isotopes (e.g., ²⁸Si).
-
Use of a reaction or collision cell with a gas like methane can help to reduce polyatomic interferences (e.g., from N₂⁺ and CO⁺ on ²⁸Si).[4]
-
-
Calibration: Use a series of certified silicon standard solutions for external calibration. An internal standard (e.g., Germanium) can be used to correct for matrix effects.
Visualizations
Silicomolybdate Spectrophotometry Workflow
Caption: Workflow for the silicomolybdate (molybdenum blue) method.
Ion Chromatography with Post-Column Derivatization Workflow
Caption: Workflow for Ion Chromatography with Post-Column Derivatization.
ICP-MS Analysis Workflow
Caption: Workflow for the analysis of silicon by ICP-MS.
References
- 1. Determination of silicate in water by ion exclusion chromatography with conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nrc.gov [nrc.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Total Silicon and SiO2 Particles Using an ICP-MS Based Analytical Platform for Toxicokinetic Studies of Synthetic Amorphous Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Determination of silicon and aluminum in silicon carbide nanocrystals by high-resolution continuum source graphite furnace atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of silicon and aluminum in silicon carbide nanocrystals by high-resolution continuum source graphite furnace atomic absorption spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Determination of silicon in biomass and products of pyrolysis process via high-resolution continuum source atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Graphite Furnace Atomic Absorption Spectrometry - EAG Laboratories [eag.com]
- 10. nemi.gov [nemi.gov]
- 11. scispace.com [scispace.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. cromlab-instruments.es [cromlab-instruments.es]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
a comparative study of the stability of different silicic acid oligomers
A Comparative Analysis of Silicic Acid Oligomer Stability
The polymerization of monosilicic acid into various oligomeric species is a fundamental process in geochemistry, materials science, and biology. The stability of these oligomers is a critical factor governing the formation of silica-based materials, including zeolites and biominerals. This guide provides , supported by experimental and computational data, to aid researchers, scientists, and drug development professionals in understanding and manipulating silica chemistry.
Factors Influencing Oligomer Stability
The stability of silicic acid oligomers is not intrinsic but is highly dependent on a range of environmental factors. The interplay of these factors dictates the kinetics and thermodynamics of oligomerization.
Key factors include:
-
pH: The pH of the aqueous solution is a dominant factor. Monomeric silicic acid is most stable at a pH of approximately 2.[1] The rate of polymerization is catalyzed by hydroxyl ions above this pH and by trace impurities like fluoride below it.[1] Generally, the polymerization rate is highest in the pH range of 7-8.[1]
-
Concentration: The initial concentration of monosilicic acid plays a crucial role. Higher concentrations lead to a greater frequency of collisions between silicic acid molecules, thereby accelerating the rate of polycondensation.[2]
-
Temperature: Increased temperature generally enhances the kinetics of polymerization.[1][2][3] However, its effect can be complex and may interact with other factors like pH and initial concentration.[3]
-
Ionic Strength: The presence of salts in the solution can accelerate the polymerization of silicic acid.[1]
-
Catalysts and Inhibitors: Certain ions can either catalyze or inhibit polymerization. Hydroxyl and fluoride ions are known to catalyze the process.[1] Conversely, metal ions such as aluminum, iron, and beryllium can inhibit polymerization by forming complexes.[1]
The following diagram illustrates the logical relationships between these key factors and the process of silicic acid oligomerization.
Caption: Factors influencing silicic acid oligomerization pathways.
Quantitative Comparison of Oligomer Stability
The stability of silicic acid oligomers can be quantified through various parameters, including reaction energy barriers, activation energies, and thermodynamic data. The following tables summarize key quantitative data from computational and experimental studies.
Table 1: Reaction Barriers for Silicic Acid Oligomerization in Neutral Aqueous Solution
This table presents the calculated reaction barriers for the formation of linear and cyclic oligomers through different mechanisms, as determined by first-principles-based calculations.[4][5][6] The AAM (anionic addition mechanism) involves a lateral attack and simultaneous proton transfer, while the MAM (mutual approaching mechanism) is a conventional direct attack.[4][5]
| Oligomer Type | Mechanism | Reaction Barrier (kJ/mol) | Reference |
| Linear Oligomers | AAM | 124.2–133.0 | [4][6] |
| Cyclic Oligomers | AAM | 130.6–144.9 | [4][6] |
| Linear Oligomers | MAM | 150–160 | [4][5] |
| Cyclic Oligomers | MAM | 130–150 | [5] |
Data from computational studies.
Table 2: Free Energy Barriers for Silicate Oligomerization in Basic Solution
This table details the free energy barriers for the formation of various linear silicate oligomers in a basic medium, calculated using density functional theory.[7]
| Reaction | Step | Free Energy Barrier (kJ/mol) | Reference |
| Dimerization | SiO-Si bond formation | 61.7 | [7] |
| Trimerization | SiO-Si bond formation | 41.9 | [7] |
| Linear Tetramer Formation | SiO-Si bond formation | 39.5 | [7] |
| Linear Pentamer Formation | SiO-Si bond formation | 30.4 | [7] |
| Linear Tetramer Formation | Water removal | 53.4 | [7] |
| Linear Pentamer Formation | Water removal | 74.8 | [7] |
| Linear Hexamer Formation | Water removal | 73.7 | [7] |
Data from computational studies.
Table 3: Experimental Activation Energies for Silica Condensation
This table provides experimentally determined activation energies for different stages of silica condensation.
| Process | Activation Energy (kJ/mol) | Experimental Conditions | Reference |
| Trimer Formation | 77 | Temperature range: 273–323 K | [8] |
| Monomer addition to polysilicic acids (forward) | 55.0 | Temperature range: 273–293 K | [8] |
| Monomer addition to polysilicic acids (reverse) | 58.6 | Temperature range: 273–293 K | [8] |
| Polymerization (initial phase) | 29.52 ± 2.28 | Temperature range: 25-90 °C | [9] |
Experimental and Computational Protocols
The data presented in this guide are derived from a combination of experimental and computational methodologies. Understanding these protocols is essential for interpreting the results.
Experimental Methodology: Silicomolybdic Acid Complexation
A common experimental technique to monitor the early stages of silicic acid condensation involves the formation of silicomolybdous (blue) and silicomolybdic (yellow) complexes.[8]
Workflow:
-
Preparation of Silicic Acid Solution: A metastable solution of orthosilicic acid is prepared, often by neutralizing a silicon catechol complex solution to a near-neutral pH.[8]
-
Sampling: Aliquots of the reacting silicic acid solution are taken at specific time intervals.
-
Complexation: The samples are reacted with a molybdate reagent to form silicomolybdic acid complexes. Different oligomeric species react at different rates.
-
Spectrophotometric Analysis: The concentration of the colored complexes is determined spectrophotometrically, allowing for the quantification of monomeric, trimeric, and other oligomeric species over time.
-
Kinetic Analysis: The rate constants and activation energies for the formation of different oligomers are calculated from the time-dependent concentration data at various temperatures.
The following diagram illustrates the experimental workflow for studying silicic acid condensation.
Caption: Workflow for kinetic analysis of silicic acid condensation.
Computational Methodology: First-Principles Calculations
Computational studies, particularly those employing first-principles or ab initio methods, provide detailed mechanistic insights into the oligomerization process at the atomic level.[4][6]
Methodology:
-
Model System: A model system is constructed, typically consisting of silicic acid molecules in a simulated aqueous environment. The solvent effect can be treated implicitly (e.g., using a polarizable continuum model) or explicitly with water molecules.[7]
-
Quantum Chemical Calculations: Density Functional Theory (DFT) is a commonly used method to calculate the electronic structure and energies of the reacting species.[7]
-
Reaction Pathway Mapping: The potential energy surface of the reaction is explored to identify reactants, products, transition states, and intermediates.
-
Calculation of Energetics: The energies of these species are used to calculate reaction barriers (activation energies) and reaction energies (thermodynamics).
-
Mechanism Elucidation: By analyzing the geometries of the transition states and the calculated energy profiles, the detailed mechanism of the oligomerization reaction can be elucidated.[4][6]
These computational approaches have been instrumental in identifying key intermediates, such as five-coordinated silicon species, and in comparing the favorability of different reaction pathways (e.g., linear vs. cyclic oligomer formation).[4][6][10]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Silicic Acid Polymerization and SiO2 Nanoparticle Growth in Hydrothermal Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oligomerization of Silicic Acids in Neutral Aqueous Solution: A First-Principles Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oligomerization of Silicic Acids in Neutral Aqueous Solution: A First-Principles Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Solution Study of Silica Condensation and Speciation With relevance to in vitro investigations of biosilicification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of Silica Polymerization at Various Conditions [gcris.iyte.edu.tr]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Silica Precursors in Materials Synthesis: Pyrosilicic Acid, TEOS, TMOS, and Sodium Silicate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of silica-based materials is a cornerstone of modern materials science, with applications spanning catalysis, drug delivery, and biomedical engineering. The choice of the silicon precursor is a critical determinant of the final material's properties, influencing factors such as particle size, porosity, and purity. This guide provides an objective comparison of pyrosilicic acid against commonly used silica precursors: tetraethyl orthosilicate (TEOS), tetramethyl orthosilicate (TMOS), and sodium silicate. By presenting supporting experimental data and detailed methodologies, we aim to equip researchers with the knowledge to make informed decisions for their materials synthesis endeavors.
Executive Summary
Tetraethyl orthosilicate (TEOS) and tetramethyl orthosilicate (TMOS) are high-purity organometallic precursors that yield silica through hydrolysis and condensation, offering precise control over material properties. Sodium silicate, an inorganic alternative, is a cost-effective option, though it typically results in lower purity materials. This compound, a dimer of silicic acid, represents a more recently isolated and less-studied precursor. While direct comparative data for this compound in materials synthesis is limited, its chemical nature suggests potential advantages in terms of direct reactivity and the absence of organic byproducts.
Performance Comparison of Silica Precursors
The selection of a silica precursor has a significant impact on the physicochemical properties of the resulting silica material. The following tables summarize key performance indicators for silica nanoparticles and aerogels synthesized from TEOS, TMOS, and sodium silicate.
Table 1: Comparison of Silica Nanoparticle Properties
| Property | TEOS-derived SiO₂ | TMOS-derived SiO₂ | Sodium Silicate-derived SiO₂ |
| Particle Size (nm) | 50 - 2000[1] | Generally smaller than TEOS-derived particles due to faster hydrolysis[2] | 22 - 500[2][3] |
| Surface Area (m²/g) | ~600 - 1000[1] | ~764[4] | ~868[4] |
| Purity | High (>98%)[5] | High | Lower, may contain sodium and other impurities[5] |
| Byproducts | Ethanol[5] | Methanol | Sodium Salts (e.g., NaCl, Na₂SO₄)[5] |
Table 2: Comparison of Silica Aerogel Properties
| Property | TEOS-derived Aerogel | TMOS-derived Aerogel | Sodium Silicate-derived Aerogel |
| Bulk Density (g/cm³) | 0.27[6] | - | 0.12[6] |
| Pore Volume (cm³/g) | 2.24[6] | - | 3.55[6] |
| Surface Area (m²/g) | ~620[4][6] | ~764[4] | ~868[4][6] |
| Thermal Conductivity (W/m·K) | 0.050[6] | 0.030 | 0.025[6] |
| Contact Angle (degrees) | >140[6] | 149 | 130 - 149[6] |
Reaction Mechanisms and Synthesis Pathways
The formation of silica from these precursors proceeds via hydrolysis and condensation reactions. The specific pathways and kinetics differ, influencing the final material structure.
Tetraethyl Orthosilicate (TEOS) and Tetramethyl Orthosilicate (TMOS)
TEOS and TMOS are alkoxide precursors that undergo hydrolysis to form silanol groups (Si-OH), followed by condensation to form siloxane bridges (Si-O-Si). The reaction rate is influenced by factors such as pH, water-to-alkoxide ratio, and the catalyst used. TMOS, with less sterically hindered methoxy groups, generally exhibits a higher hydrolysis rate than TEOS.[2]
Sodium Silicate
Sodium silicate is an inorganic precursor that forms silicic acid upon acidification. The silicic acid monomers then undergo condensation to form a silica network. This process is often referred to as the sol-gel method.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Solution Study of Silica Condensation and Speciation With relevance to in vitro investigations of biosilicification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Silicic Acid Polymerization and SiO2 Nanoparticle Growth in Hydrothermal Solution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Pyrosilicic Acid
For researchers, scientists, and drug development professionals, the accurate measurement of pyrosilicic acid and related silicate compounds is crucial for a variety of applications, from materials science to biological studies. This guide provides a comparative overview of common analytical techniques, supported by experimental data, to aid in the selection of the most appropriate measurement methodology.
While direct cross-validation studies specifically targeting this compound (H₆Si₂O₇) are not extensively documented in publicly available literature, a robust body of research exists for the quantification of soluble silicates. The analytical techniques detailed below are widely accepted for the determination of various silicic acid forms and can be adapted for the analysis of this compound. The selection of an optimal method depends on factors such as required sensitivity, accuracy, precision, the sample matrix, and available instrumentation.[1]
Comparative Analysis of Measurement Techniques
The performance characteristics of several common analytical methods for the quantification of silicates are summarized in the table below. This data, primarily derived from studies on sodium silicate and other soluble silicates, provides a strong proxy for the expected performance in this compound analysis.
| Analytical Method | Principle | Accuracy (% Recovery) | Precision (RSD %) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| UV-Vis Spectrophotometry | Formation of a colored silicomolybdate complex (Molybdenum Blue Method).[1] | 95-105% | < 5% | ~0.05 mg/L | ~0.21 mg/L | Cost-effective, simple instrumentation.[1] | Potential interference from phosphates and other complexing agents.[1] |
| Titrimetry | Acid-base titration, often involving the reaction of silicate with fluoride ions.[1] | 98-102% | < 2% | Higher than spectroscopic methods | Higher than spectroscopic methods | High accuracy and precision for concentrated samples, low cost.[1] | Less sensitive, can be time-consuming for manual methods.[1] |
| Atomic Absorption Spectrometry (AAS) | Measures the absorption of light by ground-state silicon atoms.[1] | 90-110% | < 5-10% | Flame: ~1 mg/L; GFAAS: ~2.6 µg/L | Flame: ~3 mg/L; GFAAS: ~8.6 µg/L | High sensitivity, especially with GFAAS.[1] | Matrix interferences, refractory nature of silicon can be challenging.[1] |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Ionization of the sample in an inductively coupled plasma followed by mass spectrometric detection. | N/A | 2.2 - 33% (sample dependent) | ~110 µg/L for 28Si (KED mode) | N/A | High sensitivity and specificity. | Potential for volatility and loss of silicon species during sample preparation.[2][3] |
| Ion Chromatography (IC) | Separation of silicate ions followed by detection, often with post-column derivatization. | N/A | N/A | 0.03 mg/L as Si | N/A | Capable of simultaneous determination of multiple weak inorganic acids.[4][5] | Can require specialized columns and eluents.[6] |
Experimental Protocols
Detailed methodologies for the principal analytical techniques are outlined below. It is essential to validate any adopted method for the specific sample matrix and concentration range of interest.[7]
UV-Vis Spectrophotometry: Molybdenum Blue Method
This colorimetric method is based on the reaction of silicate with a molybdate reagent in an acidic solution to form a yellow silicomolybdate complex. This complex is then reduced, typically with 1-amino-2-naphthol-4-sulfonic acid, to form a more intensely colored heteropoly blue complex, which is measured spectrophotometrically.
Experimental Workflow:
Protocol:
-
Prepare a series of standards and a blank using silica-free water.
-
To a 50.0-mL aliquot of the sample or standard, add the molybdate reagent in an acidic solution.
-
Allow the reaction to proceed to form the yellow silicomolybdate complex.
-
Add a reducing agent, such as 1-amino-2-naphthol-4-sulfonic acid, to form the heteropoly blue complex.
-
Measure the absorbance of the solution at approximately 815 nm after a specified time for color development.
-
Construct a calibration curve from the standards to determine the silicate concentration in the samples.
Note: The presence of phosphates can interfere with this method, and the addition of oxalic acid can mitigate this interference.
Titrimetry
Titrimetric methods for silicate determination often involve the reaction of silicate with hydrofluoric acid to form fluorosilicic acid, which is then titrated with a standard base.
Experimental Workflow:
Protocol:
-
A known volume of the sample is placed in a suitable reaction vessel.
-
Hydrofluoric acid is added to convert the silicate to fluorosilicic acid.
-
The resulting solution is titrated with a standardized solution of a strong base, such as sodium hydroxide.
-
The endpoint of the titration is determined using a suitable indicator or a pH meter.
-
The concentration of silicate is calculated based on the volume of titrant used.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS offers high sensitivity for the determination of total silicon content. Sample preparation is critical to avoid the loss of volatile silicon species.
Experimental Workflow:
Protocol:
-
Digest the sample in a closed vessel using a mixture of acids, typically including nitric acid (HNO₃) and hydrofluoric acid (HF), to dissolve the silicates.[3]
-
Dilute the digested sample to a known volume.
-
Introduce the sample solution into the ICP-MS instrument.
-
The sample is nebulized and ionized in the high-temperature argon plasma.
-
The ions are then passed through a mass spectrometer, and the abundance of silicon isotopes (e.g., ²⁸Si) is measured.
-
Quantification is performed using external calibration standards.
Caution: Heating of digests containing HF can lead to significant loss of volatile silicon species, impacting accuracy.[2][3]
Ion Chromatography (IC)
Ion chromatography can be used for the separation and quantification of silicate ions, particularly in aqueous samples.
Experimental Workflow:
Protocol:
-
Inject the filtered sample into the ion chromatograph.
-
Separate the silicate from other anions on a suitable ion-exchange column using an appropriate eluent.
-
For enhanced sensitivity, a post-column reaction with a molybdate reagent can be employed to form a colored complex.
-
Detect the silicate using a conductivity detector or a UV-Vis detector (if derivatization is used).
-
Quantify the silicate concentration by comparing the peak area to that of known standards.
Conclusion
The choice of an analytical technique for this compound measurement should be guided by the specific requirements of the study. For routine analysis where high sensitivity is not paramount, UV-Vis spectrophotometry and titrimetry offer cost-effective and reliable options. For trace-level quantification and high-throughput analysis, instrumental methods such as AAS, ICP-MS, and Ion Chromatography are more suitable. While the data presented here is for general silicates, it provides a strong foundation for the development and validation of methods for the specific analysis of this compound. Researchers are encouraged to perform in-house validation to ensure the accuracy and precision of their chosen method for their specific sample matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Trace silicon determination in biological samples by inductively coupled plasma mass spectrometry (ICP-MS): Insight into volatility of silicon species in hydrofluoric acid digests for optimal sample preparation and introduction to ICP-MS [pubs.usgs.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of boric acid and silicic acid in mineral water by nonsuppressed ion chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guidelines for sampling and determination of silicate – HELCOM [helcom.fi]
A Researcher's Guide to Benchmarking Computational Methods for Pyrosilicic Acid
For researchers, scientists, and drug development professionals venturing into the computational study of silicon-based compounds, this guide offers a comparative overview of common quantum chemical methods applicable to the study of pyrosilicic acid (H₆Si₂O₇). This document provides a structured approach to selecting appropriate computational methodologies, balancing the trade-offs between accuracy and computational expense.
This compound and its derivatives are of interest in various fields, including materials science and biochemistry. Accurate computational modeling of their structure, reactivity, and energetic properties is crucial for understanding their behavior at a molecular level. This guide outlines a benchmarking protocol and presents a comparative table of computational methods, drawing upon established practices in the field of computational chemistry for silica-containing molecules.
Experimental Protocols: A Blueprint for Benchmarking
A rigorous benchmarking study is essential for validating the accuracy of computational methods against experimental data or high-level theoretical calculations. The following protocol outlines a general workflow for such a study.
I. Molecular Geometry Optimization
The first step in any computational study is to determine the equilibrium geometry of the molecule. For this compound, this involves optimizing the coordinates of all atoms to find the minimum energy structure.
-
Procedure:
-
Construct an initial 3D structure of this compound.
-
Perform geometry optimization using various levels of theory and basis sets.
-
Convergence criteria for the optimization should be stringent (e.g., maximum force less than 10⁻⁵ Hartree/Bohr).
-
Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a vibrational frequency analysis. The absence of imaginary frequencies confirms a local minimum.
-
II. Calculation of Molecular Properties
Once the geometry is optimized, various molecular properties can be calculated. For a benchmarking study, properties that are sensitive to the level of theory should be chosen.
-
Properties of Interest:
-
Relative Energies: Calculate the energies of different conformers or isomers of this compound.
-
Vibrational Frequencies: Compare calculated infrared (IR) and Raman spectra with experimental data.
-
Thermochemical Properties: Compute enthalpies of formation, Gibbs free energies, and reaction energies for processes involving this compound. For instance, the energy of the condensation reaction of two orthosilicic acid molecules to form this compound and water is a key benchmark.
-
Electronic Properties: Analyze properties such as dipole moment, polarizability, and frontier molecular orbital energies (HOMO-LUMO gap).
-
III. Reference Data
The accuracy of the computational methods is assessed by comparing the calculated properties to reliable reference data.
-
Sources of Reference Data:
-
Experimental Data: Gas-phase experimental data, where available, are the gold standard. However, for reactive species like this compound, such data may be scarce.
-
High-Level Ab Initio Calculations: In the absence of experimental data, results from highly accurate (but computationally expensive) methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) with a large basis set can serve as a benchmark.
-
Data Presentation: Comparing Computational Methods
The choice of computational method involves a compromise between accuracy and computational cost. The following table summarizes the expected performance of various methods for calculations on molecules like this compound, based on general trends observed in computational chemistry.
| Method Category | Specific Method(s) | Basis Set Recommendation | Expected Accuracy for Relative Energies | Computational Cost | Key Considerations |
| Ab Initio | Hartree-Fock (HF) | 6-31G(d) or larger | Low | Low | A good starting point, but lacks electron correlation, leading to inaccuracies. |
| Møller-Plesset (MP2) | 6-311+G(d,p) or larger | Medium | Medium | A common choice for including electron correlation. Can overestimate dispersion interactions. | |
| Coupled Cluster (CCSD(T)) | aug-cc-pVTZ or larger | High (Gold Standard) | Very High | Highly accurate for single-reference systems. Often used to generate benchmark data. The computational cost scales steeply with the size of the system. | |
| Density Functional Theory (DFT) | B3LYP | 6-311+G(d,p) or larger | Medium | Medium | A widely used hybrid functional that often provides a good balance of accuracy and cost.[1][2] |
| M06-2X | 6-311+G(d,p) or larger | Medium-High | Medium | A hybrid meta-GGA functional known for good performance with non-covalent interactions and thermochemistry.[3] | |
| ωB97X-D | 6-311+G(d,p) or larger | Medium-High | Medium | A range-separated hybrid functional with an empirical dispersion correction, often performing well for a variety of systems. | |
| Double Hybrids (e.g., B2PLYP, PWPB95) | 6-311+G(d,p) or larger | High | High | Offer improved accuracy over standard hybrid functionals by incorporating a portion of MP2 correlation, but at a higher computational cost.[4][5][6] |
Mandatory Visualization: The Benchmarking Workflow
The process of benchmarking computational chemistry methods can be visualized as a systematic workflow. The following diagram, generated using the DOT language, illustrates the key steps involved.
Concluding Remarks
The selection of an appropriate computational method for studying this compound is a critical decision that will influence the accuracy and feasibility of the research. While high-level ab initio methods like CCSD(T) provide benchmark-quality data, their computational expense often limits their application to smaller systems. Density Functional Theory, particularly with modern functionals such as M06-2X or double hybrids, often presents a more practical choice for larger systems and dynamics simulations, offering a good balance between accuracy and computational efficiency.[3][4][5][6]
Researchers are encouraged to perform their own pilot studies on smaller, related systems to validate their chosen methodology against available experimental or high-level theoretical data before embarking on extensive computational campaigns. This due diligence will ensure the reliability and robustness of their computational predictions.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Performance of quantum chemistry methods for a benchmark set of spin-state energetics derived from experimental data of 17 transition metal complexes (SSE17) - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure of Pyrosilicic Acid: A Comparative Guide to Theoretical Predictions and Experimental Validation
For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. This guide provides a comprehensive comparison of the theoretically predicted structure of pyrosilicic acid (H₆Si₂O₇) with its experimentally validated counterpart, offering insights into the synthesis, characterization, and geometric parameters of this fundamental silicon compound.
First successfully synthesized and characterized in a non-aqueous environment in 2017, this compound, also known as disilicic acid, has long been a subject of theoretical interest.[1] This guide delves into the experimental data that confirmed its structure and compares it with prior computational predictions.
Structural Comparison: Theory vs. Experiment
The geometry of this compound has been investigated through both theoretical calculations and experimental methods. Computational studies, employing ab initio molecular orbital theory, have predicted the bond lengths and angles of the molecule. These theoretical values find their real-world verification in the data obtained from single-crystal X-ray diffraction analysis of synthesized this compound.
The following table summarizes the key structural parameters from both theoretical predictions and experimental observations.
| Structural Parameter | Theoretical Value (Ab initio STO-3G) | Experimental Value (X-ray Diffraction) |
| Bond Lengths (Å) | ||
| Si-O (bridging) | 1.594 | 1.619(2) |
| Si-O (non-bridging, average) | 1.633 | 1.635(3) |
| Bond Angles (°) | ||
| Si-O-Si | 180.0 | 148.9(2) |
| O-Si-O (average) | 109.5 | 109.4(1) |
From Theory to Reality: The Experimental Workflow
The successful isolation and characterization of this compound involved a carefully designed experimental workflow, moving from theoretical concepts to tangible structural data.
Caption: Workflow from theoretical prediction to experimental validation of this compound's structure.
Experimental Protocols
The experimental validation of this compound's structure was achieved through a novel non-aqueous synthesis route, followed by rigorous characterization.
Synthesis of this compound
The synthesis of this compound was conducted in a non-aqueous environment to prevent further condensation to higher silica forms. The key steps are outlined below:
-
Precursor: The synthesis utilized a silicon precursor with benzyloxy groups, tetrakis(benzyloxy)silane.
-
Hydrogenolysis: The precursor was subjected to hydrogenolysis in an organic solvent using a palladium catalyst. This reaction cleaves the benzyl ether bonds, replacing them with hydroxyl groups.
-
Selective Formation: By carefully controlling the reaction conditions, including solvent and temperature, the selective formation of the dimer, this compound, was achieved.
-
Crystallization: The this compound was crystallized from the reaction mixture, often as a co-crystal with a stabilizing agent like tetrabutylammonium chloride, to yield crystals suitable for X-ray diffraction.
Characterization by Single-Crystal X-ray Diffraction
The precise molecular structure of the synthesized this compound was determined using single-crystal X-ray diffraction.
-
Crystal Mounting: A suitable single crystal of the this compound co-crystal was selected and mounted on a goniometer.
-
Data Collection: The crystal was irradiated with a monochromatic X-ray beam, and the diffraction pattern was collected on a detector. Data were collected at a low temperature to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell dimensions and space group. The structure was then solved using direct methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Signaling Pathways and Logical Relationships
The stability and reactivity of this compound are governed by the interplay of its structural features. The diagram below illustrates the relationship between the Si-O-Si bond angle and the reactivity of the molecule.
Caption: Relationship between the Si-O-Si bond angle and the chemical stability of this compound.
This comprehensive comparison highlights the synergy between theoretical predictions and experimental validations in advancing our understanding of fundamental chemical structures. The successful synthesis and characterization of this compound not only confirm long-held theoretical models but also open new avenues for the controlled synthesis of silicon-based materials.
References
comparative analysis of pyrosilicic acid concentrations in different marine environments
A Comparative Analysis of Silicic Acid Concentrations in Diverse Marine Environments
Silicic acid, a crucial nutrient for marine life, particularly for silica-precipitating organisms like diatoms and radiolarians, exhibits significant spatial and vertical variations in its concentration across different marine environments. While various forms of silicic acid exist, including orthosilicic acid (H₄SiO₄) and its polymerized forms like pyrosilicic acid (H₆Si₂O₇), oceanographic studies typically measure "reactive silicate" or "dissolved silica," which encompasses these various monomeric and dimeric forms.[1] This guide provides a comparative analysis of silicic acid concentrations in distinct marine settings, details the common experimental protocols for its measurement, and visualizes the analytical workflow.
Data on Silicic Acid Concentrations
The concentration of silicic acid in the world's oceans is far from uniform, with substantial differences observed between surface and deep waters, as well as across different geographical regions.[2] The following table summarizes typical concentrations in various marine environments.
| Marine Environment | Typical Silicic Acid Concentration (µM) | Key Characteristics |
| Open Ocean (Surface Waters of Central Gyres) | < 2 | Low nutrient levels due to biological uptake by phytoplankton.[2] |
| Coastal Waters | 0.5 - 150 | Highly variable; influenced by riverine inputs, submarine groundwater discharge, and biological activity.[3][4] |
| Antarctic Surface Waters (Winter) | 80 - 100 | High concentrations due to upwelling of nutrient-rich deep water and lower biological consumption in winter.[2] |
| North Atlantic Deep Waters | 10 - 40 | Lower than other deep ocean basins due to the formation of North Atlantic Deep Water.[2] |
| Antarctic Deep and Bottom Waters | 100 - 160 | Enriched in silicic acid from the dissolution of sinking biogenic silica.[2] |
| North Pacific Deep Waters | 140 - 180 | Considered "nutrient-rich" due to the age of the water mass, allowing for significant accumulation of dissolved silica.[2] |
| Hydrothermal Vents | Variable | The immediate vicinity of hydrothermal vents can have complex chemistry, but the broader impact is on the deep-sea silica cycle.[5] |
Experimental Protocols for Silicic Acid Determination
The standard method for determining reactive silicate concentrations in seawater is a colorimetric technique based on the formation of a silicomolybdate complex.[6][7]
Principle:
In an acidic solution, reactive silicates react with ammonium molybdate to form a yellow silicomolybdate complex. This complex is then reduced to a blue silicomolybdous acid, the absorbance of which is measured spectrophotometrically.[7]
Reagents:
-
Ammonium Molybdate Solution: Ammonium paramolybdate dissolved in deionized water with the addition of hydrochloric acid.[7]
-
Metol-Sulfite Solution: A reducing agent prepared by dissolving sodium sulfite and metol (p-methylaminophenol sulfate) in deionized water.[7]
-
Oxalic Acid Solution: Used to eliminate interference from phosphate and arsenate by decomposing any phosphomolybdate or arsenomolybdate complexes formed.[6][7]
-
Sulfuric Acid Solution: For creating the necessary acidic conditions.[7]
-
Reducing Reagent: A mixture of the metol-sulfite solution, oxalic acid solution, and sulfuric acid solution.[7]
Procedure:
-
A seawater sample is mixed with the acidic ammonium molybdate solution.
-
After a set reaction time to allow for the formation of the silicomolybdate complex, the reducing reagent is added.
-
The solution is left for a specific period to allow for full color development. The time required can vary depending on the silicate concentration, with higher concentrations requiring longer development times (e.g., up to 3 hours for concentrations exceeding 75 µM).[7]
-
The absorbance of the resulting blue solution is measured using a spectrophotometer at a specific wavelength, typically around 810 nm.
-
The concentration of reactive silicate is then calculated by comparing the sample's absorbance to that of standard solutions with known silicate concentrations.[7]
For detecting very low (nanomolar) concentrations of silicic acid, more sensitive methods have been developed. One such method involves a pre-concentration step using "Magnesium Induced Co-precipitation" (MAGIC) before the standard spectrophotometric measurement, which can improve the detection limit by a factor of 10.[8][9] Another advanced technique utilizes a gas-segmented continuous flow analyzer with a long-path liquid waveguide capillary cell to achieve high sensitivity.[10]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the colorimetric determination of reactive silicate in a seawater sample.
Caption: Workflow for the colorimetric determination of reactive silicate.
References
- 1. Silicic acid - Wikipedia [en.wikipedia.org]
- 2. The total content of silicic acid in the ocea - Biosphere - BNID 114432 [bionumbers.hms.harvard.edu]
- 3. Silicic/Silicate - Fauna Marin [faunamarin.de]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity landscape of pyruvate under simulated hydrothermal vent conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vliz.be [vliz.be]
- 7. bios.asu.edu [bios.asu.edu]
- 8. A new method for nanomolar determination of silicic acid in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Pyrosilicic Acid in Soil Water: Accuracy and Precision Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of pyrosilicic acid and other forms of dissolved silica in soil water. The accuracy and precision of the widely used colorimetric Molybdenum Blue method are assessed against Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), supported by experimental data and detailed protocols.
Introduction to Silicic Acid in Soil Water
In soil solutions, silicon is predominantly present as monosilicic acid (orthosilicic acid, H₄SiO₄) and its polymers. This compound (H₆Si₂O₇) is a dimer of orthosilicic acid and, along with other polysilicic acids, exists in equilibrium with the monomeric form.[1][2][3] The term "molybdate-reactive silica" refers to the forms of dissolved silica, primarily monosilicic acid and smaller polysilicic acids, that are detectable by the colorimetric methods discussed herein.[4][5] Accurate quantification of these species is crucial for studies in geochemistry, agronomy, and environmental science.
Comparative Analysis of Quantification Methods
The two primary methods for quantifying dissolved silica in soil water extracts are the colorimetric Molybdenum Blue (or heteropoly blue) method and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).
Method Principles
-
Molybdenum Blue Method: This colorimetric technique is based on the reaction of molybdate ions with dissolved silica in an acidic medium to form a yellow silicomolybdate complex. This complex is then reduced, typically with ascorbic acid, to form a stable blue complex, known as molybdenum blue. The intensity of the blue color, which is proportional to the concentration of molybdate-reactive silica, is measured spectrophotometrically.[6][7][8]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is an atomic emission spectroscopic technique. A liquid sample, such as a soil water extract, is introduced into a high-temperature argon plasma, which excites the silicon atoms. As the excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of silicon in the sample.[9][10]
Accuracy and Precision: A Data-Driven Comparison
The accuracy of the colorimetric method can be influenced by the soil matrix and the specific extraction agent used. However, studies have shown a strong correlation between the Molybdenum Blue method and ICP-OES for various soil extracts.
| Soil Extractant | Correlation Coefficient (R²) vs. ICP-OES | Spike Recovery (%) - Colorimetric | Spike Recovery (%) - ICP | Reference(s) |
| 0.1 M Hydrochloric Acid | ≥ 0.972 | 107.9 | 102.2 | [9][10][11] |
| 0.5 M Citric Acid | ≥ 0.972 | 105.6 | 95.0 | [9][10][11] |
| 0.5 M Acetic Acid | ≥ 0.972 | 101.8 | 95.0 | [9][10][11] |
| 1 M Sodium Acetate Buffer (pH 4.0) | ≥ 0.972 | - | - | [9][10] |
| 0.5 M Ammonium Acetate (pH 4.8) | ≥ 0.972 | - | - | [9][10] |
| Deionized Water | 0.576 | - | - | [9][10] |
| Mehlich III | 0.762 | 100.2 | 94.7 | [9][10][11] |
A correlation coefficient (R²) close to 1.0 indicates a strong positive relationship between the two methods. Spike recovery is a measure of accuracy, with values close to 100% indicating high accuracy.
The data indicates that for acidic and acetate-based soil extracts, the colorimetric Molybdenum Blue method provides results that are highly comparable to those obtained by ICP-OES.[9][10] However, for water and Mehlich III extracts, the correlation is weaker, suggesting that the soil matrix in these extracts may interfere more significantly with the colorimetric assay.[9][10]
Interferences in the Molybdenum Blue Method:
Several substances commonly found in soil water can interfere with the accuracy of the Molybdenum Blue method:
-
Phosphate: Phosphate forms a phosphomolybdate complex that also absorbs light, leading to erroneously high silica readings. This interference is typically minimized by the addition of oxalic acid, which selectively destroys the phosphomolybdate complex without affecting the silicomolybdate complex.[12][13]
-
Iron and Sulfide: High concentrations of iron and sulfide can also interfere with color development.[5][14]
-
Hydrofluoric Acid (HF): If HF is used for sample digestion, its concentration in the final solution must be kept below 0.05% to avoid suppression of color development.[15]
-
Tannins and Color/Turbidity: Dissolved organic compounds like tannins, as well as the inherent color and turbidity of the soil water sample, can interfere with spectrophotometric measurements. Running a sample blank without the molybdate reagent can help to correct for this.[14]
Experimental Protocols
Soil Water Extraction
A common procedure for obtaining soil water for silica analysis is as follows:
-
Weigh a known amount of air-dried, sieved (<2 mm) soil into a plastic extraction bottle.[16]
-
Add a specific volume of the desired extracting solution (e.g., 0.5 M acetic acid) to achieve a defined soil-to-solution ratio.[16]
-
Allow the mixture to stand overnight (approximately 20 hours).[16]
-
Shake the mixture on a reciprocating shaker for a specified time (e.g., 50 minutes).[16]
-
Filter the suspension through a 0.45 µm filter to obtain the soil water extract. Store the extract in a plastic container.[14][16]
Molybdenum Blue Colorimetric Method Protocol
This protocol is adapted from standard methods for the determination of molybdate-reactive silica.[8][12]
Reagents:
-
Ammonium Molybdate Solution: Dissolve a specified amount of ammonium molybdate tetrahydrate in deionized water. Adjust pH if necessary.[8]
-
Sulfuric Acid or Hydrochloric Acid Solution: Prepare a solution of the desired molarity.
-
Oxalic Acid Solution: To eliminate phosphate interference.[12]
-
Reducing Agent (e.g., Ascorbic Acid Solution): Prepare fresh daily.[17]
-
Silica Standard Solutions: Prepare a series of standards from a stock solution in the same matrix as the samples.[16]
Procedure:
-
Pipette a known volume of the filtered soil water sample into a plastic beaker or vial. Adjust the volume with deionized water if necessary.[8]
-
Prepare a blank using deionized water and a series of standards in the same manner.[8]
-
Add the acidic molybdate reagent to each sample, blank, and standard. Mix well and allow the reaction to proceed for a specific time (e.g., 5-10 minutes) for the formation of the yellow silicomolybdate complex.[8]
-
Add the oxalic acid solution and mix to decompose any phosphomolybdate complex.[12]
-
Add the reducing agent (ascorbic acid) and mix. Allow sufficient time for the blue color to develop fully (e.g., 30 minutes). The color is typically stable for several hours.[6][8]
-
Measure the absorbance of the samples and standards against the blank using a spectrophotometer at the appropriate wavelength (typically around 810-820 nm for the blue complex).[4][6]
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the silica concentration in the samples from the calibration curve.
Visualizing the Assessment Workflow
The following diagram illustrates the logical workflow for assessing the accuracy and precision of this compound quantification methods in soil water.
Caption: Workflow for comparing silica quantification methods in soil water.
Conclusion
Both the Molybdenum Blue colorimetric method and ICP-OES are viable for the quantification of dissolved silica in soil water. For many common soil extractants, the colorimetric method offers a cost-effective and accurate alternative to ICP-OES, provided that potential interferences are properly managed.[18] However, for certain soil matrices, particularly those extracted with water or Mehlich III solution, ICP-OES is recommended for higher accuracy due to its reduced susceptibility to matrix effects.[9][10] The choice of method should be guided by the specific research question, the nature of the soil samples, and the available instrumentation. Careful validation, including the use of spike recovery and comparison with a reference method like ICP-OES, is essential for ensuring the accuracy and precision of any quantification method for silicic acids in soil water.
References
- 1. Silicon Cycling in Soils Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikiwand [wikiwand.com]
- 4. file.yizimg.com [file.yizimg.com]
- 5. gas-sensing.com [gas-sensing.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nemi.gov [nemi.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. umces.edu [umces.edu]
- 13. global.oup.com [global.oup.com]
- 14. NEMI Method Summary - 370.1 [nemi.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. udel.edu [udel.edu]
- 17. moca.net.ua [moca.net.ua]
- 18. researchgate.net [researchgate.net]
Distinguishing Pyrosilicic Acid from Other Silicate Oligomers Using FTIR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the molecular structure of silicate species in various systems is crucial. Fourier-Transform Infrared (FTIR) spectroscopy offers a powerful and non-destructive method to probe the vibrational characteristics of these molecules, allowing for the differentiation of silicate oligomers. This guide provides a comparative analysis of the FTIR spectral features of pyrosilicic acid (H₆Si₂O₇) and other key silicate oligomers, supported by experimental and theoretical data.
This document details the characteristic FTIR absorption bands that allow for the distinction between monosilicic acid, this compound, and more polymerized silicate species. A comprehensive experimental protocol for sample preparation and analysis using Attenuated Total Reflectance (ATR)-FTIR is also provided.
Comparative Analysis of FTIR Spectra
The primary distinction between silicate oligomers via FTIR spectroscopy lies in the vibrational modes of the Si-O framework. The key spectral regions to consider are the Si-O-Si asymmetric stretching region, the Si-OH bending region, and the symmetric Si-O-Si stretching and bending regions.
Table 1: Key FTIR Absorption Bands for Silicate Oligomers
| Silicate Species | Formula | Key Vibrational Mode | Wavenumber (cm⁻¹) | Notes |
| Monosilicic Acid | H₄SiO₄ (or Si(OH)₄) | Si-O stretching | ~939[1][2] | Main feature in ATR-IR spectra of H₄SiO₄ solutions.[1] |
| Si-OH deformation | ~1100[1][3] | Broad and weak peak.[1] | ||
| Symmetric Si-O stretch (Raman) | ~787[3] | Primarily observed in Raman spectra. | ||
| This compound | H₆Si₂O₇ | Si-O-Si asymmetric stretch | Not explicitly found in searches | Expected to be a prominent feature. |
| (Dimer) | Si-O-Si symmetric stretch/bend | ~790 (theoretical)[4] | Calculated vibrational mode, considered a potential distinguishing feature. | |
| Ethane-like stretch (theoretical) | ~870 (theoretical)[5] | Another calculated vibrational mode for the dimer. | ||
| Oligomeric/Polymeric Silicates | (SiO₂)ₙ(OH)ₘ | Si-O-Si asymmetric stretch | 1001 - 1110[2] | Peak position shifts to higher wavenumbers with increased polymerization.[6] |
| Si-O stretch (Q² species) | ~970-980[7] | Associated with silicate chains. | ||
| Si-O stretch (Q³ species) | ~1080-1090[7] | Indicates more cross-linked structures. |
Key Distinguishing Features:
-
Monosilicic Acid (Monomer): The spectrum is characterized by a strong Si-O stretching band around 939 cm⁻¹ and the absence of bands associated with Si-O-Si bridges.[1][2] A weak, broad absorption around 1100 cm⁻¹ is attributed to Si-OH deformation.[1][3]
-
This compound (Dimer): The most definitive feature of this compound is the presence of the Si-O-Si bridging bond, which gives rise to characteristic stretching and bending vibrations. Theoretical calculations predict a distinct vibrational mode around 790 cm⁻¹, which is absent in the monomer.[4] Another theoretical study suggests a band around 870 cm⁻¹.[5] Experimentally, the formation of oligomers from monomeric silicic acid leads to the appearance of new bands, with a notable feature appearing around 1001 cm⁻¹ for a species tentatively identified as a cyclic tetramer, suggesting that this compound would have a characteristic peak in this region as well.[2]
-
Higher Oligomers and Polymeric Silicates: As the degree of polymerization increases, the main Si-O-Si asymmetric stretching band broadens and shifts to higher wavenumbers (from ~1000 cm⁻¹ towards 1100 cm⁻¹).[2][6] The appearance of distinct shoulders or peaks around 970-980 cm⁻¹ and 1080-1090 cm⁻¹ can indicate the presence of Q² (linear chains) and Q³ (branched or cross-linked) silicate units, respectively.[7]
Logical Workflow for Oligomer Distinction
The following diagram illustrates the decision-making process for identifying this compound among other silicate oligomers based on their FTIR spectra.
Caption: Logical workflow for silicate oligomer identification using FTIR.
Experimental Protocol: ATR-FTIR Analysis of Silicic Acid Oligomers
This protocol is adapted for the analysis of prepared silicate oligomer solutions, particularly those synthesized in non-aqueous media to control condensation.
1. Materials and Equipment:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).
-
Synthesized silicate oligomer samples (e.g., monosilicic acid, this compound) in a suitable solvent (e.g., anhydrous dimethylacetamide).[8][9][10]
-
Pipettes and vials.
-
Nitrogen gas supply for purging the spectrometer.
2. Sample Preparation:
-
Synthesis of Oligomers: The selective synthesis of orthosilicic acid and its oligomers can be achieved through non-aqueous methods, such as the hydrogenolysis of silyl ethers in an organic solvent.[8][9][10] This approach prevents uncontrolled polymerization that occurs in aqueous solutions.
-
Sample Handling: Due to the sensitivity of silicic acids to moisture, which can induce further condensation, all sample handling should be performed in a dry environment (e.g., a glovebox or under a nitrogen atmosphere).
3. FTIR Measurement:
-
Instrument Setup:
-
Purge the FTIR spectrometer with dry nitrogen for at least 30 minutes to minimize interference from atmospheric water and carbon dioxide.
-
Select the appropriate spectral range, typically 4000-400 cm⁻¹.
-
Set the desired resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.
-
-
Background Collection:
-
Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.
-
Collect a background spectrum of the clean, dry ATR crystal.
-
-
Sample Analysis:
-
Apply a small drop of the silicate oligomer solution directly onto the ATR crystal, ensuring the crystal surface is fully covered.
-
Collect the sample spectrum.
-
-
Data Processing:
-
The collected spectrum will be an absorbance spectrum, automatically ratioed against the background by the spectrometer software.
-
Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.
-
4. Data Interpretation:
-
Compare the obtained peak positions with the reference data in Table 1 to identify the dominant silicate species in the sample.
-
Pay close attention to the presence or absence of the Si-O-Si vibrational modes to distinguish between the monomer and higher oligomers.
-
The relative intensities of the different Si-O and Si-O-Si bands can provide qualitative information about the distribution of different oligomeric species in a mixture.
By following this guide, researchers can effectively utilize FTIR spectroscopy to distinguish this compound from other silicate oligomers, providing valuable insights into the chemical processes involving these fundamental silicon compounds.
References
- 1. Experimental and theoretical investigations into the counter-intuitive shift in the antisymmetric ν(Si–O) vibrational modes upon deuteration of solvated silicic acid (H4SiO4) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and theoretical investigations into the counter-intuitive shift in the antisymmetric ν(Si–O) vibrational modes upon deuteration of solvated silicic acid (H4SiO4) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. gfzpublic.gfz.de [gfzpublic.gfz.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Non-aqueous selective synthesis of orthosilicic acid and its oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-aqueous selective synthesis of orthosilicic acid and its oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Pyrosilicic Acid: A Guide for Laboratory Professionals
Disclaimer: Pyrosilicic acid (H₆Si₂O₇) is a relatively novel substance, first synthesized in a non-aqueous solution in 2017.[1][2] As such, specific, verified disposal procedures have not been established. This guide provides a framework for the safe handling and disposal of this compound by treating it as a novel compound with unknown hazards, drawing upon best practices for related silica compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.
Immediate Safety and Logistical Information
Due to the limited information available for this compound, it must be handled with the utmost caution. Assume it is at least as hazardous as its related compounds and follow rigorous safety protocols.
Key Safety Considerations:
-
Work in a Controlled Environment: All handling and disposal preparations should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential. While specific compatibilities for this compound are unknown, the general guidelines for handling silica compounds should be followed.
-
Avoid Aqueous Contact During Storage: this compound is known to be unstable in aqueous solutions, where it can polymerize and eventually decompose to silicon dioxide and water.[1][5][6]
Quantitative Data Summary for Related Silica Compounds:
Since no specific quantitative data for this compound disposal exists, the following table summarizes general guidelines for handling related silica compounds. This information should be used as a preliminary reference and not as a direct protocol for this compound.
| Parameter | Guideline for Related Silica Compounds | Citation |
| Personal Protective Equipment (PPE) | ANSI Z87.1-compliant safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. | [7] |
| Work Area | Chemical fume hood. | [3][4] |
| Waste Container | Chemically compatible, sealed container (e.g., 5-liter solvent containers for silica gel waste). | [8][9] |
| Labeling | "Hazardous Waste," with the full chemical name, laboratory location, and accumulation start date. | [3][8] |
| On-site Accumulation Limit | Varies by institution (e.g., a maximum of 5 gallons of silica gel waste in a Satellite Accumulation Area). | [3] |
| Spill Containment | Use inert absorbent material like sand or vermiculite. | [7] |
Procedural Guidance for Disposal
The disposal of a novel compound like this compound must be approached systematically and in full compliance with institutional and regulatory standards.
Experimental Protocol: General Procedure for Novel Chemical Disposal
The following is a generalized protocol that should be adapted in consultation with your EHS department.
1. Preliminary Assessment and EHS Consultation:
-
Information Gathering: Compile all available information about this compound, including its synthesis route, potential reactants, and expected byproducts. Note its instability in water.
-
EHS Notification: Contact your institution's EHS department. Inform them that you have a novel compound with no established disposal protocol. They will provide institution-specific guidance.[8]
2. Waste Characterization (as directed by EHS):
-
Waste Profiling: Your EHS department will likely require a hazardous waste profile sheet.[8]
-
Analytical Testing: If deemed necessary by EHS, analytical testing may be required to determine the hazardous characteristics of the waste, such as pH (to assess corrosivity) or toxicity.[8] Given that this compound is a weak acid, its corrosivity may be a key parameter.[5]
3. Segregation, Packaging, and Labeling:
-
Segregation: Do not mix this compound waste with other waste streams. It must be kept in a dedicated, separate container.[8]
-
Packaging: Use a chemically resistant container that is in good condition and can be securely sealed.
-
Labeling: Clearly label the container with "Hazardous Waste," "this compound," your name, laboratory location, and the date.[3][8]
4. Waste Collection and Disposal:
-
Collection Request: Once the waste is properly packaged and labeled, and all EHS requirements are met, arrange for a hazardous waste pickup through your institution's established procedures.[9]
-
Final Disposition: The EHS department will work with a licensed hazardous waste vendor to determine the final disposal method, which may include incineration or chemical neutralization.[8]
Mandatory Visualizations
Logical Workflow for Novel Chemical Disposal
The following diagram outlines the necessary steps for the safe disposal of a novel or uncharacterized chemical compound like this compound.
Caption: Workflow for the safe disposal of a novel chemical.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 5. This compound () for sale [vulcanchem.com]
- 6. Silicic acid - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemhands.wp.st-andrews.ac.uk [chemhands.wp.st-andrews.ac.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling Pyrosilicic Acid
Personal Protective Equipment (PPE): A Multi-Faceted Defense
A comprehensive PPE strategy is crucial for minimizing risk. The following table outlines the recommended PPE for handling pyrosilicic acid, categorized by the potential level of exposure.
| Exposure Level | Task Examples | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low | Small-scale transfers, solution preparation | Safety glasses with side shields | Nitrile or neoprene gloves | Standard lab coat | Not generally required if handled in a well-ventilated area or fume hood. |
| High | Large volume transfers, potential for splash | Chemical splash goggles and a full-face shield[1][2][3] | Heavy-duty nitrile or butyl rubber gloves[2][4] | Chemical-resistant apron over a lab coat[1][4] | An appropriate respirator may be necessary depending on the potential for aerosol or vapor generation.[3] |
Operational Plan: A Step-by-Step Approach to Safety
Caption: A stepwise workflow for the safe handling of this compound.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. The following diagram outlines the necessary steps for the disposal of this compound waste.
Caption: A workflow for the proper disposal of this compound waste.
By adhering to these guidelines, researchers can create a safer laboratory environment and ensure the responsible management of chemical reagents. Always consult your institution's specific safety protocols and the most current safety data sheets for the chemicals you are handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
